molecular formula C9H11NO3 B1355463 Ethyl 2-amino-3-hydroxybenzoate CAS No. 606-13-3

Ethyl 2-amino-3-hydroxybenzoate

Cat. No.: B1355463
CAS No.: 606-13-3
M. Wt: 181.19 g/mol
InChI Key: RNWXEDHFXYFTNM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-hydroxybenzoate (CAS 606-13-3) is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This compound, characterized by the simultaneous presence of adjacent amino and hydroxy functional groups on the benzoate ring, is of significant interest in organic and medicinal chemistry research. The molecule is supplied for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers value this compound for its potential as a versatile synthetic intermediate. The presence of multiple functional groups makes it a suitable precursor for the synthesis of more complex heterocyclic structures and pharmacologically active molecules. While specific mechanistic studies on this exact compound are limited in the public domain, related phenolic compounds with adjacent oxygen and nitrogen substituents are known to participate in oxidation pathways and can act as ligands for metal complexes . Proper storage is critical to maintain the stability and integrity of the product. It is recommended to keep the compound in a dark place under an inert atmosphere and at a constant cold-chain temperature of 2-8°C . Researchers should note the associated safety information, including potential hazards such as skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity upon single exposure (H335) . Appropriate personal protective equipment and handling procedures in a well-ventilated laboratory are essential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWXEDHFXYFTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556827
Record name Ethyl 2-amino-3-hydroxybenzoate
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606-13-3
Record name Benzoic acid, 2-amino-3-hydroxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-3-hydroxybenzoate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-amino-3-hydroxybenzoate (CAS 606-13-3): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-3-hydroxybenzoate (CAS No. 606-13-3) is a multifaceted organic compound possessing a unique arrangement of functional groups that makes it a valuable intermediate in synthetic and medicinal chemistry. With the molecular formula C9H11NO3, this substituted benzoate ester integrates an amino group and a hydroxyl group ortho and meta, respectively, to the ethyl ester moiety on the benzene ring. This configuration imparts a distinct reactivity profile, rendering it a versatile precursor for the synthesis of complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, discusses its synthetic and reactive characteristics, outlines its current and potential applications in drug discovery, and details essential safety and handling protocols.

Introduction

This compound is a small molecule of significant interest to the scientific community, particularly those involved in organic synthesis and pharmaceutical development.[1] Its structure, featuring adjacent amino and hydroxyl groups on a benzoate framework, provides multiple reaction sites for chemical modification. This inherent functionality allows it to serve as a foundational building block for more elaborate molecular architectures. While it is supplied for research purposes only and not for therapeutic use, its potential as a synthetic intermediate is widely recognized.[1] Understanding the core properties of this compound is crucial for leveraging its synthetic utility and exploring its potential in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its proper handling, storage, and application in experimental settings.

Physical and Chemical Data
PropertyValueSource
CAS Number 606-13-3[1][2][3]
Molecular Formula C9H11NO3[1][2][4]
Molecular Weight 181.19 g/mol [1][2][4]
Appearance Not specified, likely a solid-
Solubility Soluble in organic solvents[2]
SMILES CCOC(=O)C1=C(C(=CC=C1)O)N[2]
InChI Key RNWXEDHFXYFTNM-UHFFFAOYSA-N[4]
Spectroscopic Characterization

For unequivocal identification and quality control, spectroscopic analysis is indispensable. While specific spectra are proprietary to suppliers, analytical data such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are typically available upon request from commercial vendors to confirm the structure and purity of this compound.[5]

Synthesis and Reactivity

The synthetic utility of this compound stems from the reactivity of its three distinct functional groups: the amino group, the hydroxyl group, and the ethyl ester.

Synthesis

The diagram below illustrates a representative workflow for the synthesis of a substituted aminohydroxybenzoate, highlighting the key chemical transformations.

G cluster_0 Representative Synthetic Workflow start Ethyl Benzoate Precursor nitration Nitration (e.g., HNO3/H2SO4) start->nitration Step 1 hydroxylation Hydroxylation (Position-directed) nitration->hydroxylation Step 2 reduction Reduction of Nitro Group (e.g., SnCl2 or H2/Pd) final_product This compound reduction->final_product Step 4 hydroxylation->reduction Step 3

Caption: A generalized workflow for synthesizing substituted aminohydroxybenzoates.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is governed by its functional groups.

  • Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. It is a key handle for introducing nitrogen-containing heterocycles.

  • Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion. It can participate in etherification and esterification reactions. Its position adjacent to the amino group allows for potential intramolecular hydrogen bonding, influencing the molecule's conformation and reactivity.

  • Ethyl Ester: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be reduced to an alcohol.

  • Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino and hydroxyl groups.

The proximity of the amino and hydroxyl groups makes this molecule an excellent precursor for condensation reactions to form heterocyclic structures, such as benzoxazoles, which are prevalent scaffolds in many pharmaceutical compounds.

Applications in Research and Drug Development

This compound is primarily used as a versatile building block in the synthesis of more complex organic molecules for various research applications.[1]

Intermediate for Heterocyclic Synthesis

The arrangement of functional groups is ideal for constructing fused ring systems. This makes it a valuable starting material for creating libraries of novel compounds to be screened for biological activity. For instance, aminobenzoic acid derivatives are recognized as important intermediates for synthesizing pharmacologically relevant heterocyclic compounds.[7]

Potential in Medicinal Chemistry

While the molecule itself is not an active pharmaceutical ingredient, its derivatives have potential therapeutic applications. For example, a structurally related compound, Ethyl 5-amino-2-fluoro-3-hydroxybenzoate, has been explored for its potential anti-inflammatory and antimicrobial activities.[8] This suggests that the core 2-amino-3-hydroxybenzoate scaffold could be a promising starting point for developing new drugs. Furthermore, it has been noted that this compound can act as a catalyst for the hydrolysis of phenoxazinones, indicating potential utility in biochemical assays or as a lead for enzyme inhibitor design.[2]

The diagram below illustrates the central role of this compound as a precursor in drug discovery workflows.

G cluster_synthesis Chemical Modification cluster_application Drug Discovery Path start This compound (CAS 606-13-3) reaction1 Heterocycle Formation start->reaction1 reaction2 Functional Group Derivatization start->reaction2 library Compound Library reaction1->library reaction2->library screening High-Throughput Screening library->screening lead Lead Compound screening->lead

Caption: Role as a precursor in drug discovery.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the stability of this compound and the safety of laboratory personnel.

Hazard Identification

The compound is associated with the following GHS Hazard Statements:[1][3]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

The signal word for this chemical is "Warning".[3]

Recommended Handling and Personal Protective Equipment (PPE)

To mitigate risks, the following precautionary statements should be observed:

  • P261: Avoid breathing dust.[9]

  • P264: Wash skin thoroughly after handling.[9]

  • P271: Use only outdoors or in a well-ventilated area.[9]

  • P280: Wear protective gloves.[9]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Work should be conducted in a well-ventilated laboratory or fume hood. Appropriate PPE, including safety goggles, gloves, and a lab coat, is essential.

Storage and Stability

To maintain its integrity and stability, this compound should be stored under the following conditions:[1][2][3]

  • Temperature: 2°C - 8°C.[1][2][3]

  • Atmosphere: Store under an inert atmosphere.[1][3]

  • Light: Keep in a dark place.[1][3]

  • Container: Keep the container tightly closed.[3]

Conclusion

This compound (CAS 606-13-3) is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique trifunctional structure provides a versatile platform for constructing complex molecules, particularly heterocyclic compounds of medicinal interest. While its toxicological properties have not been exhaustively investigated, established GHS classifications necessitate careful handling and storage. For researchers and drug development professionals, this compound represents a key building block, offering a gateway to novel molecular entities with the potential for therapeutic applications.

References

  • Benchchem. (n.d.). This compound|CAS 606-13-3.
  • Biosynth. (n.d.). 2-Amino-3-hydroxybenzoic acid ethyl ester | 606-13-3 | FA67660.
  • Arctom Scientific. (n.d.). CAS NO. 606-13-3 | this compound | Catalog BD-A564060.
  • PubChem. (n.d.). Ethyl 2-amino-3-methylbenzoate | C10H13NO2 | CID 19064948. National Institutes of Health.
  • BLD Pharm. (n.d.). 606-13-3|this compound.
  • PubChem. (n.d.). Ethyl 2-amino-3-hydroxypropanoate | C5H11NO3 | CID 410488. National Institutes of Health.
  • Finetech Industry Limited. (n.d.). CAS:606-13-3 FT-0718840 this compound Product Detail Information.
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  • EvitaChem. (n.d.). Buy Ethyl 5-amino-2-fluoro-3-hydroxybenzoate (EVT-13637108).
  • PubChem. (n.d.). Ethyl 3-Amino-2-methylbenzoate | C10H13NO2 | CID 4313471. National Institutes of Health.
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  • Organic Syntheses. (1977). ortho-ALKYLATION OF ANILINES: ETHYL 4-AMINO-3-METHYLBENZOATE.
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  • PubMed Central. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. National Institutes of Health.
  • Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • National Institutes of Health. (n.d.). Crystal structure of 3-[({2-[bis(2-hydroxybenzyl)amino]ethyl}(2-hydroxybenzyl)amino)methyl]-2-hydroxy-5-methylbenzaldehyde.
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Sources

Physicochemical properties of Ethyl 2-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-3-hydroxybenzoate

Introduction

This compound (CAS No. 606-13-3) is an aromatic ester of significant interest within the fields of medicinal chemistry and drug development.[1][2] As a substituted anthranilate, its unique trifunctional structure—featuring an amine, a hydroxyl group, and an ethyl ester on a benzene ring—renders it a versatile synthetic intermediate for the construction of more complex, pharmacologically active heterocyclic molecules.[1] The precise arrangement of these functional groups governs its physicochemical properties, which in turn dictate its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In light of the limited publicly available experimental data for this specific compound, this paper adopts an expert-driven approach, leveraging data from close structural analogs to provide well-founded estimations. Furthermore, it details robust, field-proven experimental protocols for the precise determination of these critical parameters, empowering researchers to perform their own characterization.

structure C1 C C2 C C1->C2 C1_ester C(=O)OCC C1->C1_ester C3 C C2->C3 C2_amino NH₂ C2->C2_amino C4 C C3->C4 C3_hydroxy OH C3->C3_hydroxy C5 C C4->C5 C6 C C5->C6 C6->C1

Caption: Chemical Structure of this compound.

Core Physicochemical Properties

A molecule's fundamental properties are the primary determinants of its pharmacokinetic and pharmacodynamic profile. The following sections provide known and estimated values for this compound.

Molecular and Structural Data

The foundational identity of a compound is established by its molecular formula, weight, and structural identifiers. These parameters are crucial for stoichiometry, high-resolution mass spectrometry, and database referencing.

PropertyValueSource(s)
CAS Number 606-13-3[2][3]
Molecular Formula C₉H₁₁NO₃[2]
Molecular Weight 181.19 g/mol [1][2]
IUPAC Name This compound
Synonyms 3-Hydroxyanthranilic acid ethyl ester[4]
Physical State and Thermal Properties
PropertyEstimated Value / Analog DataRationale & Expert Insights
Appearance White to yellowish or brown crystalline solidAnalogs like 4-aminobenzoic acid are white crystalline solids.[5] The color may depend on purity and exposure to air/light, as aminophenols can be susceptible to oxidation.
Melting Point (°C) Not Experimentally DeterminedThe parent acid, 3-hydroxyanthranilic acid, decomposes at ~227-265°C.[6] The un-hydroxylated analog, ethyl anthranilate, has a melting point of 13°C.[7] The presence of the hydroxyl group allows for strong hydrogen bonding, suggesting the melting point will be significantly higher than that of ethyl anthranilate.
Boiling Point (°C) Not Experimentally DeterminedEthyl anthranilate boils at 260-279.9°C.[7] The additional hydroxyl group will increase intermolecular forces, likely raising the boiling point considerably compared to this analog.
Solubility Profile

Solubility is a critical factor for drug delivery and formulation. The amphoteric nature of this compound, possessing both a basic amino group and an acidic hydroxyl group, means its aqueous solubility is expected to be highly pH-dependent.[8]

SolventPredicted SolubilityRationale & Expert Insights
Water (neutral pH) Low to very slightly solubleThe aromatic ring and ethyl group contribute to hydrophobicity. While the polar groups offer some aqueous interaction, the overall molecule is expected to have limited water solubility, similar to other aminobenzoic acid esters.[5][8]
Aqueous Acid (e.g., pH < 4) Increased SolubilityAt acidic pH, the amino group (-NH₂) will be protonated to form a more polar and soluble ammonium salt (-NH₃⁺). This is a common strategy to improve the aqueous solubility of basic compounds.[8]
Aqueous Base (e.g., pH > 10) Increased SolubilityAt alkaline pH, the phenolic hydroxyl group (-OH) will be deprotonated to form a more soluble phenoxide salt (-O⁻). This enhances solubility for acidic compounds.[8]
Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO) SolubleThe compound is generally described as soluble in organic solvents.[2] Polar organic solvents can effectively solvate both the polar functional groups and the nonpolar aromatic backbone. DMSO and DMF are excellent starting points for creating stock solutions.
Nonpolar Organic Solvents (e.g., Hexane) Low to InsolubleThe high polarity from the amino and hydroxyl groups will limit solubility in nonpolar solvents.
Ionization Constant (pKa)

The pKa values define the pH at which a functional group is 50% ionized. For this molecule, two primary pKa values are expected: one for the protonation of the aromatic amine (acidic pKa of the conjugate acid) and one for the deprotonation of the phenolic hydroxyl group (acidic pKa). These values are paramount for predicting solubility, membrane permeability, and receptor binding.

Ionizable GroupPredicted pKaRationale & Expert Insights
Aromatic Amine (Conjugate Acid, -NH₃⁺) ~2.5 - 3.5The parent acid, 3-hydroxyanthranilic acid, has a pKa of 2.7.[6] The electron-withdrawing effect of the adjacent ester group in the target molecule would be expected to make the amine less basic (lower pKa) than aniline (pKa ~4.6) but similar to its parent acid.
Phenolic Hydroxyl (-OH) ~9.5 - 10.5The pKa of phenol is ~10. The combined electron-donating effect of the amino group and the electron-withdrawing effect of the ester group will influence this value. 3-hydroxyanthranilic acid has a phenolic pKa of 10.12, which serves as a strong estimate.[6]
Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is the standard measure of a drug's lipophilicity, which influences its ability to cross biological membranes. A predicted value can be calculated, but experimental determination is preferred.

ParameterPredicted ValueRationale & Expert Insights
LogP (Octanol/Water) Not Experimentally DeterminedThe related compound, ethyl anthranilate (lacking the hydroxyl group), has an experimental LogP of ~2.76.[7] The addition of a polar hydroxyl group will decrease the LogP. A predicted LogP for the parent acid (3-hydroxyanthranilic acid) is 0.9.[9] Therefore, an estimated LogP for the ethyl ester would likely fall between 1.5 and 2.5.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of a molecule. While specific spectra for this compound are not widely published, this section outlines the expected spectral features based on its structure and data from analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group, the aromatic protons, and exchangeable protons from the -NH₂ and -OH groups.

    • Ethyl Group: A quartet integrating to 2H around δ 4.3-4.4 ppm (for the -OCH₂-) and a triplet integrating to 3H around δ 1.3-1.4 ppm (for the -CH₃).

    • Aromatic Protons: Three signals in the aromatic region (δ 6.5-7.5 ppm), likely appearing as a triplet and two doublets or more complex multiplets due to their ortho and meta coupling.

    • -NH₂ and -OH Protons: Broad singlets that are D₂O exchangeable. Their chemical shifts can vary significantly based on solvent, concentration, and temperature.

  • ¹³C NMR: The carbon NMR spectrum should display 9 unique signals corresponding to each carbon atom in a different chemical environment.

    • Ester Group: A carbonyl carbon (C=O) signal around δ 167-170 ppm, a methylene carbon (-OCH₂) around δ 60-62 ppm, and a methyl carbon (-CH₃) around δ 14-15 ppm.[10]

    • Aromatic Carbons: Six distinct signals in the δ 110-155 ppm range. The carbons directly attached to the oxygen (C-OH) and nitrogen (C-NH₂) will be the most deshielded in this region.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying functional groups.

  • O-H and N-H Stretching: Broad absorption bands are expected in the 3200-3500 cm⁻¹ region, corresponding to the hydroxyl and amine N-H stretching vibrations. The broadness is due to hydrogen bonding.

  • C=O Stretching: A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the ester carbonyl group.[11]

  • C-O Stretching: Strong bands in the 1200-1300 cm⁻¹ region corresponding to the C-O stretching of the ester and the phenolic C-O.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information on the electronic transitions within the molecule's chromophore. For this compound, the substituted benzene ring constitutes the primary chromophore.

  • Expected λ_max: Based on analogs like 3-hydroxyanthranilic acid (λ_max ~298 nm)[6] and other aminobenzoates, strong absorption maxima are expected in the UV region, likely between 290 nm and 320 nm, with a possible secondary peak at a shorter wavelength.

Experimental Protocols for Physicochemical Profiling

For drug development professionals, the ability to experimentally verify physicochemical properties is paramount. The following protocols are standardized, self-validating systems for determining key parameters.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8] By agitating an excess of the solid compound in a solvent for an extended period, the system reaches a true equilibrium between the dissolved and undissolved states, providing a definitive solubility value under the specified conditions (e.g., temperature, pH).

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume of the desired aqueous buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A 48- or 72-hour period is recommended to confirm equilibrium by taking measurements at multiple time points.[8]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 1 hour to allow undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter (ideally a filter with low drug binding, such as PVDF) to remove any remaining microscopic particles.

  • Quantification: Accurately dilute the filtered sample into a suitable solvent (e.g., methanol or acetonitrile). Quantify the concentration of the compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the original solubility in the buffer based on the measured concentration and the dilution factor applied.

shake_flask start 1. Add excess solid to buffer equilibrate 2. Agitate at constant T (24-72 hours) start->equilibrate settle 3. Settle undissolved solid equilibrate->settle sample 4. Sample & filter supernatant settle->sample quantify 5. Dilute & quantify (HPLC-UV) sample->quantify end 6. Calculate solubility (mg/mL) quantify->end

Caption: Workflow for the Shake-Flask Solubility Determination.

Protocol: Determination of pKa (Potentiometric Titration)

Causality: Potentiometric titration directly measures the change in pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species of the functional group are equal.[11] This method is robust and provides a direct thermodynamic measurement.

Methodology:

  • Solution Preparation: Accurately weigh and dissolve a precise amount of this compound in a co-solvent mixture (e.g., 50:50 Methanol:Water) to ensure solubility throughout the titration.

  • Acidification: Acidify the solution to a low starting pH (e.g., pH 2.0) using a standardized strong acid (e.g., 0.1 M HCl) to ensure all functional groups are fully protonated.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH and a micro-burette to dispense a standardized strong base (e.g., 0.1 M NaOH, carbonate-free).

  • Titration Execution: Add the NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show two inflection points (equivalence points).

  • pKa Calculation: The pKa for the aromatic amine's conjugate acid is the pH at the first half-equivalence point (halfway between the start and the first equivalence point). The pKa for the phenolic hydroxyl group is the pH at the second half-equivalence point (halfway between the first and second equivalence points).

Chemical Reactivity, Stability, and Storage

The reactivity of this compound is governed by its three functional groups.

  • Amino Group: Acts as a nucleophile and a base. It can be acylated, alkylated, and can participate in reactions typical of aromatic amines.

  • Hydroxyl Group: The phenolic hydroxyl is weakly acidic and can be deprotonated by bases. It can undergo etherification and esterification reactions.

  • Ester Group: Susceptible to hydrolysis under either acidic or basic conditions to yield 3-hydroxyanthranilic acid and ethanol.

Stability and Storage: Compounds containing both amino and phenolic hydroxyl groups can be sensitive to oxidation, which may lead to coloration over time.[1] Therefore, proper storage is critical to maintain the compound's integrity.

  • Recommended Storage: Keep in a tightly sealed container, in a dark place, under an inert atmosphere (e.g., Argon or Nitrogen), and at refrigerated temperatures (2-8°C).[1][2]

Safety and Handling

While a full toxicological profile is not available, preliminary hazard information indicates that appropriate precautions should be taken when handling this compound.

  • Potential Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • Handling Recommendations: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

References

  • RIFM fragrance ingredient safety assessment, ethyl anthranilate, CAS registry number 87-25-2. [URL: https://www.sciencedirect.com/science/article/pii/S277273762300010X]
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  • FooDB. (2010, April 8). Showing Compound Ethyl anthranilate (FDB011666). Retrieved from [Link] [URL: https://foodb.ca/compounds/FDB011666]

  • Cheméo. (n.d.). Chemical Properties of ethyl anthranilate (CAS 87-25-2). Retrieved from [Link] [URL: https://www.chemeo.com/cid/43-690-4/ethyl-anthranilate.html]

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link] [URL: https://solubilityofthings.com/water/4-aminobenzoic-acid]

  • RSC Publishing. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from [Link] [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ce/c5ce02434e]

  • An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. (2018, July 13). National Institutes of Health (NIH). Retrieved from [Link] [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6056637/]

  • ResearchGate. (2021, June 23). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. Retrieved from [Link] [URL: https://www.researchgate.net/publication/352636544_Solubility_Measurement_and_Thermodynamic_Correlation_of_m-Aminobenzoic_Acid_in_12_Pure_Solvents_from_28315_to_32315_K]

  • ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Retrieved from [Link] [URL: https://www.researchgate.net/publication/225301318_Convenient_Synthesis_of_p-Aminobenzoic_Acids_and_their_Methyl_Esters]

  • Determining the pKa of 2-hydroxybenzoic acid. (n.d.). Retrieved from [Link] [URL: https://www.rsc.org/learn-chemistry/resource/res00000451/determining-the-pka-of-aspirin]

  • Sci-Hub. (n.d.). One-pot synthesis of 3-hydroxyanthranilate derivatives using furans, bromoalkyne, and secondary amines. Retrieved from [Link] [URL: https://sci-hub.se/10.1016/j.tet.2013.06.059]

  • Development of Methods for the Determination of pKa Values. (n.d.). National Institutes of Health (NIH). Retrieved from [Link] [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3682411/]

  • Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. (n.d.). National Institutes of Health (NIH). Retrieved from [Link] [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4504620/]

  • Β-Nicotinamide Adenine Dinucleotide Disodium Salt NADH CAS 606-68-8. (n.d.). Retrieved from [Link] [URL: https://www.y-b-d.com/products/cas-606-68-8.html]

  • CSD. (n.d.). CSD Solution #13. Retrieved from [Link] [URL: https://www.chem.ucla.edu/~harding/IGOC/C/carls13.html]

  • 3-Hydroxyanthranilic acid-derived compounds formed through electrochemical oxidation. (n.d.). Retrieved from [Link] [URL: https://pubmed.ncbi.nlm.nih.gov/11382909/]

  • Wikipedia. (n.d.). 3-Hydroxyanthranilic acid. Retrieved from [Link] [URL: https://en.wikipedia.org/wiki/3-Hydroxyanthranilic_acid]

  • Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid. Retrieved from [URL: https://patents.google.
  • Determination of the pKa values of some biologically active and inactive hydroxyquinones. (n.d.). Retrieved from [Link] [URL: https://www.scielo.br/j/jbchs/a/mF8Q3qQ48XqV95N75yvFhQc/?lang=en]

  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Hydroxyanthranilic acid (HMDB0001476). Retrieved from [Link] [URL: https://hmdb.ca/metabolites/HMDB0001476]

  • PubChem. (n.d.). 3-Hydroxyanthranilic Acid. Retrieved from [Link] [URL: https://pubchem.ncbi.nlm.nih.gov/compound/86]

  • ResearchGate. (2024, June 25). Synthesis and Characterization of Bulky 1,3‐Diamidopropane Complexes of Group 2 Metals (Be−Sr). Retrieved from [Link] [URL: https://www.researchgate.net/publication/381665406_Synthesis_and_Characterization_of_Bulky_13-Diamidopropane_Complexes_of_Group_2_Metals_Be-Sr]

  • AKJournals. (2018, December 1). Analysis of future changes in the trends and scaling coefficients for short-term rainfall in southwestern Slovakia. Retrieved from [Link] [URL: https://akjournals.com/view/journals/606/13/3/article-p163.xml]

Sources

Ethyl 2-amino-3-hydroxybenzoate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Ethyl 2-amino-3-hydroxybenzoate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. The document elucidates the fundamental physicochemical principles governing its solubility, including molecular polarity, hydrogen bonding capabilities, and the potential for intramolecular interactions. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide establishes a robust theoretical framework for predicting solubility behavior across various organic solvent classes. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the gold-standard shake-flask method. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's solubility for process optimization, purification, and formulation development.

Introduction: The Significance of Solubility in Process Chemistry

This compound (C₉H₁₁NO₃, CAS No: 606-13-3) is an aromatic amine and benzoate ester of significant interest in organic synthesis and medicinal chemistry.[1] Its molecular architecture, featuring amino, hydroxyl, and ethyl ester functional groups on a benzene ring, makes it a versatile building block for more complex molecules. The successful application of this intermediate in any synthetic route—be it reaction, work-up, or purification (e.g., recrystallization)—is fundamentally dependent on its solubility profile.

Understanding the solubility of a compound in various organic solvents is a critical first step in chemical process development. It dictates solvent selection for achieving optimal reaction kinetics, enables efficient product isolation, and informs the design of robust purification strategies. Poorly chosen solvents can lead to low yields, difficult purifications, and ultimately, project delays. This guide provides the foundational knowledge and practical methodologies required to expertly navigate the solubility landscape of this compound.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2][3] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The structure of this compound offers several key features that govern its interactions with solvents.

Molecular Polarity and Functional Group Analysis

The overall polarity of this compound is a balance between its non-polar aromatic ring and its highly polar functional groups.

  • Non-Polar Region: The benzene ring and the ethyl group of the ester constitute the non-polar, hydrophobic portion of the molecule.

  • Polar Regions: The primary amine (-NH₂), the hydroxyl group (-OH), and the carbonyl group (C=O) of the ester are highly polar. The presence of electronegative nitrogen and oxygen atoms creates significant bond dipoles.

This dual character suggests that the compound will exhibit moderate to good solubility in polar organic solvents but limited solubility in non-polar hydrocarbon solvents.

The Critical Role of Hydrogen Bonding

The capacity for hydrogen bonding is arguably the most dominant factor influencing the solubility of this compound in protic and polar aprotic solvents.[4]

  • Hydrogen Bond Donors: The -OH and -NH₂ groups contain acidic protons and can act as strong hydrogen bond donors.

  • Hydrogen Bond Acceptors: The lone pairs on the hydroxyl oxygen, the amino nitrogen, and the carbonyl oxygen can all act as hydrogen bond acceptors.

The ability to both donate and accept hydrogen bonds allows for strong intermolecular interactions with polar protic solvents like alcohols (e.g., methanol, ethanol) and water, and favorable interactions with polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate, DMSO).[4][5]

Intramolecular vs. Intermolecular Hydrogen Bonding

The ortho-positioning of the amino and hydroxyl groups creates the potential for intramolecular hydrogen bonding, forming a stable six-membered ring. This internal interaction can slightly reduce the availability of these groups to form intermolecular hydrogen bonds with solvent molecules.[6][7] The strength of this internal bond can influence which solvents are most effective at disrupting it to achieve dissolution.

Diagram 1: Potential Hydrogen Bonding Interactions

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_proc 3. Sample Processing cluster_anal 4. Analysis prep1 Weigh Excess Solute prep2 Add Known Volume of Solvent prep1->prep2 equil Agitate at Constant Temperature (24-48h) prep2->equil proc1 Settle Suspension equil->proc1 proc2 Withdraw Supernatant proc1->proc2 proc3 Filter (0.22 µm) proc2->proc3 anal1 Dilute Filtrate proc3->anal1 anal2 Analyze Concentration (HPLC / UV-Vis) anal1->anal2 anal3 Calculate Solubility anal2->anal3

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 2-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Ethyl 2-amino-3-hydroxybenzoate

This compound (CAS No. 606-13-3) is a multifaceted aromatic compound featuring an ethyl ester, an amine, and a hydroxyl group on a benzene ring. Its molecular formula is C₉H₁₁NO₃, and it has a molecular weight of 181.19 g/mol . The strategic positioning of these functional groups—particularly the ortho-amino and meta-hydroxyl substituents relative to the ester—makes it a valuable intermediate in the synthesis of pharmaceuticals and complex heterocyclic systems.[1] The precise and unambiguous structural confirmation of such a molecule is paramount before its use in any synthetic pathway or biological assay. Spectroscopic analysis provides the definitive fingerprint for such confirmation.

This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the rationale behind the expected spectral features and the experimental protocols designed to elicit them. While a complete set of published experimental spectra for this specific compound is not consistently available across all major databases, we can predict its spectral characteristics with a high degree of confidence by drawing on fundamental principles and comparing data from structurally analogous compounds.

Molecular Structure and Isomeric Context

The unique arrangement of substituents on the benzene ring dictates the molecule's chemical environment and, consequently, its spectroscopic output.

Caption: Molecular Structure of this compound.

¹H NMR Spectroscopy: Mapping Proton Environments

Proton NMR (¹H NMR) is the cornerstone for determining the number of distinct proton environments and their connectivity. For a molecule like this compound, the spectrum is expected to show signals from the ethyl group, the aromatic protons, and the exchangeable protons of the amine and hydroxyl groups.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a standard for many organic molecules, but DMSO-d₆ is superior for observing exchangeable protons (OH and NH₂) as distinct, often broader, signals.[2] Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • Instrument Setup: The experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Acquisition Parameters: A standard pulse program is used to acquire a one-dimensional ¹H spectrum. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise), relaxation delay, and spectral width.

Predicted ¹H NMR Spectrum and Interpretation

The spectrum is predicted to have five main regions of interest. The interpretation relies on understanding the electronic effects of the substituents. The amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups, which will shield the aromatic protons (shift them to a lower ppm). The ethyl ester group (-COOEt) is an electron-withdrawing group.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Rationale
Ethyl -CH₃~1.3-1.4Triplet (t)3HThe methyl protons are coupled to the two methylene protons (n+1 rule: 2+1=3), resulting in a triplet. This is a standard region for an ethyl ester.[3]
Ethyl -CH₂~4.3-4.4Quartet (q)2HThe methylene protons are coupled to the three methyl protons (n+1 rule: 3+1=4), giving a quartet. The adjacent oxygen atom deshields these protons, shifting them downfield.[3]
NH₂~4.0-5.5Broad Singlet (br s)2HThe chemical shift of amine protons is highly variable and depends on solvent and concentration. The signal is often broad due to quadrupole broadening and chemical exchange.
Aromatic CH (H-4, H-5, H-6)~6.5-7.5Multiplets (m)3HThese three protons will appear as a complex set of multiplets due to coupling with each other. The electron-donating NH₂ and OH groups will shift these protons upfield compared to unsubstituted ethyl benzoate.[4]
OH~8.0-10.0Broad Singlet (br s)1HPhenolic protons have a wide chemical shift range and are often broad. The exact position is sensitive to solvent and hydrogen bonding.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a direct count of the non-equivalent carbon atoms in the molecule, offering a clear view of the carbon framework.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: The experiment is run on the same spectrometer, switching to the ¹³C nucleus frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Acquisition Parameters: A standard proton-decoupled pulse sequence is used, which results in each unique carbon appearing as a single line. A greater number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[2]

Predicted ¹³C NMR Spectrum and Interpretation

This compound has 9 carbon atoms, all in unique chemical environments. Therefore, 9 distinct signals are expected.

Predicted SignalChemical Shift (δ, ppm)Assignment & Rationale
Ethyl -CH₃~14-15The terminal methyl carbon of the ethyl group, typically found in this upfield region.[5]
Ethyl -CH₂~60-62The methylene carbon is deshielded by the adjacent oxygen atom, shifting it downfield.[5]
Aromatic C-1~110-115This carbon is attached to the electron-withdrawing ester group but is also influenced by the adjacent donating groups. Its precise shift is complex to predict without empirical data.
Aromatic C-2~145-150Attached to the electron-donating amino group, which strongly shields carbons but can have complex resonance effects.
Aromatic C-3~140-145Attached to the electron-donating hydroxyl group.
Aromatic C-4, C-5, C-6~115-130These carbons will appear in the typical aromatic region. Their exact shifts are determined by the combined electronic effects of the three substituents.
Carbonyl C=O~165-170The ester carbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature of this functional group.[4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is exceptionally powerful for the rapid identification of key functional groups based on their vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method is standard. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrument Setup: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Acquisition: A background spectrum (of air or the KBr pellet) is collected first and automatically subtracted from the sample spectrum. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by strong absorptions corresponding to the O-H, N-H, and C=O bonds.

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
3500-3300N-H stretch (amine)MediumThe primary amine will show two distinct bands in this region, corresponding to symmetric and asymmetric stretching.
3400-3200O-H stretch (phenol)Strong, BroadThe phenolic hydroxyl group will produce a very broad and strong absorption due to hydrogen bonding.[6]
~3100-3000Aromatic C-H stretchMediumCharacteristic of C-H bonds on the benzene ring.
~2980-2850Aliphatic C-H stretchMediumFrom the ethyl group's CH₂ and CH₃ bonds.
~1700-1680C=O stretch (ester)Strong, SharpThis is a highly characteristic and intense peak for the ester carbonyl group. Its position is slightly lowered due to conjugation with the aromatic ring.
~1600-1450C=C stretch (aromatic)Medium-StrongMultiple bands in this region are characteristic of the benzene ring vibrations.
~1300-1200C-O stretch (ester/phenol)StrongA strong band associated with the stretching of the C-O single bonds of the ester and phenol groups.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrum Acquisition
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecule [M+H]⁺, providing clear molecular weight information. Electron Ionization (EI) is a "harder" technique that causes more extensive fragmentation, which can be useful for structural elucidation.[7]

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectrum and Interpretation

The molecular weight of this compound is 181.19.

  • Molecular Ion: In an EI spectrum, the parent molecular ion peak [M]⁺• would be observed at m/z = 181. In an ESI spectrum, the protonated molecule [M+H]⁺ would be at m/z = 182.

  • Key Fragments: The fragmentation pattern provides a roadmap of the molecule's structure. The loss of the ethoxy group (-•OCH₂CH₃, 45 Da) from the molecular ion is a common pathway for ethyl esters, which would lead to a fragment at m/z = 136. Another expected fragmentation is the loss of an ethylene molecule (C₂H₄, 28 Da) via a McLafferty rearrangement, if sterically possible, or loss of the entire ethyl group (-•CH₂CH₃, 29 Da).

fragmentation M [M]⁺• m/z = 181 F1 [M - C₂H₅O•]⁺ m/z = 136 M->F1 - •OCH₂CH₃ (45 Da) F2 [M - C₂H₄]⁺• m/z = 153 M->F2 - C₂H₄ (28 Da) (McLafferty) F3 [M - H₂O]⁺• m/z = 163 M->F3 - H₂O (18 Da)

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

m/zPredicted FragmentRationale
181[C₉H₁₁NO₃]⁺•Molecular Ion (M⁺•)
153[C₇H₇NO₃]⁺•Loss of ethylene (C₂H₄) from the ethyl ester.
136[C₇H₆NO₂]⁺Loss of an ethoxy radical (•OC₂H₅). This is a very common fragmentation for ethyl esters.
121[C₆H₅O₂]⁺Subsequent loss of NH from the m/z 136 fragment.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical -OH, -NH₂, and C=O functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. By integrating the data from these orthogonal techniques, a scientist can achieve an unambiguous and confident characterization of the molecule, which is the foundational requirement for its application in research and development.

References

  • The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 3-hydroxybenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2008). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Zhurnal Analiticheskoi Khimii, 63(10), 1011-1025.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688). Retrieved from [Link]

  • New Zealand Qualifications Authority. (2023). AS 91388 annotated exemplars. Retrieved from [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

  • Oxford Academic. (2017). AAPM 2017 Annual Meeting Abstracts. Pain Medicine. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). Retrieved from [Link]

  • YouTube. (2024). YEAR 13 CHEMISTRY SPECTROSCOPY QUESTIONS ANSWERED - L3 NCEA AS91388. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 3-hydroxybutanone (acetoin). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-amino-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

  • Issuu. (2025). Wales Cancer Research Conference 2025 - Programme and abstracts. Retrieved from [Link]

  • YouTube. (2021). NCEA Level 3 chemistry: Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,2,3-trimethylbutane. Retrieved from [Link]

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The Elucidation of Molecular Architecture: A Technical Guide to the Crystal Structure of Substituted Aminobenzoates for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quest for Ethyl 2-amino-3-hydroxybenzoate's Crystal Structure

In the landscape of pharmaceutical research and drug development, a profound understanding of a molecule's three-dimensional structure is paramount. It is this spatial arrangement of atoms that dictates its physicochemical properties, governs its interactions with biological targets, and ultimately defines its therapeutic potential. This guide was initially conceived to provide a comprehensive analysis of the crystal structure of this compound, a compound of interest within the broader class of aminobenzoates. However, a thorough search of crystallographic databases and scientific literature reveals that the specific single-crystal X-ray diffraction data for this compound is not publicly available at the time of this writing.

In the spirit of scientific integrity and to provide a valuable resource for researchers, this guide has been adapted. We will present a hypothetical synthesis for the target compound based on established chemical principles. Subsequently, we will utilize a closely related, structurally characterized molecule, Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate [1], as a case study. This will allow us to delve into the intricacies of single-crystal X-ray diffraction, from crystal growth to data analysis, providing a robust framework for understanding the structural elucidation of this important class of molecules.

Section 1: Synthesis and Crystallization Strategies

A Proposed Synthetic Pathway for this compound

While the crystal structure remains elusive, the synthesis of this compound can be approached through established organic chemistry methodologies. A plausible route would involve the nitration of a suitable precursor followed by reduction of the nitro group to an amine. For instance, starting from 3-hydroxybenzoic acid, esterification to the ethyl ester, followed by regioselective nitration and subsequent reduction, would yield the desired product. The choice of reagents and reaction conditions would be critical to control regioselectivity and maximize yield.

The Art of Crystal Growth: A Prerequisite for Diffraction

The journey to determining a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and empirical step in the process. For small organic molecules like substituted aminobenzoates, several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture. The solvent is then allowed to evaporate slowly and undisturbed over several days or weeks. The gradual increase in concentration encourages the formation of well-ordered crystals.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

The choice of solvent is crucial and is often determined through screening a range of solvents with varying polarities. For the case study compound, Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, colorless crystals were obtained by recrystallization from ethyl acetate[1].

Section 2: The Cornerstone of Structural Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances[2]. It allows for the determination of unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within a molecule[3][4].

The Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure via single-crystal X-ray diffraction follows a well-defined workflow, as illustrated in the diagram below.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_output Final Output synthesis Compound Synthesis purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting diffractometer Diffractometer: Crystal Rotation & Data Acquisition crystal_mounting->diffractometer xray_source X-ray Generation & Monochromatization xray_source->diffractometer detector Detector: Intensity Measurement diffractometer->detector data_processing Data Processing & Integration detector->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Sources

A Senior Application Scientist's Guide to the Commercial Sourcing of Ethyl 2-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Versatile Building Block

Ethyl 2-amino-3-hydroxybenzoate (CAS No. 606-13-3), also known as Ethyl 3-hydroxyanthranilate, is a substituted aromatic amine of significant interest in medicinal and organic chemistry. Its unique arrangement of an amino group, a hydroxyl group, and an ethyl ester on a benzene ring makes it a highly versatile precursor for synthesizing more complex molecules, particularly heterocyclic structures that form the core of many pharmacologically active compounds.[1] Given its role as a foundational starting material, the quality, purity, and consistency of this reagent are paramount to the success of multi-step synthetic campaigns and the integrity of drug discovery programs.

This guide provides an in-depth analysis of the commercial landscape for this compound, offering a framework for supplier qualification, quality control, and handling to ensure the procurement of high-caliber material suitable for demanding research and development applications.

The Global Supplier Landscape: From Catalogs to Custom Synthesis

The supply chain for this compound is multifaceted, ranging from large, well-known chemical catalog companies to specialized custom synthesis laboratories. Understanding the different types of suppliers is the first step in developing a robust procurement strategy.

  • Catalog Suppliers/Distributors: These companies (e.g., BLD Pharm, Biosynth) typically hold stock of the compound in various research-grade quantities (grams to kilograms). They offer the convenience of rapid delivery and readily available documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

  • Manufacturers: These are the primary producers of the chemical. While some may sell directly, many supply the distributors. For larger, pilot-scale, or GMP (Good Manufacturing Practice) requirements, engaging directly with a manufacturer is often necessary.

  • Custom Synthesis Providers: For specific purity requirements, isotopic labeling, or the synthesis of related analogs, custom synthesis houses provide tailored services.

The following table summarizes a selection of representative suppliers. This list is not exhaustive but provides a starting point for sourcing.

Supplier Category Representative Company CAS Number Typical Offerings & Notes
Catalog SupplierBLD Pharm606-13-3Offers the product for online ordering and provides access to analytical documentation like NMR and HPLC.[2]
Catalog SupplierBiosynth606-13-3Provides the material as a reference standard for pharmaceutical testing and notes its use as a catalyst.[3]
Research ChemicalsBenchchem606-13-3Supplies the compound for research use only, highlighting its utility as a versatile synthetic intermediate.[1]

Supplier Qualification: A Framework for Mitigating Risk

Selecting a supplier based solely on price or listed purity can introduce significant risk into a research program. A robust qualification process is essential. The causality is clear: the synthetic route used by a manufacturer directly dictates the impurity profile of the final product. For example, a common synthesis for aminobenzoates involves the reduction of a corresponding nitro-hydroxybenzoate.[4] An incomplete reduction could leave residual nitro-aromatic impurities, which are often reactive and can interfere with subsequent chemical transformations.

The following workflow provides a self-validating system for qualifying a supplier and accepting incoming material.

G start 1. Identify Potential Suppliers req_docs 2. Request CoA, SDS, & Synthetic Route Info start->req_docs assess 3. Assess Impurity Profile & Technical Data req_docs->assess procure 4. Procure Sample for In-House Evaluation assess->procure qc_check 6. Perform Incoming QC Analysis procure->qc_check Sample Evaluation incoming_mat 5. Receive Bulk Material & Supplier CoA incoming_mat->qc_check compare 7. Compare Results: Internal Specs vs. Supplier CoA qc_check->compare accept 8. Accept Lot compare->accept  Pass reject 9. Reject Lot & Contact Supplier compare->reject  Fail

A logical workflow for supplier qualification and material acceptance.

Key Causality Behind the Workflow:

  • Step 2 & 3 (Synthetic Route & Impurity Profile): This is the most critical expertise-driven step. Inquiring about the synthetic route allows you to anticipate potential regioisomeric or reaction-specific impurities. For instance, if the starting material was 2-nitro-3-hydroxybenzoic acid, you can specifically look for this impurity in your QC.

  • Step 6 & 7 (In-House QC & Comparison): This step establishes trust through verification. Never rely solely on the supplier's CoA. An independent, in-house analysis validates the supplier's claims and ensures the material meets the specific requirements of your process, which may be more stringent than the supplier's general specifications.

Technical Specifications and Quality Control

While specifications can vary between suppliers, a high-quality batch of this compound should conform to a standard set of analytical tests.

Parameter Typical Specification Analytical Method
Appearance White to off-white or light-yellow solid/powderVisual Inspection
Purity ≥97.0% (often >98%)HPLC-UV
Identity Conforms to structure¹H NMR, LC-MS
Solubility Soluble in organic solventsVisual Inspection
Experimental Protocol: Incoming QC for Purity by HPLC-UV

This protocol describes a self-validating method to confirm the purity of a newly acquired batch of this compound.

1. Objective: To determine the purity of an this compound sample by High-Performance Liquid Chromatography with Ultraviolet (UV) detection.

2. Materials & Equipment:

  • This compound (sample and reference standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or Trifluoroacetic Acid)

  • Analytical balance

  • Volumetric flasks (10 mL, 50 mL)

  • HPLC system with UV detector, autosampler, and column oven

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3. Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard Preparation (approx. 0.5 mg/mL):

    • Accurately weigh ~5 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B (diluent). This is your stock standard.

  • Sample Preparation (approx. 0.5 mg/mL):

    • Accurately weigh ~5 mg of the incoming sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the same diluent.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm (or other appropriate wavelength determined by a UV scan)

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      15.0 5 95
      18.0 5 95
      18.1 95 5

      | 22.0 | 95 | 5 |

  • Analysis Sequence:

    • Inject a blank (diluent) to establish a baseline.

    • Inject the reference standard to determine its retention time and confirm system suitability.

    • Inject the sample.

  • Data Analysis:

    • Integrate all peaks in the sample chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100 (% area normalization).

    • Compare the result to the specification (≥97.0%) and the supplier's CoA value.

Safe Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures, typically 2-8°C.[1][3] This prevents degradation from air, moisture, and light.

  • Handling: Based on available safety data, this chemical may cause skin and serious eye irritation, as well as respiratory irritation.[1] Therefore, it must be handled in a well-ventilated area or a chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[5]

Conclusion

The successful use of this compound in a research or drug development setting begins with meticulous sourcing. By moving beyond a superficial check of catalog listings to a more rigorous, science-driven approach of supplier qualification, researchers can ensure a consistent supply of high-quality material. Implementing a self-validating workflow that includes an understanding of the synthetic context and independent in-house quality control is the most effective strategy for mitigating risks, ensuring reproducibility, and accelerating scientific progress.

References

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  • AA Blocks. 2091984-21-1 | ethyl 3-amino-2-fluoro-5-hydroxybenzoate. Retrieved from AA Blocks. [Link]

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  • Durcik, M., Toplak, Ž., Zidar, N., Ilaš, J., Zega, A., Kikelj, D., ... & Tomašič, T. (2021). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 26(11), 3383. [Link]

  • Fun, H. K., Rosli, M. M., Abdul Rahim, A. S., & Sam, S. H. (2010). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. Acta crystallographica. Section E, Structure reports online, 66(Pt 8), o2141. [Link]

  • Gassman, P. G., & Gruetzmacher, G. (1977). ortho-ALKYLATION OF ANILINES: ETHYL 4-AMINO-3-METHYLBENZOATE. Organic Syntheses, 56, 15. [Link]

  • Pharmaffiliates. Ethyl 4-Amino-3-hydroxybenzoate, CAS No : 87081-52-5. Retrieved from Pharmaffiliates. [Link]

  • Google Patents. (2015). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
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  • Google Patents. (2021). CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids.
  • NINGBO INNO PHARMCHEM CO.,LTD. China Titanium tetrachloride manufacturer | Titanium(IV) chloride supplier | CAS:7550-45-0. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Riverland Trading. Titanium Tetrachloride Supplier | 7550-45-0 | Your Reliable Distributor. Retrieved from Riverland Trading. [Link]

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  • Google Patents. (2013). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.

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Ethyl 2-amino-3-hydroxybenzoate: A Cornerstone Intermediate for Heterocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of Ethyl 2-amino-3-hydroxybenzoate (CAS No. 606-13-3), a pivotal chemical intermediate. We will delve into its synthesis, molecular characteristics, and its primary role as a precursor to complex pharmacologically active molecules, with a special focus on the synthesis of phenoxazinone cores. This document is intended for professionals in chemical research and drug development who require a deep, practical understanding of this versatile building block.

Introduction: The Strategic Importance of a Multifunctional Intermediate

This compound is an organic compound featuring a benzoate backbone substituted with three key functional groups: an ethyl ester, an amino group, and a hydroxyl group.[1] The strategic ortho-positioning of the amino (-NH2) and hydroxyl (-OH) groups is the cornerstone of its chemical utility, providing a reactive center perfectly primed for intramolecular cyclization reactions.[1] This structural motif makes it a highly valued precursor in the synthesis of various heterocyclic systems, particularly those of medicinal importance.[1][2]

While many aminobenzoate derivatives serve as intermediates, the specific 2-amino-3-hydroxy arrangement offers a direct and efficient pathway to phenoxazinone and benzoxazole scaffolds, structures found in a range of bioactive compounds, including anticancer agents like actinomycin.[1] This guide will elucidate the synthetic pathways originating from this intermediate, providing both the theoretical basis and practical protocols for its use in the laboratory.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its effective use. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 606-13-3[1][3][4]
Molecular Formula C₉H₁₁NO₃[1][3]
Molecular Weight 181.19 g/mol [1][3]
Appearance (Typically a solid)General Knowledge
Storage 2°C - 8°C, under inert atmosphere, protected from light[1][3]

Synthesis of this compound

The most direct and common laboratory-scale synthesis of the title compound is the Fischer esterification of its corresponding carboxylic acid, 2-amino-3-hydroxybenzoic acid. This reaction is a classic, acid-catalyzed condensation of a carboxylic acid with an alcohol.

Reaction Principle and Causality

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. The alcohol (ethanol) then acts as a nucleophile, attacking this carbon. Subsequent proton transfers and the elimination of a water molecule yield the ethyl ester. The reaction is reversible, so an excess of the alcohol (ethanol) is used to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

G

Caption: Fischer esterification pathway for the synthesis of the target intermediate.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-hydroxybenzoic acid (10.0 g, 65.3 mmol).

  • Reagent Addition: Add 150 mL of absolute ethanol. Stir the suspension until the acid is partially dissolved.

  • Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (2.5 mL) to the stirring suspension. The addition is exothermic and should be done with caution.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane).

  • Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 400 mL of ice-cold water.

  • Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Effervescence will occur.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure this compound.

Core Application: A Gateway to Phenoxazinone Scaffolds

The primary and most significant application of this compound is its role as a precursor in the synthesis of phenoxazinones.[1] This reaction mimics the biological formation of the actinomycin chromophore, a key component of a class of potent anticancer antibiotics.[1]

Mechanism: Oxidative Dimerization and Cyclization

The synthesis involves the oxidative coupling of two molecules of the o-aminophenol substrate. The reaction is typically catalyzed by an oxidizing agent, such as a metal-based catalyst or an oxidase enzyme.[1][5]

  • Oxidation: The initial step is the oxidation of the aminophenol to a reactive quinone-imine intermediate.

  • Conjugate Addition: A second molecule of the aminophenol then acts as a nucleophile, attacking the quinone-imine intermediate in a conjugate addition.

  • Further Oxidation & Cyclization: The resulting dimer undergoes further oxidation and subsequent intramolecular cyclization (lactonization is not relevant here, but ring closure is) to form the stable, aromatic phenoxazinone ring system.

G

Caption: General mechanism for the formation of a phenoxazinone core.

Protocol: Synthesis of a Dicarboxyethyl Phenoxazinone Derivative
  • Dissolution: Dissolve this compound (1.0 g, 5.52 mmol) in 50 mL of a suitable buffer (e.g., pH 7 phosphate buffer) or an organic solvent like methanol.

  • Catalyst/Oxidant Addition: Add the oxidizing agent. For a biocatalytic approach, this could be a laccase enzyme. For a chemical approach, a solution of potassium ferricyanide (K₃[Fe(CN)₆]) can be used.

  • Reaction: Stir the reaction mixture vigorously at room temperature, open to the air, for 12-24 hours. The reaction progress can often be monitored visually by the formation of a deeply colored solution (phenoxazinones are chromophores).

  • Isolation: If the product precipitates, it can be collected by filtration. Otherwise, the product must be extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic extract, dry it over Na₂SO₄, and concentrate it. Purify the crude product by column chromatography on silica gel to isolate the target phenoxazinone derivative.

Analytical & Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the intermediate. While a dedicated public spectrum for this specific molecule is scarce, we can reliably predict its spectroscopic features based on its structure and data from close analogues.[6][7]

Predicted Spectroscopic Data
TechniquePredicted FeaturesRationale
¹H NMR ~1.3-1.4 ppm (t, 3H): -CH₃ of ethyl. ~4.3-4.4 ppm (q, 2H): -CH₂- of ethyl. ~6.5-7.5 ppm (m, 3H): Aromatic protons. Broad singlets: -NH₂ and -OH protons (variable, D₂O exchangeable).Based on spectra of Ethyl 3-aminobenzoate[6] and Ethyl 3-hydroxybenzoate.[7] The quartet for the -CH₂- is deshielded by the adjacent oxygen. Aromatic signals will be in the typical aromatic region.
¹³C NMR ~14 ppm: -CH₃ of ethyl. ~61 ppm: -CH₂- of ethyl. ~110-150 ppm: 6 aromatic carbons. ~167 ppm: Carbonyl carbon of the ester.Based on general chemical shift values and data for related structures. The carbonyl carbon is significantly deshielded.
IR (cm⁻¹) ~3400-3200: N-H and O-H stretching (broad). ~3050: Aromatic C-H stretching. ~1700-1680: C=O ester stretching. ~1600, 1450: Aromatic C=C stretching. ~1250: C-O stretching.These are characteristic vibrational frequencies for the functional groups present in the molecule.
Mass Spec [M+H]⁺ = 182.0761 (for C₉H₁₁NO₃)Calculated exact mass for the protonated molecule.

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling in a well-ventilated laboratory or fume hood.

  • Hazards: It is classified as potentially causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, dark place, ideally refrigerated (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the aminophenol moiety.[1][3]

Conclusion

This compound is more than just a simple aromatic compound; it is a strategically designed building block for advanced organic synthesis. Its true value is realized in its ability to efficiently generate complex heterocyclic systems, most notably the phenoxazinone core, which is of significant interest in the development of new therapeutic agents. By understanding its synthesis, reactivity, and analytical profile, researchers can confidently and effectively leverage this intermediate to accelerate discovery programs in medicinal chemistry and materials science.

References

  • Narendra Babu, S. N., Abdul Rahim, A. S., et al. (2010). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2141. Retrieved from [Link]

  • Olotu, F., & Osabohien, E. (2017). The Synthesis of New Imino-Derivative of Benzo [A]Phenoxazinone Dyes. International Journal of ChemTech Research, 10(9), 835-844. Retrieved from [Link]

  • Bhaumik, A., et al. (2024). Ni(II)‐Complex Anchored Over Functionalized Mesoporous SBA‐15: A Nanocatalyst for the Synthesis of Aminophenoxazinone Derivatives. ChemistrySelect. As seen in a diagram on ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.606-13-3,Benzoic acid, 2-amino-3-hydroxy-, ethyl ester. Retrieved from [Link]

  • Google Patents. (2014). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • Google Patents. (2004). CN1321120C - Phenoxazinone compounds and their preparation method and pharmaceutical use.
  • Bhansali, K. G., & Kook, A. M. (1987). Characterization of 1,2-benzo-8-(2-aminoethyl)-3-phenoxazone. Journal of Pharmaceutical Sciences, 76(8), 654-657. Retrieved from [Link]

  • Fodor, L., et al. (2015). Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. Molecules, 20(2), 2995-3013. Retrieved from [Link]

  • Gein, V. L., et al. (2018). Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. Pharmaceutical Chemistry Journal, 52, 608-611. Retrieved from [Link]

  • Konecny, A., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(31), 19826-19835. Retrieved from [Link]

  • Abdul Rahim, A. S., et al. (2010). Ethyl 4-(2-hydroxy-ethyl-amino)-3-nitro-benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o846-o847. Retrieved from [Link]

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The Versatile Scaffold: Unlocking the Potential of Ethyl 2-amino-3-hydroxybenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery of novel therapeutic agents. Ethyl 2-amino-3-hydroxybenzoate, a seemingly simple aromatic ester, represents one such privileged starting material. Its unique arrangement of an amino group, a hydroxyl group, and an ethyl ester on a benzene ring provides a rich platform for a diverse array of chemical transformations, leading to a wide spectrum of biologically active molecules. This guide will provide an in-depth exploration of the synthesis, chemical properties, and, most importantly, the multifaceted applications of this compound in the design and development of potential new drugs. We will delve into its role as a key intermediate in the synthesis of anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, supported by experimental insights and protocols.

Chemical Profile and Synthetic Accessibility

This compound (CAS No: 606-13-3) possesses a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol .[1] The strategic placement of the ortho-amino and hydroxyl groups is the cornerstone of its synthetic utility, enabling a variety of cyclization and condensation reactions to form diverse heterocyclic systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 606-13-3[1]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
Appearance Off-white to light brown crystalline powderCommercially available data
Solubility Soluble in organic solvents such as ethanol, methanol, and DMSO[2]
Storage 2-8°C, protected from light and moisture[1]

The synthesis of this compound is typically achieved through the esterification of 3-amino-2-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. This precursor, 3-amino-2-hydroxybenzoic acid, is a known nonsteroidal anti-inflammatory drug (NSAID), highlighting the inherent biological relevance of this structural motif.[2]

Application 1: A Gateway to Phenoxazinone-Based Anticancer Agents

The phenoxazinone core is a prominent feature in a number of natural and synthetic compounds exhibiting potent anticancer activity. A prime example is the actinomycin class of antibiotics, which are used in chemotherapy. The biosynthesis of the actinomycin chromophore involves the oxidative coupling of two molecules of a 3-hydroxyanthranilic acid derivative, a close structural relative of this compound.[3] This biochemical precedent provides a strong rationale for using this compound as a synthetic precursor for novel phenoxazinone-based anticancer agents.

The ortho-disposed amino and hydroxyl groups on the benzoate ring are perfectly poised for oxidative cyclization to form the phenoxazinone skeleton.[3] Various catalytic systems, including biomimetic approaches using metal complexes, can be employed to facilitate this transformation.[4]

Experimental Workflow: Synthesis of Phenoxazinone Derivatives

G cluster_start Starting Material cluster_reaction Oxidative Coupling cluster_product Product start This compound reaction Oxidizing Agent (e.g., K₃[Fe(CN)₆], O₂, enzyme) Solvent (e.g., Methanol, Buffer) start->reaction 1. Dissolution & Mixing product Phenoxazinone Derivative reaction->product 2. Reaction & Purification

Caption: General workflow for the synthesis of phenoxazinone derivatives.

Step-by-Step Protocol: Synthesis of a Generic Phenoxazinone Derivative

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as methanol or a buffered aqueous solution.

  • Addition of Oxidant: To the stirred solution, add an oxidizing agent. This can range from chemical oxidants like potassium ferricyanide (K₃[Fe(CN)₆]) to enzymatic catalysts that mimic phenoxazinone synthase.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction and extract the product into an organic solvent. Purify the crude product by column chromatography on silica gel to obtain the desired phenoxazinone derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

The resulting phenoxazinone derivatives can then be screened for their cytotoxic activity against various cancer cell lines using standard assays like the MTT assay. Structure-activity relationship (SAR) studies can be conducted by modifying the substituents on the phenoxazinone core to optimize anticancer potency and selectivity.[5]

Application 2: Scaffolding for Novel Anti-inflammatory Drugs

Chronic inflammation is a hallmark of numerous diseases, and the development of new anti-inflammatory agents with improved safety profiles is a continuous effort in medicinal chemistry. As previously mentioned, the parent acid of our title compound, 3-amino-2-hydroxybenzoic acid, is itself an NSAID that is known to inhibit prostaglandin synthesis.[2] This provides a direct pharmacological basis for exploring derivatives of this compound as potential anti-inflammatory agents.

The mechanism of action of many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes. Derivatives of this compound can be designed to interact with the active site of COX-1 and/or COX-2.

Signaling Pathway: Prostaglandin Synthesis and Inhibition

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Inhibitor This compound Derivative Inhibitor->COX Inhibition

Caption: Inhibition of prostaglandin synthesis by COX inhibitors.

By modifying the core structure of this compound, for instance, by introducing various substituents on the aromatic ring or by converting the ester to other functional groups, it is possible to modulate the inhibitory activity and selectivity towards COX enzymes.[6]

Table 2: Representative Anti-inflammatory Activity Data for Aminobenzoic Acid Derivatives

CompoundTargetIC₅₀ (µM)Assay MethodReference
LX007 iNOS and COX-2- (Inhibition of expression)Western Blot[2]
FM10 COX-20.69In vitro enzyme assay[7]
FM12 COX-20.18In vitro enzyme assay[7]
Indomethacin COX-1/COX-2- (Reference drug)-[8]

Note: LX007 is a derivative of 2-hydroxybenzoic acid, and FM10/FM12 are phenylbutanal derivatives, included to illustrate the potency of related anti-inflammatory compounds.

Application 3: A Versatile Precursor for Antimicrobial Agents

The rise of antimicrobial resistance is a global health crisis, demanding the urgent development of new classes of antimicrobial drugs. Heterocyclic compounds play a crucial role in the arsenal of antimicrobial agents. This compound serves as an excellent starting point for the synthesis of various nitrogen- and oxygen-containing heterocycles with potential antimicrobial activity.[9][10]

For example, the amino and hydroxyl groups can be reacted with appropriate reagents to construct benzoxazole, benzothiazole, or quinoxaline ring systems, all of which are known to be present in molecules with antibacterial and antifungal properties.[2][11]

Experimental Protocol: Screening for Antimicrobial Activity

  • Synthesis of Derivatives: Synthesize a library of compounds from this compound by introducing diverse functional groups and heterocyclic rings.

  • Microbial Strains: Select a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Determination of Minimum Inhibitory Concentration (MIC): Employ a broth microdilution method to determine the MIC of each synthesized compound. This involves preparing serial dilutions of the compounds in a microtiter plate and inoculating with a standardized suspension of the microbial strain. The MIC is the lowest concentration of the compound that inhibits visible growth after a defined incubation period.[3][12]

  • Structure-Activity Relationship (SAR) Analysis: Correlate the chemical structures of the synthesized derivatives with their antimicrobial activity to identify key structural features responsible for potency and spectrum of activity.[1][3]

Application 4: A Building Block for Neuroprotective Agents

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. There is a critical need for neuroprotective agents that can slow or halt this process. Many natural and synthetic compounds with antioxidant and anti-inflammatory properties have shown promise as neuroprotective agents.[6][13] Flavonoids, for instance, are a well-known class of natural products with neuroprotective effects.

The core structure of this compound can be elaborated to generate compounds with structural similarities to flavonoids and other neuroprotective agents. The phenolic hydroxyl group can act as a radical scavenger, while the overall molecular scaffold can be modified to interact with various targets in the central nervous system. For example, derivatives can be designed to inhibit enzymes involved in neuroinflammation or to chelate metal ions that contribute to oxidative stress.[13]

Conclusion and Future Directions

This compound is a highly versatile and strategically important building block in medicinal chemistry. Its multifunctional nature provides a facile entry into a diverse range of heterocyclic systems with promising therapeutic potential. The applications highlighted in this guide, from anticancer and anti-inflammatory to antimicrobial and neuroprotective agents, underscore the broad utility of this scaffold.

Future research in this area should focus on the rational design and synthesis of novel derivatives of this compound with optimized pharmacological properties. A deeper understanding of the structure-activity relationships and mechanisms of action of these compounds will be crucial for their development into clinically viable drug candidates. The continued exploration of this remarkable molecule holds significant promise for the discovery of the next generation of therapeutics.

References

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  • Chitkara University. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Available from: [Link]

  • Molecules. Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. Available from: [Link]

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Stability and storage conditions for Ethyl 2-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Ethyl 2-amino-3-hydroxybenzoate

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stability profile and optimal storage conditions for this compound (CAS No: 606-13-3). Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data with field-proven insights to ensure the integrity and longevity of this important chemical intermediate.

Introduction and Physicochemical Profile

This compound is an aromatic ester containing both amino and hydroxyl functional groups. These groups make it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. However, the presence of these reactive moieties also renders the molecule susceptible to various degradation pathways if not handled and stored correctly. Understanding its stability is paramount to ensuring experimental reproducibility, product purity, and shelf-life.

The fundamental physical and chemical properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound and Related Compounds

Property Value Source
Molecular Formula C₉H₁₁NO₃ -
Molecular Weight 181.19 g/mol [1]
CAS Number 606-13-3 [2]
Appearance Solid [3]
Melting Point 71-73 °C (for isomer Ethyl 3-hydroxybenzoate) [4]
Boiling Point 187-188 °C at 41 hPa (for isomer Ethyl 3-hydroxybenzoate)

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases |[5] |

Comprehensive Stability Analysis

The stability of this compound is influenced by several environmental factors, including temperature, pH, light, and the presence of oxidizing agents. The product is generally considered chemically stable under standard ambient conditions (room temperature) when properly stored.

Hydrolytic Stability

The ester linkage in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction yields 2-amino-3-hydroxybenzoic acid and ethanol.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to form the carboxylate salt and ethanol. Studies on analogous benzoate esters show that hydrolysis rates are influenced by the nature and position of substituents on the aromatic ring.[6]

Oxidative Stability

The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the aromatic ring makes the compound particularly sensitive to oxidation. These electron-donating groups activate the ring and are themselves susceptible to oxidation.

  • Mechanism: Oxidation can lead to the formation of highly colored quinone-imine or quinone-type structures. This process can be initiated by atmospheric oxygen, especially in the presence of metal ions or light, or by contact with strong oxidizing agents.[5] This degradation is often visually apparent as a darkening of the material from a light-colored solid to brown or black.

Photostability

Aromatic compounds, especially those with electron-donating substituents like amino and hydroxyl groups, can absorb UV light. This absorption can promote the molecule to an excited state, initiating photochemical degradation reactions.

Thermal Stability

This compound is a solid at room temperature and is stable under standard ambient conditions. However, at elevated temperatures, particularly near or above its melting point, degradation can occur. In the event of a fire, hazardous decomposition products such as carbon oxides can be generated.

Potential Degradation Pathways

The primary degradation pathways for this compound are hydrolysis of the ester and oxidation of the aminophenol moiety.

G cluster_main This compound cluster_oxidation Oxidation Pathway A This compound B 2-amino-3-hydroxybenzoic acid A->B  H₂O (Acid/Base) C Ethanol D Quinone-imine Species (Colored Products) A->D  [O] (Air, Light) G cluster_prep Sample Preparation cluster_stress Stress Conditions (Incubate) cluster_analysis Analysis start Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid Aliquot base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base Aliquot ox Oxidation (e.g., 3% H₂O₂, RT) start->ox Aliquot therm Thermal Stress (e.g., 80°C, Solid State) start->therm Aliquot photo Photolytic Stress (ICH Q1B Light Source) start->photo Aliquot neutralize Neutralize/Quench Samples acid->neutralize base->neutralize ox->neutralize therm->neutralize photo->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) neutralize->analyze end Identify Degradants & Determine Purity analyze->end

Caption: Workflow for a forced degradation study of this compound.

Protocol: Forced Degradation Study
  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample, protected from stress conditions, should be maintained.

Table 3: Example Conditions for Forced Degradation

Stress Condition Procedure
Acid Hydrolysis Mix stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.
Base Hydrolysis Mix stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 2-8 hours.
Oxidation Mix stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation Store the solid compound in an oven at 80°C for 7 days. Also, reflux the stock solution for 24 hours.

| Photodegradation | Expose the stock solution (in a photostable container) and solid material to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W h/m²). [7]|

  • Sample Processing: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration for analysis.

  • Analysis: Analyze all stressed samples, a control sample (time zero), and a blank by a stability-indicating method, such as HPLC with UV and/or Mass Spectrometric detection.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area with the concomitant appearance of new peaks indicates degradation. Characterize the degradation products using techniques like LC-MS.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride-SDS. (2023). MedChemExpress.
  • 2-Amino-3-hydroxybenzoic acid Safety D
  • Biotechnological Production, Isolation and Characterisation of (2R ,3S )
  • Ethyl 2-amino-3-methylbenzo
  • SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
  • Ethyl 3-Amino-2-methylbenzo
  • Ethyl 2-amino-3-hydroxybenzo
  • Ethyl 3-hydroxybenzo
  • 4-AMINO-3-HYDROXYBENZOIC ACID ETHYL ESTER 97. (2025). Chemsrc.
  • Ethyl 3-hydroxybenzo
  • Methyl 3-amino-4-hydroxybenzo
  • Ethyl 3-hydroxybenzo
  • Methyl 3-amino-2-hydroxybenzo
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH Guideline.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Report.
  • Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage p
  • Ethyl 5-amino-2-hydroxybenzo
  • METHYL 2-AMINO-3-HYDROXYBENZO

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Methodological & Application

Synthesis of Ethyl 2-amino-3-hydroxybenzoate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-amino-3-hydroxybenzoate is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring an ester, a primary amine, and a hydroxyl group on an aromatic ring, provides multiple points for further chemical modification. This application note provides a comprehensive guide for the synthesis of this compound from 3-hydroxyanthranilic acid via an acid-catalyzed esterification reaction, commonly known as the Fischer esterification.

This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a detailed protocol, an in-depth discussion of the reaction mechanism, safety considerations, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Reaction Overview: The Fischer Esterification

The core of this synthesis is the Fischer esterification, a classic organic reaction that involves the conversion of a carboxylic acid to an ester in the presence of an excess of alcohol and a strong acid catalyst.[1][2][3] The reaction is an equilibrium process, and to drive it towards the formation of the ester, Le Châtelier's principle is applied by using a large excess of the alcohol (ethanol in this case) and/or by removing the water formed during the reaction.[1]

The mechanism of the Fischer esterification proceeds through a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[1]

Experimental Protocol

This protocol details the synthesis of this compound from 3-hydroxyanthranilic acid and ethanol, using sulfuric acid as the catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
3-Hydroxyanthranilic acidReagentSigma-AldrichStore in a cool, dark place.
Ethanol, absoluteAnhydrousFisher ScientificUse of anhydrous ethanol is crucial to shift the equilibrium towards the product.
Sulfuric acid, concentratedACS ReagentVWRHandle with extreme care in a fume hood.
Sodium bicarbonateACS ReagentJ.T. BakerUsed for neutralization.
Anhydrous sodium sulfateACS ReagentEMD MilliporeUsed for drying the organic phase.
Ethyl acetateHPLC GradeMerckUsed for extraction.
Deionized waterMillipore
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • pH paper or pH meter

  • Analytical balance

  • NMR spectrometer

  • FTIR spectrometer

Reaction Setup and Procedure

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification A 1. Add 3-hydroxyanthranilic acid and absolute ethanol to a round-bottom flask. B 2. Cool the flask in an ice bath. A->B C 3. Slowly add concentrated sulfuric acid. B->C D 4. Set up for reflux. C->D E 5. Heat the mixture to reflux for 4-6 hours. D->E F 6. Cool the reaction mixture. E->F G 7. Neutralize with sodium bicarbonate solution. F->G H 8. Extract with ethyl acetate. G->H I 9. Dry the organic layer with anhydrous sodium sulfate. H->I J 10. Concentrate under reduced pressure. I->J K 11. Purify the crude product by column chromatography. J->K

Figure 1. Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyanthranilic acid (5.0 g, 32.6 mmol). To this, add 50 mL of absolute ethanol.

  • Acid Addition: Place the flask in an ice-water bath to cool the mixture. While stirring, slowly and carefully add concentrated sulfuric acid (2.5 mL) dropwise. Caution: The addition of sulfuric acid to ethanol is highly exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold deionized water.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will cause effervescence (release of CO2 gas).

  • Extraction: Transfer the neutralized mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, and protons of the amino and hydroxyl groups. The chemical shifts of the aromatic protons will be influenced by the positions of the three substituents on the benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the aromatic ring.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, the O-H stretching of the hydroxyl group, the C=O stretching of the ester, and C-O stretching vibrations.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps involving concentrated sulfuric acid and volatile organic solvents should be performed in a well-ventilated fume hood.

  • Handling of Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. It should be handled with extreme care. Always add acid to the alcohol slowly and with cooling to control the exothermic reaction.

  • Reflux: Ensure that the reflux apparatus is set up correctly to avoid pressure buildup. Use boiling chips to ensure smooth boiling.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reactionIncrease the reflux time or the amount of catalyst.
Use of non-anhydrous ethanolEnsure that absolute ethanol is used.
Inefficient extractionPerform multiple extractions and ensure proper mixing.
Product is an oil and does not crystallize Impurities presentPurify the product using column chromatography.
Emulsion formation during extraction Add a small amount of brine (saturated NaCl solution) to break the emulsion.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound from 3-hydroxyanthranilic acid using the Fischer esterification method. By following the outlined protocol and safety precautions, researchers can reliably synthesize this important chemical intermediate. The provided information on the reaction mechanism, purification, and characterization will aid in understanding and successfully executing the synthesis.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Retrieved from [Link]

  • Esterification. (2021-08-16). In Chemistry LibreTexts. Retrieved from [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. In Science Ready. Retrieved from [Link]

  • Purification and inactivation of 3-hydroxyanthranilic acid 3,4-dioxygenase from beef liver. (n.d.). Retrieved from [Link]

  • Fischer Esterification Lab Manual. In MIT OpenCourseWare. Retrieved from [Link]

  • Dike Moses Ekene.
  • Fischer Esterification. (n.d.). Retrieved from [Link]

  • Making esters from alcohols and acids | Class experiment. In RSC Education. Retrieved from [Link]

  • S. Muthu & E. Isac Paulraj. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark.
  • Ester synthesis by esterification. In Organic Chemistry Portal. Retrieved from [Link]

  • Vollenweider, S., & Lacroix, C. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of agricultural and food chemistry, 51(13), 3826–3831.
  • What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? (2020, July 19). In Quora. Retrieved from [Link]

  • Aqar, D. Y. (2018). Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol.
  • Process for preparing anthranilic acid esters. (n.d.).
  • Esterification. In SmartLabs. Retrieved from [Link]

  • What's a (somewhat safe) esterification process? (2017, August 6). In Reddit. Retrieved from [Link]

  • Altalhi, F., Algalbati, H., & Magrahi, A. (2024).
  • Preparation of benzoic acid
  • Koontz, W. A., & Shiman, R. (1976). Beef kidney 3-hydroxyanthranilic acid oxygenase. Purification, characterization, and analysis of the assay. The Journal of biological chemistry, 251(2), 368–377.
  • Lewandowski, W., Michalska, D., & Baranska, H. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-and 4-aminobenzoic acids. Journal of Molecular Structure, 744, 345-352.
  • Jilla Lavanya et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
  • Ethyl 4-aminobenzoate. In The Royal Society of Chemistry. Retrieved from [Link]

  • Ethyl benzoate synthesis. (2018, March 12). In Sciencemadness Discussion Board. Retrieved from [Link]

  • Colab, P. D. B. (n.d.). Crystal structures of human 3-hydroxyanthranilate 3,4-dioxygenase with native and non-native metals bound in the active site. PubMed. Retrieved from [Link]

  • Braidy, N., Grant, R., Adams, S., & Guillemin, G. J. (2016). On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. International journal of tryptophan research : IJTR, 9, 59–67.

Sources

Application Notes and Protocols for the Fischer Esterification of 2-Amino-3-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Versatile Pharmaceutical Intermediate

2-Amino-3-hydroxybenzoic acid and its ester derivatives are pivotal structural motifs in medicinal chemistry and drug development. The strategic placement of amino, hydroxyl, and carboxyl functional groups on the aromatic ring provides a versatile scaffold for the synthesis of a wide array of therapeutic agents. The conversion of the carboxylic acid to an ester via Fischer esterification is a fundamental transformation in the synthetic pathways leading to these molecules. However, the inherent reactivity of the amino and phenolic hydroxyl groups under acidic conditions presents a significant challenge to achieving a selective and high-yielding esterification of the carboxylic acid.

This comprehensive guide provides a detailed exploration of the Fischer esterification of 2-amino-3-hydroxybenzoic acid, addressing the inherent chemical complexities. We will delve into the mechanistic underpinnings of the reaction, present a robust protocol employing a protecting group strategy for optimal outcomes, and discuss a direct esterification approach as a potential, albeit less controlled, alternative. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding and practical guidance for this important synthetic transformation.

The Challenge: Chemoselectivity in a Multifunctional Molecule

A direct acid-catalyzed esterification of 2-amino-3-hydroxybenzoic acid is complicated by the presence of three reactive functional groups:

  • The Carboxylic Acid: The target for esterification.

  • The Amino Group: A basic functional group that will be protonated by the strong acid catalyst used in Fischer esterification. While this protonation deactivates the amino group as a nucleophile, it can influence the overall electronic properties and solubility of the substrate.[1]

  • The Phenolic Hydroxyl Group: This group is also susceptible to reaction under acidic conditions. Potential side reactions include O-acylation if an acylating agent is present, or even intermolecular self-esterification (polymerization), where the hydroxyl group of one molecule attacks the carboxylic acid of another.[2]

Therefore, a successful and selective esterification strategy must address the reactivity of the amino and hydroxyl groups to prevent the formation of undesired byproducts and ensure a high yield of the desired ester.

Recommended Strategy: A Protecting Group Approach for Controlled Esterification

To achieve a clean and efficient esterification of the carboxylic acid, a protecting group strategy is the most reliable method. This involves the temporary modification of the amino and hydroxyl groups to render them unreactive under the acidic conditions of the Fischer esterification. The protecting groups are then removed in a subsequent step to yield the final product.

The choice of protecting groups is critical; they must be stable to the acidic reaction conditions of the esterification and be removable under conditions that do not affect the newly formed ester. For 2-amino-3-hydroxybenzoic acid, a common and effective strategy is to protect the amino group as a carbamate and the hydroxyl group as an ether.

Experimental Workflow: Protecting Group Strategy

G cluster_0 Protection cluster_1 Esterification cluster_2 Deprotection A 2-Amino-3-hydroxybenzoic Acid B Protection of Amino and Hydroxyl Groups A->B e.g., Boc-anhydride, Benzyl bromide C Protected Intermediate D Fischer Esterification C->D Methanol, H2SO4 (cat.), Reflux E Protected Ester F Deprotection E->F e.g., TFA for Boc, H2/Pd-C for Benzyl G Methyl 2-Amino-3-hydroxybenzoate F->G

Caption: Workflow for the protected Fischer esterification of 2-amino-3-hydroxybenzoic acid.

Detailed Protocol: Synthesis of Mthis compound via Protection

This protocol outlines the synthesis using a tert-butyloxycarbonyl (Boc) protecting group for the amine and a benzyl (Bn) protecting group for the phenol.

Part 1: Protection of 2-Amino-3-hydroxybenzoic Acid

  • Amino Group Protection:

    • Dissolve 2-amino-3-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as a mixture of 1,4-dioxane and water.

    • Add a base, for instance, sodium hydroxide (2.5 eq), and stir until the starting material is fully dissolved.

    • Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 and extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected intermediate.

  • Hydroxyl Group Protection:

    • Dissolve the N-Boc protected intermediate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add a base, for example, potassium carbonate (1.5 eq), followed by benzyl bromide (1.2 eq).

    • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture, pour it into water, and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the fully protected 2-(tert-butoxycarbonylamino)-3-(benzyloxy)benzoic acid.

Part 2: Fischer Esterification of the Protected Acid

  • Reaction Setup:

    • In a round-bottom flask, dissolve the protected 2-(tert-butoxycarbonylamino)-3-(benzyloxy)benzoic acid (1.0 eq) in a large excess of anhydrous methanol (which acts as both reactant and solvent).[3]

    • Place the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).[3]

    • Attach a reflux condenser and heat the mixture to reflux for 4-12 hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (until CO₂ evolution ceases) and then with brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected ester.

    • Purify the product by column chromatography on silica gel if necessary.

Part 3: Deprotection to Yield Mthis compound

  • Benzyl Group Removal (Hydrogenolysis):

    • Dissolve the purified protected ester in a suitable solvent like methanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 2-6 hours.

    • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate to obtain the N-Boc protected mthis compound.

  • Boc Group Removal (Acidolysis):

    • Dissolve the N-Boc protected ester in dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC. Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer, filter, and concentrate to yield the final product, mthis compound.[5]

    • The product can be further purified by recrystallization.

Alternative Strategy: Direct Fischer Esterification

While the protecting group strategy offers the highest degree of control and yield, a direct Fischer esterification may be attempted, particularly for initial exploratory studies or if the subsequent synthetic steps are tolerant to potential impurities. This approach relies on the principles of thermodynamic control, where the most stable product is favored over kinetically preferred side products.[6]

Conceptual Workflow: Direct Esterification

G A 2-Amino-3-hydroxybenzoic Acid B Direct Fischer Esterification A->B Methanol (excess), H2SO4 (cat.), Reflux C Mthis compound (with potential side products) B->C

Caption: Workflow for the direct Fischer esterification of 2-amino-3-hydroxybenzoic acid.

Protocol: Direct Fischer Esterification of 2-Amino-3-hydroxybenzoic Acid
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-hydroxybenzoic acid (1.0 eq).

    • Add a large excess of anhydrous methanol (e.g., 20-50 equivalents), which will also serve as the solvent.[7][8]

    • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.2-0.5 eq) while stirring and cooling in an ice bath.

    • Heat the reaction mixture to a gentle reflux and maintain for an extended period (12-48 hours). The reaction should be monitored by TLC to determine the optimal reaction time.

  • Work-up and Purification:

    • After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product will likely contain unreacted starting material and potential side products. Purification by column chromatography on silica gel is typically required to isolate the desired mthis compound.

ParameterProtecting Group StrategyDirect Esterification
Chemoselectivity HighLow to Moderate
Yield Generally HighVariable, often lower
Purity of Crude Product HighLow to Moderate
Number of Steps Multiple (Protection, Esterification, Deprotection)Single Step
Process Complexity HighLow
Ideal Application Synthesis requiring high purity and yieldRapid, initial screening; when impurities are tolerable

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Ester - Incomplete reaction. - Insufficient catalyst. - Presence of water in the reaction mixture.- Increase reaction time and/or temperature. - Increase the amount of acid catalyst. - Use anhydrous alcohol and reagents. Consider using a Dean-Stark apparatus to remove water azeotropically.[7]
Formation of Side Products - Reaction of the hydroxyl or amino group. - Polymerization.- Employ the protecting group strategy. - For direct esterification, carefully control the reaction temperature and time to favor the thermodynamically most stable product.
Incomplete Deprotection - Inefficient catalyst (for hydrogenolysis). - Insufficient acid (for acidolysis).- Use fresh Pd/C catalyst. - Increase the amount of TFA or the reaction time for Boc removal.
Difficulty in Product Isolation - Product is soluble in the aqueous phase during work-up.- Ensure complete neutralization after the reaction. - Perform multiple extractions with the organic solvent.

Conclusion

The Fischer esterification of 2-amino-3-hydroxybenzoic acid is a nuanced transformation that requires careful consideration of the reactivity of all functional groups present. While a direct esterification is feasible, it often suffers from low chemoselectivity and yield. For applications in pharmaceutical and fine chemical synthesis where purity and yield are paramount, a protecting group strategy is the recommended and more robust approach. By temporarily masking the reactive amino and hydroxyl groups, the carboxylic acid can be cleanly and efficiently converted to its corresponding ester. The choice between these strategies will ultimately depend on the specific requirements of the synthetic route, including scale, purity needs, and available resources.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft1895 , 28 (3), 3252–3258. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer, 2007. [Link]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2006. [Link]

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Engel, R. G. Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning, 2011. [Link]

  • Khan Academy. Fischer Esterification. [Link]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry. Oxford University Press, 2012. [Link]

  • Otera, J.; Nishikido, J. Esterification: Methods, Reactions, and Applications. John Wiley & Sons, 2010. [Link]

  • LibreTexts Chemistry. Protection of Hydroxyl Groups. [Link]

  • Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Amino Acid-Protecting Groups. Chemical Reviews2009 , 109 (6), 2455–2504. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • LibreTexts Chemistry. Protection of Amino Groups in Synthesis. [Link]

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  • LibreTexts Chemistry. 23.13: Protection of Amino Groups in Synthesis. [Link]

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Application Notes & Protocols: Strategic Synthesis of Benzoxazole Scaffolds Utilizing Ethyl 2-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzoxazole Moiety

Benzoxazole derivatives form a cornerstone of modern medicinal chemistry and materials science.[1][2] This privileged heterocyclic scaffold is present in numerous FDA-approved drugs and clinical candidates, exhibiting a vast spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4][5] The rigid, planar structure of the benzoxazole ring system allows it to effectively interact with various biological macromolecules, making it a recurring motif in drug discovery.[5]

Ethyl 2-amino-3-hydroxybenzoate is a particularly valuable and versatile starting material for the synthesis of functionalized benzoxazoles. Its inherent structure, featuring vicinal amino and hydroxyl groups, is primed for cyclization. Furthermore, the ethyl ester moiety provides a convenient synthetic handle for subsequent modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling the generation of diverse chemical libraries for screening and optimization.

This technical guide provides an in-depth exploration of the primary synthetic methodologies for constructing 2-substituted 7-carbethoxybenzoxazoles from this compound. We will dissect the mechanistic rationale behind key reaction pathways, present detailed and reproducible experimental protocols, and offer field-proven insights to guide researchers in their synthetic endeavors.

Core Synthetic Methodologies & Mechanistic Rationale

The construction of the benzoxazole ring from this compound fundamentally relies on a condensation reaction with a one-carbon electrophile, followed by an intramolecular cyclization and dehydration/aromatization sequence. The two most prevalent and robust strategies involve the use of aldehydes and carboxylic acids (or their activated derivatives).

Pathway A: Oxidative Condensation with Aldehydes

This is one of the most widely employed methods for synthesizing 2-aryl and 2-alkyl benzoxazoles due to its operational simplicity and the vast commercial availability of aldehydes. The reaction proceeds through a well-established two-step sequence.[1][6]

Mechanistic Causality:

  • Schiff Base Formation: The reaction initiates with the nucleophilic attack of the primary amino group of this compound on the electrophilic carbonyl carbon of the aldehyde. This is typically catalyzed by a Brønsted or Lewis acid, which activates the aldehyde, making it more susceptible to attack. Subsequent dehydration results in the formation of a phenolic Schiff base (imine) intermediate.[6][7]

  • Oxidative Cyclization: The crucial ring-closing step involves the intramolecular nucleophilic attack of the phenolic hydroxyl group onto the imine carbon.[6] The resulting 2,3-dihydro-benzoxazole intermediate is not aromatic and must be oxidized to furnish the final, stable benzoxazole product.[6] This terminal oxidation is often the rate-determining step and can be accomplished using a variety of oxidants, ranging from atmospheric oxygen, sometimes in the presence of a metal catalyst, to reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1] The choice of catalyst and oxidant is critical for achieving high yields and preventing side reactions.

G cluster_steps Reaction Pathway A This compound C Schiff Base Intermediate A->C + Aldehyde (B) - H₂O [Acid Catalyst] B Aldehyde (R-CHO) B->C D Cyclized Intermediate (2,3-dihydro-benzoxazole) C->D Intramolecular Cyclization E Final Product (2-Substituted Benzoxazole) D->E Oxidation (-2H) [Oxidant]

Caption: Oxidative condensation of this compound with an aldehyde.

Pathway B: Direct Condensation with Carboxylic Acids & Derivatives

This classical approach involves the direct coupling of this compound with a carboxylic acid, typically under harsh, dehydrating conditions. A milder alternative utilizes activated carboxylic acid derivatives like acyl chlorides.

Mechanistic Causality:

  • Amide Formation: The reaction begins with the acylation of the nucleophilic amino group by the carboxylic acid (or acyl chloride) to form an o-hydroxyamide intermediate.[1] When using a carboxylic acid, this step requires high temperatures and a catalyst to drive off water. With a more reactive acyl chloride, this step proceeds readily, often at or below room temperature.

  • Intramolecular Cyclodehydration: The o-hydroxyamide intermediate undergoes a final intramolecular cyclization. The phenolic hydroxyl oxygen attacks the amide carbonyl carbon. This is followed by the elimination of a molecule of water to yield the aromatic benzoxazole ring. Polyphosphoric acid (PPA) is a frequently used reagent for reactions with carboxylic acids as it serves as both a Brønsted acid catalyst and a powerful dehydrating agent at elevated temperatures (150-200 °C).[1][8]

G cluster_steps Reaction Pathway A This compound C o-Hydroxyamide Intermediate A->C + Carboxylic Acid/Acyl Chloride (B) - H₂O / HCl B Carboxylic Acid (R-COOH) or Acyl Chloride (R-COCl) B->C D Final Product (2-Substituted Benzoxazole) C->D Intramolecular Cyclodehydration [e.g., PPA, Heat]

Caption: Condensation and cyclodehydration with a carboxylic acid or acyl chloride.

Comparative Data for Benzoxazole Synthesis

The choice of synthetic method often depends on the desired substituent at the 2-position and the stability of the starting materials. The following table summarizes typical conditions and outcomes for the synthesis of Ethyl 2-phenylbenzoxazole-7-carboxylate from this compound and relevant precursors.

MethodReagentCatalyst / ConditionsSolventTimeYield (%)Reference
Aldehyde BenzaldehydeLAIL@MNP, 70 °C, SonicationSolvent-free30 min~82%[7]
Aldehyde BenzaldehydeEG–G2–Pd (10 mg), AirEthanol3 h88%[9]
Aldehyde BenzaldehydeSrCO₃, GrindingSolvent-free20 minHigh Yield[9]
Carboxylic Acid Benzoic AcidPolyphosphoric Acid (PPA)PPA (as solvent)4-6 h70-85%[8]
Acyl Chloride Benzoyl ChloridePyridine, 0 °C to RTDichloromethane2-4 h>90%[1]

Note: Yields are representative and can vary based on substrate scale and specific reaction optimization.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints for monitoring and purification. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Green Synthesis of Ethyl 2-phenylbenzoxazole-7-carboxylate via Aldehyde Condensation

This protocol is adapted from a solvent-free, catalytically driven methodology, emphasizing green chemistry principles.[7][9]

  • Reagents & Equipment:

    • This compound (1.0 mmol, 181.2 mg)

    • Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)

    • Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP) catalyst (4.0 mg)[7] or Strontium Carbonate (SrCO₃) (10 mol%)[9]

    • 25 mL round-bottom flask

    • Magnetic stirrer or sonicator

    • Thin Layer Chromatography (TLC) plate (silica gel)

    • Ethyl acetate, Hexanes (for TLC and chromatography)

    • Rotary evaporator

  • Step-by-Step Methodology:

    • Reaction Setup: To the 25 mL round-bottom flask, add this compound (1.0 mmol), benzaldehyde (1.0 mmol), and the chosen catalyst (e.g., LAIL@MNP, 4.0 mg).

    • Reaction Execution:

      • If using sonication: Place the flask in an ultrasonic bath pre-heated to 70 °C and sonicate for 30 minutes.[7]

      • If using grinding: Combine reactants in a mortar and pestle and grind for 20 minutes at room temperature.[9]

    • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes/Ethyl Acetate). Dissolve a small aliquot of the reaction mixture in ethyl acetate to spot on the plate. The disappearance of the starting materials and the appearance of a new, higher Rf UV-active spot indicates product formation.

    • Work-up: Upon completion, add ethyl acetate (15 mL) to the reaction mixture to dissolve the product.

      • If using a magnetic catalyst: Use an external magnet to hold the catalyst to the side of the flask and decant the organic solution.[7]

      • If using a non-magnetic catalyst: Filter the mixture through a small plug of celite or cotton to remove the solid catalyst.

    • Purification: Concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude material can be purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100:1 to 10:1) to afford the pure product.

    • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Ethyl 2-methylbenzoxazole-7-carboxylate via Acyl Chloride Condensation

This protocol uses a highly reactive acyl chloride, allowing for mild reaction conditions.[1]

  • Reagents & Equipment:

    • This compound (1.0 mmol, 181.2 mg)

    • Acetyl Chloride (1.1 mmol, 86.4 mg, 78 µL)

    • Pyridine (1.5 mmol, 118.7 mg, 121 µL)

    • Dichloromethane (DCM), anhydrous (10 mL)

    • 50 mL round-bottom flask with a magnetic stir bar

    • Ice bath

    • Separatory funnel

    • 1M HCl solution, saturated NaHCO₃ solution, Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Step-by-Step Methodology:

    • Reaction Setup: Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in the 50 mL round-bottom flask. Cool the solution to 0 °C in an ice bath.

    • Reagent Addition: Slowly add pyridine (1.5 mmol) to the stirred solution. Following this, add acetyl chloride (1.1 mmol) dropwise over 5 minutes. The formation of a precipitate (pyridinium hydrochloride) is expected.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. The initial acylation is rapid, and the subsequent cyclization proceeds upon warming.

    • Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexanes/Ethyl Acetate) until the starting aminophenol is consumed.

    • Work-up: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.

    • Extraction & Washing: Separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and finally with brine (1 x 20 mL). The acid wash removes excess pyridine, and the base wash removes any remaining acidic impurities.

    • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purification: The product is often pure enough after work-up, but it can be further purified by recrystallization from ethanol/water or by flash column chromatography if necessary.

    • Characterization: Confirm the structure and purity via NMR and MS analysis.

References

  • Benzoxazole synthesis. Organic Chemistry Portal. [Link]

  • Nguyen, T. H. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health (NIH). [Link]

  • One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journals. (2022). [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. (2025). [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health (NIH). (2019). [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health (NIH). [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health (NIH). (2021). [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. [Link]

  • Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. ResearchGate. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health (NIH). (2023). [Link]

  • Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed Central. [Link]

  • Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry (RSC Publishing). [Link]

  • Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. PubMed Central. [Link]

  • Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. ResearchGate. [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Chemistry Portal. [Link]

  • IN-SILICO DOCKING INVESTIGATION, SYNTHESIS AND INVITRO ANTICANCER STUDY OF SOME NOVEL BENZOXAZOLE DERIVATIVES. Journal of Drug Delivery and Therapeutics. [Link]

  • Benzoxazole derivatives: Significance and symbolism. ScienceDirect. [Link]

  • S8 -Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. PubMed. [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. [Link]

  • S8‐Mediated Cyclization of 2‐Hydroxy/Amino anilines with Arylacetylene: Approach to Benzoxazoles and Benzimidazoles. ResearchGate. [Link]

Sources

Application Notes & Protocols: Cyclocondensation Reactions of Ethyl 2-Amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Ethyl 2-amino-3-hydroxybenzoate is a highly versatile trifunctional aromatic compound, serving as a pivotal precursor in the synthesis of a diverse array of heterocyclic scaffolds. The strategic positioning of its amino, hydroxyl, and ethyl ester groups allows for regioselective cyclocondensation reactions, yielding privileged structures such as benzoxazinones and quinolones. These heterocyclic cores are of profound interest to researchers in medicinal chemistry and drug development due to their frequent occurrence in pharmacologically active molecules. This guide provides an in-depth exploration of the core reactivity of this compound and delivers detailed, field-proven protocols for its application in constructing key heterocyclic systems.

Introduction: The Strategic Value of this compound

In the landscape of synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the efficiency and novelty of a synthetic route. This compound (CAS 606-13-3) stands out as a valuable building block due to the ortho-relationship of its amino and hydroxyl functionalities, which facilitates intramolecular cyclization reactions.[1] This unique arrangement allows it to react with bifunctional reagents to form six-membered heterocyclic rings fused to the benzene core.

The resulting scaffolds, particularly benzoxazines and benzoxazinones, are recognized as "privileged structures" in medicinal chemistry.[2] This designation stems from their ability to bind to multiple biological targets, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-cancer, and neuroprotective properties.[2][3][4][5][6] Similarly, quinolone structures, accessible through alternative cyclization strategies, are renowned for their potent antibacterial activity.[7]

This document serves as a practical guide for researchers, offering a detailed examination of the key cyclocondensation pathways involving this compound and providing robust protocols for laboratory execution.

Physicochemical Properties & Handling

A clear understanding of the reagent's properties is fundamental to its safe and effective use.

PropertyValue
CAS Number 606-13-3
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol [1]
Appearance Off-white to light brown crystalline powder
Melting Point 79-82 °C
Solubility Soluble in methanol, ethanol, DMSO, DMF
Storage 2-8°C, under inert atmosphere, protected from light[1]

Safety & Handling:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Core Reactivity and Mechanistic Overview

The synthetic utility of this compound is governed by the nucleophilic character of the amino (-NH₂) and hydroxyl (-OH) groups. The reaction pathway is typically directed by the choice of the cyclizing agent, which provides the one or two carbon atoms needed to complete the heterocyclic ring.

The general workflow involves two key stages:

  • Initial Acylation/Condensation: One of the nucleophilic groups (usually the more reactive amino group) attacks the electrophilic center of the cyclizing agent.

  • Intramolecular Cyclization: The second nucleophilic group attacks another electrophilic site, either pre-existing or formed in situ, leading to ring closure and subsequent dehydration or elimination to yield the aromatic heterocycle.

G cluster_0 This compound cluster_1 Cyclizing Agents cluster_2 Reaction Stages cluster_3 Heterocyclic Products start C₉H₁₁NO₃ stage1 Stage 1: Acylation/ Condensation start->stage1 Reacts with reagent Acid Anhydrides Acid Chlorides Orthoesters α,β-Unsaturated Esters reagent->stage1 stage2 Stage 2: Intramolecular Cyclization & Dehydration stage1->stage2 Intermediate Formation product Benzoxazinones Quinolones stage2->product Final Product caption General workflow for cyclocondensation. G start This compound + Acetic Anhydride step1 N-Acylation (Amino group attacks anhydride) start->step1 intermediate N-acetylated intermediate step1->intermediate step2 Intramolecular Cyclization (Hydroxyl group attacks ester carbonyl) intermediate->step2 intermediate2 Tetrahedral Intermediate step2->intermediate2 step3 Elimination of Ethanol intermediate2->step3 product 2-Methyl-4H-benzo[b][1,4]oxazin-3-one step3->product caption Mechanism for Benzoxazinone Formation.

Caption: Mechanism for Benzoxazinone Formation.

Protocol: Synthesis of 2-Methyl-4H-benzo[b]o[2][3]xazin-3-one

This protocol describes a standard procedure for the cyclocondensation using acetic anhydride.

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (2.0-3.0 eq)

  • Pyridine (catalytic amount, or as solvent)

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 1.81 g, 10 mmol).

  • Reagent Addition: Add pyridine (e.g., 10 mL) followed by the slow, dropwise addition of acetic anhydride (e.g., 2.0 mL, ~21 mmol) while stirring. An exotherm may be observed.

    • Scientist's Note: Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct, driving the reaction forward. Using it as the solvent ensures homogeneity.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing ice-cold water (e.g., 100 mL) with vigorous stirring. A solid precipitate should form.

    • Causality: This step precipitates the organic product while the pyridine hydrochloride and excess acetic anhydride/acetic acid remain in the aqueous phase.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake sequentially with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization from ethanol if necessary. [8] Expected Outcome:

  • Product: 2-Methyl-4H-benzo[b]o[2][3]xazin-3-one

  • Yield: Typically >80%

  • Appearance: White to off-white solid

ReagentMolar Eq.PurposeKey Consideration
Acetic Anhydride2.0 - 3.0Provides C2 and methyl group for the ringUse in excess to ensure complete acylation
PyridineSolvent/CatalystBase catalyst, neutralizes acid byproductUse in a fume hood; ensure anhydrous conditions
Heat (Reflux)N/AProvides activation energy for cyclizationMonitor temperature to avoid side reactions

Synthesis of 4-Hydroxyquinolin-2(1H)-ones (Gould-Jacobs Reaction)

The synthesis of quinolone scaffolds from anilines is a cornerstone of heterocyclic chemistry. The Gould-Jacobs reaction provides a reliable pathway to 4-hydroxyquinolones, which are valuable intermediates and possess biological activity themselves. [9]The reaction proceeds via condensation with a diethyl ethoxymethylenemalonate (DEEM) or similar β-ketoester equivalent, followed by thermal cyclization.

Mechanism: Gould-Jacobs Reaction
  • Condensation: The amino group of this compound attacks the electron-deficient carbon of the double bond in DEEM, displacing the ethoxy group to form an enamine intermediate.

  • Thermal Cyclization (Conrad-Limpach-Knorr type): At high temperatures, the enamine undergoes an intramolecular cyclization. The nitrogen attacks one of the ester carbonyls. However, in this specific substrate, the cyclization leading to the quinolone is favored over pathways involving the hydroxyl or the other ester group. The reaction is a 6π-electrocyclization followed by tautomerization.

  • Elimination: Ethanol is eliminated to form the stable, aromatic quinolone ring system. The ester on the starting aniline is often hydrolyzed during workup or under the reaction conditions.

G start This compound + DEEM step1 Nucleophilic Attack (Amino on DEEM) start->step1 intermediate Enamine Intermediate step1->intermediate step2 Thermal 6π Electrocyclization intermediate->step2 cyclized Cyclized Intermediate step2->cyclized step3 Ethanol Elimination & Tautomerization cyclized->step3 product 4-Hydroxyquinolone Derivative step3->product caption Gould-Jacobs reaction pathway.

Caption: Gould-Jacobs reaction pathway.

Protocol: Synthesis of Ethyl 4,8-dihydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

This protocol outlines the synthesis of a functionalized quinolone via the Gould-Jacobs reaction.

Materials:

  • This compound (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • Diphenyl ether (or Dowtherm A) (High-boiling solvent)

  • Hexane

Procedure:

  • Condensation Step: In a round-bottom flask, mix this compound (1.81 g, 10 mmol) and diethyl ethoxymethylenemalonate (2.38 g, 11 mmol).

  • Initial Heating: Heat the mixture gently at 100-120 °C for 1-2 hours. Ethanol will begin to distill off as the initial condensation occurs. A Dean-Stark trap can be used but is not essential.

    • Scientist's Note: This initial, lower-temperature step forms the key enamine intermediate. Driving off the ethanol byproduct pushes the equilibrium towards the product.

  • Cyclization Step: Add high-boiling solvent (e.g., 20 mL of diphenyl ether) to the flask. Equip the flask for distillation and heat the mixture to a higher temperature (typically 240-250 °C) using a heating mantle and a sand bath for even heat distribution.

  • Maintain Temperature: Hold the reaction at this temperature for 30-60 minutes. The cyclization product will often begin to precipitate from the hot solvent.

    • Causality: The high temperature provides the necessary activation energy for the intramolecular 6π-electrocyclization, which is the key ring-forming step.

  • Cooling and Isolation: Carefully cool the reaction mixture to below 100 °C, then add hexane (e.g., 50 mL) to precipitate the product completely.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the product thoroughly with hot hexane to remove the high-boiling solvent.

  • Drying: Dry the isolated solid in a vacuum oven.

Expected Outcome:

  • Product: Ethyl 4,8-dihydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Yield: 60-75%

  • Appearance: Light-colored solid

Troubleshooting and Key Considerations

  • Side Reactions: In the benzoxazinone synthesis, if the temperature is too high or the reaction time too long, decomposition or side reactions can occur. In the Gould-Jacobs reaction, incorrect temperatures can lead to incomplete cyclization or decomposition (tarring).

  • Purification: While many products precipitate in high purity, recrystallization is often recommended to obtain analytically pure material. Column chromatography can be used but may be complicated by the polarity and poor solubility of some heterocyclic products.

  • Regioselectivity: The inherent reactivity of the starting material's functional groups generally dictates a predictable regiochemical outcome. The amino group is a stronger nucleophile than the hydroxyl group, leading to initial reaction at the nitrogen center in most cases.

Conclusion

This compound is a powerful and efficient precursor for the synthesis of medicinally relevant benzoxazinone and quinolone heterocycles. The protocols detailed herein provide reliable and reproducible methods for accessing these important scaffolds. By understanding the underlying reaction mechanisms and key experimental parameters, researchers can effectively utilize this versatile building block to advance projects in drug discovery and materials science. The straightforward nature of these cyclocondensation reactions, coupled with the high value of the resulting products, ensures that this compound will remain a staple in the synthetic chemist's toolbox.

References

  • Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. ResearchGate. Available at: [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. Available at: [Link]

  • Benzoxazine: a privileged scaffold in medicinal chemistry. PubMed. (2022). Available at: [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Science Publishing Group. Available at: [Link]

  • Benzoxazinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health (NIH). Available at: [Link]

  • Quinolones for applications in medicinal chemistry: synthesis and structure. Royal Society of Chemistry. (2019). Available at: [Link]

  • Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. National Institutes of Health (NIH). Available at: [Link]

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. National Institutes of Health (NIH). Available at: [Link]

Sources

Application Notes & Protocols: Ethyl 2-amino-3-hydroxybenzoate as a Versatile Precursor for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Molecular Complexity from a Privileged Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of starting materials is paramount. An ideal building block is not merely a collection of atoms, but a carefully arranged scaffold of functional groups that offers multiple, predictable pathways to molecular complexity. Ethyl 2-amino-3-hydroxybenzoate (CAS 606-13-3) represents such a privileged precursor. Its unique ortho-arrangement of amino and hydroxyl groups on a benzene ring, combined with the reactivity of an ethyl ester, provides a powerful platform for the synthesis of a diverse array of heterocyclic compounds with significant biological activities.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for utilizing this compound. We will explore its application in constructing key bioactive cores, providing detailed, field-tested protocols to empower your research endeavors.

Physicochemical Profile and Handling of this compound

A thorough understanding of the precursor's properties is the foundation of successful and safe synthesis.

PropertyValueSource
CAS Number 606-13-3[1][2]
Molecular Formula C₉H₁₁NO₃[2]
Molecular Weight 181.19 g/mol [2]
Appearance Varies; typically a solid-
Solubility Soluble in organic solvents[1]
Storage Store in a dark place at 2-8°C under an inert atmosphere to maintain stability and integrity.[2]

Safety & Handling: Researchers must handle this compound with appropriate care in a well-ventilated laboratory. The compound is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Always use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

The Synthetic Potential: A Gateway to Heterocyclic Scaffolds

The true value of this compound lies in the synergistic reactivity of its adjacent amino and hydroxyl groups. This 1,2-disubstitution pattern is a classic precursor for building fused heterocyclic systems.

Reactive_Sites cluster_main This compound mol mol n1 Nucleophilic Amino Group (Site for acylation, alkylation, and cyclization) n1->mol n2 Nucleophilic Hydroxyl Group (Site for etherification and cyclization) n2->mol n3 Ester Group (Site for hydrolysis, amidation) n3->mol n4 Aromatic Ring (Electrophilic substitution) n4->mol

Figure 1: Key reactive sites on this compound.

The primary synthetic pathways exploit these functionalities to construct:

  • Phenoxazinones: Through oxidative dimerization and cyclization.

  • Benzoxazoles: Via condensation with carbonyl compounds or their equivalents.

  • Other Fused Systems: By leveraging the nucleophilicity of the N and O atoms in multi-step syntheses.

Core Application: Synthesis of Phenoxazinone Derivatives

Phenoxazinones are a prominent class of heterocyclic compounds found in natural products and pharmaceuticals, known for their diverse biological activities, including antimicrobial and anticancer properties. The 2-aminophenol moiety within this compound is the ideal starting point for constructing the phenoxazinone core.

Causality Behind the Method: The synthesis relies on the oxidative coupling of two molecules of the aminophenol precursor. An oxidizing agent facilitates the formation of an o-quinoneimine intermediate, which is highly electrophilic. This intermediate is then attacked by the nucleophilic amino group of a second molecule of the precursor, leading to a cyclization cascade that ultimately forms the stable, conjugated phenoxazinone ring system.

G cluster_workflow Phenoxazinone Synthesis Workflow A 1. Dissolution Dissolve this compound in a suitable solvent (e.g., acetone/water). B 2. Oxidation Add an oxidizing agent (e.g., Sodium Iodate) portion-wise under vigorous stirring at room temp. A->B Initiate Reaction C 3. Reaction Monitoring Stir for 2-24 hours. Monitor progress via TLC (disappearance of starting material). B->C Allow Coupling & Cyclization D 4. Isolation Filter the reaction mixture to collect the precipitated solid product. C->D Product Formation E 5. Purification Wash the solid with water and a cold organic solvent. Recrystallize or perform column chromatography. D->E Remove Impurities F 6. Characterization Confirm structure using NMR, IR, and Mass Spectrometry. E->F Verify Identity & Purity

Figure 2: General workflow for phenoxazinone synthesis.

Protocol 3.1: Synthesis of Diethyl 2-amino-3-oxo-3H-phenoxazine-1,8-dicarboxylate

This protocol is adapted from established methods for phenoxazinone synthesis via oxidative coupling.[3][4]

Materials:

  • This compound

  • Sodium iodate (NaIO₃) or similar oxidizing agent (e.g., FeCl₃, K₃[Fe(CN)₆])

  • Acetone

  • Deionized Water

  • Methanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., a 1:5 v/v ratio) to achieve a concentration of approximately 0.05 M.

  • Initiation of Oxidation: While stirring vigorously at room temperature, prepare a solution of sodium iodate (2.0-2.5 eq) in deionized water. Add this solution dropwise to the reaction mixture over 20-30 minutes. A color change should be observed as the reaction proceeds.

  • Reaction Progression: Allow the mixture to stir at room temperature for 20-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Product Isolation: Upon completion, a solid precipitate will have formed. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid sequentially with ample deionized water to remove any inorganic salts, followed by a small amount of cold methanol to remove unreacted starting material and soluble impurities.

  • Drying and Characterization: Dry the resulting solid product under vacuum. The expected product is Diethyl 2-amino-3-oxo-3H-phenoxazine-1,8-dicarboxylate. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

ParameterCondition/ValueRationale
Stoichiometry 1.0 eq Substrate : 2.0-2.5 eq OxidantEnsures complete conversion of the starting material.
Solvent System Acetone/WaterAllows for the dissolution of both the organic substrate and the inorganic oxidant.
Temperature Room Temperature (20-25°C)Sufficient for the oxidative coupling to proceed without promoting side reactions.
Reaction Time 20-24 hoursProvides adequate time for the reaction to go to completion.
Typical Yield 50-70%Yields can vary based on the specific substrate and precise reaction conditions.[3]

Core Application: Synthesis of Benzoxazole Derivatives

The ortho-aminophenol structure is also a classical precursor for benzoxazoles, a heterocyclic motif present in many pharmacologically active compounds.[5] The synthesis involves the condensation of the amino and hydroxyl groups with a one-carbon electrophile, such as an aldehyde or carboxylic acid, followed by cyclodehydration.

Causality Behind the Method: The reaction typically proceeds via the initial formation of a Schiff base between the amino group and an aldehyde. This is followed by an intramolecular nucleophilic attack by the adjacent hydroxyl group on the imine carbon, leading to a cyclized intermediate (a dihydrobenzoxazole). Subsequent dehydration or oxidation yields the stable, aromatic benzoxazole ring.

Protocol 4.1: General Procedure for the Synthesis of Ethyl 2-(Aryl)-1,3-benzoxazole-4-carboxylate Derivatives

This protocol outlines a general, robust method for synthesizing benzoxazoles from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Catalyst (e.g., p-toluenesulfonic acid (p-TSA), or an oxidizing agent like DDQ)

  • Solvent (e.g., Toluene, Ethanol, or DMF)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in toluene in a round-bottom flask, add the desired aromatic aldehyde (1.1 eq).

  • Catalysis:

    • For Dehydrative Conditions: Add a catalytic amount of p-TSA (0.1 eq). Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

    • For Oxidative Conditions: Add an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) if using a solvent like ethanol or DMF.

  • Reaction:

    • Dehydrative: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

    • Oxidative: Stir the mixture at a suitable temperature (e.g., 80-100 °C) for 4-12 hours.

  • Workup: After cooling to room temperature, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired benzoxazole derivative.

  • Characterization: Confirm the structure of the purified product using standard analytical techniques (NMR, MS, IR).

Conclusion

This compound is a cost-effective and highly versatile precursor that provides efficient entry into several classes of medicinally relevant heterocyclic compounds. The protocols and strategic insights provided herein demonstrate its utility in constructing complex molecular architectures like phenoxazinones and benzoxazoles. By understanding the inherent reactivity of its functional groups, researchers can confidently employ this building block to accelerate their drug discovery programs and synthesize novel bioactive molecules.

References

  • Google Patents. (n.d.).CN1321120C - Phenoxazinone compounds and their preparation method and pharmaceutical use.
  • ResearchGate. (n.d.). Phenoxazinone synthesis using three different substrates.... Retrieved from [Link]

  • PubMed Central. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved from [Link]

Sources

Application Note: Analytical Methods for the Quantification of Ethyl 2-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of Ethyl 2-amino-3-hydroxybenzoate, a key chemical intermediate in various manufacturing processes, including pharmaceuticals and specialty chemicals. Recognizing the critical need for robust and reliable analytical control, this document details two primary validated methods: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). A supplementary UV-Vis spectrophotometric method is also described for rapid, high-concentration assays. Each protocol is presented with an in-depth explanation of the underlying scientific principles, step-by-step procedures, and method validation parameters grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] This note is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.

Introduction and Method Selection Rationale

This compound (EAHB) is an aromatic compound featuring amine, hydroxyl, and ester functional groups. This trifunctional nature dictates the selection of appropriate analytical techniques. The presence of a chromophoric aromatic ring makes it an excellent candidate for UV-based detection methods. However, the polar amine and hydroxyl groups can present challenges for gas chromatography, such as poor peak shape and thermal instability, often necessitating a derivatization step.[5][6]

The choice of analytical method is contingent on the specific requirements of the analysis, including sample matrix complexity, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the recommended primary method for routine quality control, stability studies, and impurity profiling. It offers an excellent balance of specificity, sensitivity, and robustness for non-volatile analytes like EAHB.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides superior selectivity and sensitivity, making it ideal for trace-level analysis or confirmation of identity in complex matrices.[5] A derivatization step is incorporated to enhance volatility and chromatographic performance.

  • UV-Vis Spectrophotometry: A simple and rapid technique best suited for the assay of pure EAHB raw material or in very simple, known matrices where interfering substances are absent. Its primary limitation is a lack of specificity.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Appearance Solid
Structure Chemical Structure of this compound
Key Features Aromatic ring, primary amine, phenolic hydroxyl, ethyl ester

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle

This method employs reversed-phase chromatography, where the analyte is separated based on its partitioning between a non-polar stationary phase (C18) and a polar mobile phase. EAHB, being moderately polar, will be retained on the column and eluted with a mixture of an aqueous buffer and an organic modifier. Quantification is achieved by measuring the analyte's UV absorbance at its wavelength of maximum absorption (λmax) and comparing it to a calibration curve prepared from reference standards.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep prep instrument instrument process process output output MobilePhase Prepare Mobile Phase (ACN:Buffer) Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Standard Prepare Standard Solutions (Serial Dilution) Inject Inject Standards & Samples Standard->Inject Sample Prepare Sample Solution (Dissolve & Filter) Sample->Inject Equilibrate->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate CalCurve Generate Calibration Curve (Area vs. Concentration) Integrate->CalCurve Calculate Calculate Sample Concentration CalCurve->Calculate Report Generate Report Calculate->Report

Caption: Workflow for EAHB quantification by HPLC-UV.

Detailed Protocol

A. Reagents and Materials

  • This compound Reference Standard (>99% purity)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, 88% or higher

  • Deionized water, 18.2 MΩ·cm

  • 0.22 µm Syringe filters (e.g., PTFE or Nylon)

B. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

C. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of deionized water and mix thoroughly.

  • Mobile Phase B: Acetonitrile (ACN).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of EAHB reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary.

  • Calibration Standards (e.g., 1-100 µg/mL): Perform serial dilutions of the Standard Stock Solution using the mobile phase (at the initial gradient composition) as the diluent to prepare at least five calibration standards.

  • Sample Solution: Accurately weigh an appropriate amount of the sample expected to contain EAHB, dissolve it in methanol, and dilute with the mobile phase to achieve a final concentration within the calibration range (e.g., 50 µg/mL). Filter through a 0.22 µm syringe filter before injection.

D. Chromatographic Conditions

ParameterRecommended ConditionRationale
Mobile Phase Gradient elution with A: 0.1% Formic Acid (aq) and B: AcetonitrileProvides good peak shape and resolution from potential impurities.
Gradient 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-18 min: 10% BEnsures elution of the analyte and cleaning of the column.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV at 254 nm or λmaxEAHB has strong absorbance in the UV region; λmax should be determined by PDA scan for optimal sensitivity.
Run Time 18 minutesAllows for analyte elution and column re-equilibration.
Method Validation Summary

This protocol must be validated in accordance with ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[2][3][7] The following table summarizes typical acceptance criteria.

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity Peak is pure (PDA) and well-resolved from interferences.Ensures the signal is only from the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Confirms a direct relationship between concentration and response.[4]
Accuracy 98.0% - 102.0% recovery for spiked samples.Measures the closeness of results to the true value.[7]
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%Demonstrates the method's consistency.[1]
LOD & LOQ Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1Defines the lowest concentration that can be reliably detected and quantified.
Robustness %RSD < 2.0% after small, deliberate changes (e.g., flow rate ±10%, temp ±2°C).Shows the method's reliability under varied conditions.[3]

Confirmatory Method: Gas Chromatography with Mass Spectrometry (GC-MS)

Principle

This method is ideal for confirmation of identity and low-level quantification. Due to the polar -NH₂ and -OH groups, EAHB must be derivatized to a more volatile and thermally stable form prior to injection. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer, which provides definitive structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep prep derivatization derivatization instrument instrument output output Prepare Prepare Standard/Sample (in dry solvent) Evaporate Evaporate to Dryness (under N₂) Prepare->Evaporate Deriv Derivatization (Add BSTFA, Heat) Evaporate->Deriv Inject Inject Derivatized Sample Deriv->Inject Acquire Acquire Mass Spectra (Scan or SIM mode) Inject->Acquire ExtractIon Extract Ion Chromatogram Acquire->ExtractIon Integrate Integrate Peak Area ExtractIon->Integrate Quantify Quantify vs. Standards Integrate->Quantify

Caption: Workflow for EAHB quantification by GC-MS.

Detailed Protocol

A. Reagents and Materials

  • EAHB Reference Standard (>99% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine or Acetonitrile, anhydrous grade

  • Ethyl Acetate, HPLC grade

  • GC vials with inserts and PTFE-lined caps

B. Instrumentation

  • GC system with a split/splitless inlet and a mass selective detector (MSD).

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Data acquisition and processing software.

C. Derivatization and Sample Preparation

  • Standard/Sample Preparation: Prepare stock solutions of EAHB in a volatile solvent like ethyl acetate. For analysis, pipette an aliquot containing the desired amount of EAHB into a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen.

  • Derivatization: To the dry residue, add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Analysis: Allow the vial to cool to room temperature before injecting into the GC-MS system.

D. GC-MS Conditions

ParameterRecommended ConditionRationale
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Splitless (1 µL injection) for trace analysisMaximizes analyte transfer to the column for high sensitivity.
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)Separates the analyte from solvent and other potential byproducts.
MS Transfer Line 280 °CPrevents condensation of the analyte before reaching the ion source.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
MS Mode Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantificationScan mode provides full spectra for identification; SIM mode enhances sensitivity by monitoring specific ions.

Supplementary Method: UV-Vis Spectrophotometry

Principle

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. It is a fast and simple method for assaying pure EAHB.

Protocol
  • Determine λmax: Prepare a ~10 µg/mL solution of EAHB in methanol. Scan the solution from 200-400 nm using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).[8][9]

  • Prepare Calibration Curve: Prepare a series of at least five standards of EAHB in methanol, bracketing the expected sample concentration.

  • Measure Absorbance: Measure the absorbance of each standard and the sample solution at the predetermined λmax, using methanol as a blank.

  • Calculate Concentration: Plot a graph of absorbance versus concentration for the standards. Use the linear regression equation to calculate the concentration of EAHB in the sample.

Limitation: This method is highly susceptible to interference from any other substance in the sample that absorbs at the same wavelength. It should not be used for samples containing impurities.[8]

Troubleshooting Guide

Issue (HPLC/GC)Potential Cause(s)Suggested Solution(s)
Peak Tailing Active sites on column/liner; pH of mobile phase inappropriate; Incomplete derivatization (GC).Use a new column; adjust mobile phase pH; optimize derivatization conditions (time, temp, reagent excess).
Poor Reproducibility Inconsistent injection volume; sample instability; temperature fluctuations; non-homogenous sample.Check autosampler; prepare fresh samples; ensure column oven is stable; ensure complete sample dissolution.
Ghost Peaks Carryover from previous injection; contaminated mobile phase/solvent.Run blank injections; use fresh, high-purity solvents; clean injection port/syringe.
No/Low Signal Detector off; incorrect wavelength (UV); no ionization (MS); incomplete derivatization (GC); sample degradation.Check instrument parameters; verify derivatization; prepare fresh sample.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. The MAK Collection for Occupational Health and Safety.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC.
  • KNAUER. (n.d.). Determination and Quantification of Primary Aromatic Amine in Printer Ink.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.
  • ResearchGate. (2023, August). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Centers for Disease Control and Prevention. (n.d.). Amines, Aromatic 2002. NIOSH.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
  • BLD Pharm. (n.d.). This compound.
  • Japan International Cooperation Agency. (n.d.). Analytical Methods.
  • Shimadzu. (n.d.). Analysis of Food Preservatives by GC/MS. Application News.
  • SIELC Technologies. (2018, May 16). Ethyl 3-hydroxybenzoate.
  • National Institutes of Health. (2025, September 17). Biotechnological Production, Isolation and Characterisation of (2R,3S)‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. PMC.
  • BenchChem. (2025). Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection.
  • NIST Technical Series Publications. (n.d.). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate.
  • Journal of the American Institute for Conservation. (1996). Gas chromatographic analysis of amino acids as ethyl chloroformate derivatives.
  • MDPI. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • Wiley Online Library. (n.d.). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.
  • ResearchGate. (n.d.). UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate).

Sources

Application Note: Orthogonal Chromatographic Analysis of Ethyl 2-amino-3-hydroxybenzoate Reaction Mixtures by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents comprehensive and validated protocols for the analysis of Ethyl 2-amino-3-hydroxybenzoate and its associated reaction mixtures. We detail two orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for robust quantitative analysis and reaction monitoring, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and characterization of volatile impurities following derivatization. The methodologies provided are designed to meet the rigorous standards of pharmaceutical development and quality control, emphasizing the rationale behind procedural choices to ensure scientific integrity and reproducibility. All protocols are grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction: The Analytical Imperative

This compound is a valuable substituted anthranilate intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[5][6] The purity and impurity profile of this compound are critical determinants of final product quality, safety, and efficacy. Consequently, robust and reliable analytical methods are required to monitor the progress of its synthesis, quantify its concentration, and identify potential process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, reproducibility, and ease of automation for quantitative measurements.[2][7][8] It is exceptionally well-suited for analyzing the primary analyte, this compound, without chemical modification. In parallel, Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled identification capabilities for volatile and semi-volatile compounds, making it the gold standard for impurity profiling.[9] However, due to the polar nature of this compound, a chemical derivatization step is essential to enhance its volatility for GC analysis.[10][11]

This guide provides two distinct, validated protocols, empowering researchers to select the appropriate technique based on their analytical objective—be it quantitative potency testing or qualitative impurity identification.

Analyte Characteristics

A thorough understanding of the analyte's physicochemical properties is fundamental to effective method development.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSourceJustification for Method Development
Molecular Formula C₉H₁₁NO₃[12][13]Provides the basis for mass calculations.
Molecular Weight 181.19 g/mol [6][12][13]Used for preparing standard solutions and for mass spectrometry.
Structure A benzoate ring with adjacent amino (-NH₂) and hydroxyl (-OH) groups.[6]The polar functional groups dominate the molecule's properties, making it highly suitable for reversed-phase HPLC. These same groups reduce volatility, necessitating derivatization for GC analysis.
Solubility Soluble in organic solvents.[13]Dictates the choice of diluents for sample preparation.

Part I: Quantitative Analysis by Reversed-Phase HPLC (RP-HPLC)

3.1. Principle and Causality

Reversed-phase HPLC is the method of choice for the routine quantification of this compound. The analyte, being moderately polar, will exhibit ideal retention behavior on a non-polar stationary phase (like C18) when eluted with a polar mobile phase. By employing a gradient elution, we can ensure that the main analyte peak is sharp and well-resolved from both early-eluting polar impurities (e.g., hydrolyzed starting materials) and later-eluting non-polar byproducts. The use of a mild acid, such as formic acid, in the mobile phase serves a critical dual purpose: it protonates the analyte's basic amino group, preventing peak tailing, and it stabilizes the silica-based stationary phase.

3.2. HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture B 2. Dilute with Mobile Phase A A->B C 3. Filter through 0.45 µm Syringe Filter B->C D 4. Inject Sample onto RP-HPLC System C->D E 5. Gradient Elution & UV Detection D->E F 6. Integrate Peak Areas E->F G 7. Quantify using Calibration Curve F->G

Caption: Workflow for HPLC analysis of this compound.

3.3. Detailed HPLC Protocol

Instrumentation:

  • An HPLC system equipped with a binary pump, degasser, autosampler, thermostatted column compartment, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS) for instrument control and data processing.

Chromatographic Conditions: A summary of the optimized conditions is presented in Table 2.

Table 2: HPLC Method Parameters

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard non-polar phase for excellent retention of the analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape for the amine-containing analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier to elute the analyte from the C18 column.
Gradient 10% B to 90% B over 15 minEnsures separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves reproducibility.
Detection UV at 254 nmWavelength of strong absorbance for the aromatic system.
Injection Vol. 10 µLBalances sensitivity with the risk of column overloading.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile. Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock with Mobile Phase A.

  • Sample Preparation: Withdraw a 100 µL aliquot from the reaction mixture. Dilute it 100-fold (or as appropriate to fall within the calibration range) with Mobile Phase A.

  • Filtration: Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial. This is a critical step to remove particulate matter that could damage the column and instrument.

  • Analysis: Set up the instrument with the conditions in Table 2. Create a sequence including blanks, calibration standards, and the prepared samples.

  • Data Processing: Integrate the peak corresponding to this compound. Generate a linear regression calibration curve from the standard responses. Use the curve to calculate the concentration of the analyte in the reaction samples.

3.4. Method Validation Summary

The described HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][4][14]

Table 3: Typical HPLC Method Validation Acceptance Criteria

ParameterAcceptance CriteriaPurpose
Specificity Analyte peak is resolved from known impurities and degradation products (Resolution > 2).Ensures the signal is only from the analyte of interest.[15]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Confirms a direct relationship between concentration and response.[16]
Range Typically 80-120% of the target concentration for assay.[7]The interval where the method is accurate, precise, and linear.
Accuracy 98.0% to 102.0% recovery for spiked samples.Measures the closeness of the results to the true value.[1]
Precision Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.Demonstrates the method's reproducibility under various conditions.[7]
Robustness No significant change in results with small variations in pH, flow rate, or temperature.Indicates the method's reliability during normal usage.[1]

Part II: Impurity Identification by GC-MS

4.1. Principle and Causality

GC-MS is a superior technique for identifying unknown volatile and semi-volatile impurities. The primary challenge with this compound is its low volatility due to the polar -OH and -NH₂ groups, which engage in hydrogen bonding. To overcome this, a derivatization step is mandatory.[17] We employ silylation, a robust and common technique where "active" hydrogens on the amine and hydroxyl groups are replaced with a non-polar trimethylsilyl (TMS) group.[11] This reaction, catalyzed by TMCS, dramatically increases the analyte's volatility and thermal stability, making it amenable to GC analysis. The mass spectrometer then fragments the derivatized molecule in a predictable way, providing a unique "fingerprint" that allows for confident identification of the parent compound and any related impurities.

4.2. GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Aliquot Sample & Evaporate Solvent B 2. Add Derivatization Reagent (BSTFA + TMCS) A->B C 3. Heat at 70°C for 30 min B->C D 4. Inject Derivatized Sample into GC-MS C->D E 5. Temperature Programmed Separation D->E F 6. Deconvolute Chromatogram E->F G 7. Identify Peaks via Mass Spectral Library Search F->G

Caption: Workflow for GC-MS analysis including the critical derivatization step.

4.3. Detailed GC-MS Protocol

Instrumentation:

  • A GC system with a programmable oven and split/splitless injector, coupled to a Mass Spectrometric detector (e.g., single quadrupole).

  • GC-MS data analysis software with a searchable mass spectral library (e.g., NIST).

GC-MS Conditions: A summary of the optimized conditions is presented in Table 4.

Table 4: GC-MS Method Parameters

ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity phase providing good separation for a wide range of derivatized compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas standard for GC-MS.
Injector Temp. 280 °CEnsures rapid volatilization of the derivatized analytes.
Oven Program 80 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)A robust temperature gradient to separate compounds with different boiling points.
MS Source Temp. 230 °CStandard temperature to maintain ion integrity.
MS Quad Temp. 150 °CStandard temperature for quadrupole stability.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, energetic ionization that produces reproducible fragmentation patterns for library matching.
Mass Scan Range 50 - 550 amuCovers the expected mass range of the derivatized analyte and potential impurities.

Procedure:

  • Sample Preparation: Transfer an aliquot of the reaction mixture (containing approximately 1 mg of solids) to a 2 mL autosampler vial. Evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 100 µL of pyridine (as a solvent). Cap the vial tightly.

  • Reaction: Heat the vial in a heating block or oven at 70 °C for 30 minutes to ensure the silylation reaction goes to completion.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS using the parameters in Table 4.

  • Data Processing: Following the run, analyze the total ion chromatogram (TIC). For each significant peak, obtain the mass spectrum. Identify the compound by comparing its mass spectrum against the NIST library. The di-TMS derivative of this compound will be the major peak, and other peaks can be identified as derivatized impurities.

Orthogonal Method Comparison

Table 5: Comparison of HPLC-UV and GC-MS for This Application

FeatureHPLC-UVGC-MS
Primary Use Quantitative analysis, purity assessment, reaction monitoring.Qualitative identification of unknown volatile impurities.
Sample Prep Simple dilution and filtration.Solvent evaporation and chemical derivatization required.
Speed Relatively fast (~20 min per sample).Slower due to derivatization and longer run times.
Identification Based on retention time comparison to a known standard.Confident identification based on mass spectral fragmentation patterns and library matching.
Quantification Excellent, highly reproducible.Semi-quantitative unless specific standards are used for each impurity.
Key Advantage Robustness and simplicity for routine analysis.High specificity and power for structural elucidation.

Conclusion

The successful analysis of this compound reaction mixtures requires a well-considered analytical strategy. The two orthogonal methods presented in this application note provide a complete toolkit for researchers and drug development professionals.

  • RP-HPLC is the recommended method for routine process control and final product assay, offering a robust, accurate, and straightforward quantitative analysis.

  • GC-MS , with the inclusion of a necessary silylation step, is an indispensable tool for in-depth impurity profiling and the confident identification of unknown byproducts.

Employing both techniques provides a comprehensive understanding of the reaction mixture, ensuring the development of a high-quality, well-characterized chemical entity in line with stringent regulatory expectations.[1][8]

References

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Vertex AI Search URL
  • Title: Development and Validation of HPLC Methods in Pharmaceutical Analysis Source: Vertex AI Search URL
  • Title: ICH Guidelines Q2(R2)
  • Title: ICH Q2(R2)
  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS Source: SciELO Brazil URL
  • Title: Understanding ICH Q2(R2)
  • Title: ICH Q2(R2)
  • Source: International Journal of Advanced Research in Science, Communication and Technology (ijarsct)
  • Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: Journal of Food and Drug Analysis URL
  • Title: What Is Derivatization In GC-MS?
  • Title: Derivatization for Gas Chromatography Source: Phenomenex URL
  • Source: International Research Journal of Engineering and Technology (IRJET)
  • Title: 606-13-3|this compound|BLD Pharm Source: BLD Pharm URL
  • Title: Preparation method of 2-amino-3-nitrobenzoic acid Source: Eureka | Patsnap URL
  • Title: GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia Source: CORE URL
  • Title: this compound|CAS 606-13-3 Source: Benchchem URL
  • Title: Ethyl 3-hydroxybenzoate Source: SIELC Technologies URL
  • Title: 2-Amino-3-hydroxybenzoic acid ethyl ester | 606-13-3 | FA67660 Source: Biosynth URL

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Application Notes & Protocols for the Pharmacological Screening of Novel Compounds Derived from Ethyl 2-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive framework for the initial pharmacological evaluation of novel chemical entities derived from the versatile scaffold, Ethyl 2-amino-3-hydroxybenzoate. Recognizing the synthetic tractability of this core structure, which features amino, hydroxyl, and ester functional groups, we present a strategic, multi-tiered screening cascade. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for assessing the potential anticancer, anti-inflammatory, and antimicrobial activities of new derivatives. The methodologies are presented with a focus on causality, self-validation, and reproducibility, forming a robust foundation for hit identification and subsequent lead optimization.

Introduction: The Strategic Value of the this compound Scaffold

The process of drug discovery is a complex endeavor, often beginning with the identification of promising chemical scaffolds that can be elaborated into a library of diverse compounds.[1] this compound (CAS 606-13-3) represents such a scaffold of significant interest.[2] Its structure is endowed with three distinct functional groups—an amine, a hydroxyl group, and an ethyl ester—all positioned on an aromatic ring. This arrangement offers multiple, readily accessible points for chemical modification, enabling the systematic synthesis of diverse derivatives.

The primary goal of in vitro pharmacological screening is to efficiently test these novel compounds to identify "hits"—molecules that exhibit a desired biological activity.[3][4] This early-stage assessment is crucial for making informed decisions about which compounds warrant progression through the costly and time-consuming drug development pipeline.[1][3] This guide outlines a validated workflow for conducting primary screens in three key therapeutic areas: oncology, inflammation, and infectious diseases.

Caption: Potential derivatization sites on the core scaffold.

The High-Throughput Screening (HTS) Cascade: A Phased Approach

Effective drug discovery relies on a structured screening process, often termed a "screening cascade." This approach uses a series of assays with increasing complexity and biological relevance to filter a large library of compounds down to a small number of promising candidates. High-throughput screening (HTS) employs automation and miniaturization to rapidly assess thousands of compounds in primary assays.[5][5]

The cascade is logically structured:

  • Primary Screening: High-throughput assays designed for speed and cost-effectiveness to identify initial "hits" from a large library.[6][7]

  • Secondary Screening: More complex assays to confirm the activity of primary hits, eliminate false positives, and provide initial insights into the mechanism of action.

  • Tertiary Screening & Lead Optimization: In-depth biological and pharmacological characterization of confirmed hits, often using more physiologically relevant models (e.g., co-cultures, 3D models) before advancing to in vivo testing.[4][8]

Caption: A generalized pharmacological screening cascade workflow.

Application Protocol: Anticancer Activity Screening

The search for novel anticancer agents remains a cornerstone of pharmaceutical research.[9] The initial screening phase typically focuses on identifying compounds that exhibit cytotoxicity, or the ability to kill cancer cells.[10]

Primary Assay: Cell Viability via MTT Tetrazolium Reduction

Causality and Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[8][9] It operates on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the yellow tetrazolium salt (MTT) into a dark purple formazan product.[8] The amount of formazan produced, which is measured by absorbance, is directly proportional to the number of viable cells.[8] This assay is chosen for primary screening due to its robustness, low cost, and amenability to a 96-well plate format.[6]

Protocol:

  • Cell Culture:

    • Select a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) to assess selectivity.

    • Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

    • Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well clear flat-bottom plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each derivative (e.g., 10 mM in DMSO). Create serial dilutions to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Add 1 µL of the compound dilutions to the respective wells. Include a "vehicle control" (DMSO only) and a "no treatment" control.

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the media.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound.

Data Presentation: Anticancer IC₅₀ Values
Compound IDDerivative StructureIC₅₀ on MCF-7 (µM)IC₅₀ on A549 (µM)IC₅₀ on HEK293 (µM)
EAHB-001Parent Scaffold>100>100>100
EAHB-D01R1 = Acetyl15.225.8>100
EAHB-D02R2 = Benzyl5.68.165.4
Doxorubicin(Positive Control)0.81.15.3

Application Protocol: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide array of diseases, making the discovery of novel anti-inflammatory agents a significant therapeutic goal.[11][12] A common strategy is to identify compounds that can suppress the production of pro-inflammatory cytokines.[11]

Primary Assay: Inhibition of LPS-Induced TNF-α Production

Causality and Principle: This cell-based assay uses lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a potent inflammatory response in immune cells like macrophages.[11] Upon binding to Toll-like receptor 4 (TLR4) on the cell surface, LPS triggers an intracellular signaling cascade that culminates in the production and release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α). This assay identifies compounds that can interfere with this critical inflammatory pathway. The RAW 264.7 murine macrophage cell line is a widely accepted model for this screen.[11]

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of media and allow them to adhere overnight.

  • Compound Pre-treatment:

    • Prepare serial dilutions of the test compounds.

    • Gently remove the old media and add 100 µL of fresh media containing the desired concentrations of the compounds (e.g., 0.1 µM to 100 µM).

    • Incubate for 1-2 hours. This pre-treatment allows the compounds to enter the cells before the inflammatory stimulus is applied.

  • Inflammatory Stimulation:

    • Add LPS to each well to a final concentration of 100 ng/mL. Do not add LPS to the "unstimulated" control wells.

    • Incubate the plate for 6-24 hours.

  • Supernatant Collection and Analysis:

    • Centrifuge the plate at low speed to pellet any detached cells.

    • Carefully collect the cell culture supernatant, which now contains the secreted cytokines.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Caption: Simplified LPS-induced TLR4 signaling pathway.

Application Protocol: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents.[13] The first step in this process is to determine if a compound can inhibit the growth of pathogenic bacteria.

Primary Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Causality and Principle: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after overnight incubation. This assay is performed in a 96-well plate format, allowing for the efficient testing of multiple compounds against different bacterial strains.[7][13]

Protocol:

  • Bacterial Strains and Media:

    • Select representative Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacterial strains.

    • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) as the growth medium.

  • Preparation of Inoculum:

    • From a fresh agar plate, pick several bacterial colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution Plate:

    • In a 96-well plate, prepare two-fold serial dilutions of each test compound in CAMHB. A typical concentration range is 256 µg/mL down to 0.5 µg/mL.

    • Include a "growth control" well (no compound) and a "sterility control" well (no bacteria).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be 100-200 µL.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

    • Alternatively, bacterial growth can be quantified by reading the optical density (OD) at 600 nm.

Data Presentation: Antimicrobial MIC Values
Compound IDMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
EAHB-D031664
EAHB-D04>25632
Vancomycin1>256
Ciprofloxacin0.50.25

References

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team.
  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. World Journal of Pharmacy and Pharmaceutical Sciences.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research.
  • Pharmacological screening.pptx. Slideshare.
  • Research Progress in In Vitro Screening Techniques for N
  • Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide. Benchchem.
  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org.
  • Assessing the Efficacy of Novel Anti-Inflammatory Agents: A Protocol Framework. Benchchem.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
  • Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. PubMed Central.
  • Anti-inflammatory Screening Compound Library. Life Chemicals.
  • Screening of small-molecule library for novel antibacterials.
  • 606-13-3|Ethyl 2-amino-3-hydroxybenzo
  • 2-Amino-3-hydroxybenzoic acid ethyl ester. Biosynth.
  • Ethyl 2-Amino-3-hydroxybenzo

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Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 2-amino-3-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-amino-3-hydroxybenzoate (CAS 606-13-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize product yield and purity. This compound is a valuable synthetic intermediate, but its trifunctional nature—possessing amino, hydroxyl, and ester groups—presents unique challenges that require careful consideration of reaction conditions and strategy.[1] This document provides in-depth, field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant strategies for synthesizing this molecule, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials and the specific functional group tolerance required for other parts of a larger synthetic sequence.

  • Route A: Direct Esterification of 3-Hydroxyanthranilic Acid. This is the most direct approach, involving a classic Fischer esterification of 2-amino-3-hydroxybenzoic acid with ethanol under acidic catalysis.

  • Route B: Reduction of an Aromatic Nitro Precursor. This two-step route typically involves first synthesizing Ethyl 2-amino-3-nitrobenzoate and then selectively reducing the nitro group to the corresponding amine.

Q2: What are the main challenges associated with this synthesis?

The primary difficulties stem from the molecule's functional groups:

  • Competing Reactivity: In Route A, the amino and hydroxyl groups can undergo side reactions under acidic esterification conditions. The nucleophilic amine can interfere with catalysis, and the hydroxyl group can potentially form ethers or other byproducts at high temperatures.[2]

  • Chemoselectivity: In Route B, the key challenge is the selective reduction of the nitro group without affecting the ethyl ester. Many powerful reducing agents can readily reduce both functionalities.

  • Product Stability and Purification: As an aminophenol derivative, the final product is susceptible to oxidation, which can lead to the formation of colored impurities. Its polarity can also complicate purification by standard chromatographic methods.

Q3: How should I store the final product, this compound?

To maintain its integrity and prevent degradation, the purified product should be stored in a dark place, under an inert atmosphere (e.g., argon or nitrogen), and at refrigerated temperatures (2-8°C).[1] This minimizes exposure to oxygen and light, which can catalyze oxidation.

Synthetic Route Selection

The choice between direct esterification and a nitro-reduction pathway involves a trade-off between step count and complexity. The following diagram and table outline the decision-making process and compare the two primary routes.

G start Select Synthesis Route for This compound sm_avail Is 3-Hydroxyanthranilic Acid (2-amino-3-hydroxybenzoic acid) readily available? start->sm_avail route_a Route A: Direct Fischer Esterification sm_avail->route_a Yes route_b Route B: Nitro-Precursor Reduction sm_avail->route_b No / Precursor is preferred challenge_a Key Challenge: Protecting or managing side reactions of -NH2 and -OH groups. route_a->challenge_a challenge_b Key Challenge: Achieving chemoselective reduction of -NO2 without affecting the -COOEt group. route_b->challenge_b

Caption: Decision workflow for selecting a synthetic route.

Table 1: Comparison of Synthetic Routes
FeatureRoute A: Direct EsterificationRoute B: Nitro-Precursor Reduction
Starting Material 3-Hydroxyanthranilic AcidEthyl 2-amino-3-nitrobenzoate
Key Transformation Fischer EsterificationCatalytic or Chemical Reduction
Typical Yield Moderate (50-70%)High (80-95% for reduction step)
Pros Fewer synthetic steps.Higher yielding final step; avoids competing reactivity at the -OH group.
Cons Potential for side reactions (N-acylation, polymerization); equilibrium-limited.[2]Longer sequence; requires careful selection of reducing agent for chemoselectivity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Low Yield

Q: My Fischer esterification of 3-hydroxyanthranilic acid (Route A) has a very low yield. What are the likely causes and solutions?

Low yield in this reaction is a common problem and can usually be traced to one of three areas: reaction equilibrium, side reactions, or workup losses.

  • Causality (Equilibrium): Fischer esterification is an equilibrium-controlled process. The water generated as a byproduct can hydrolyze the ester product, shifting the equilibrium back to the starting materials. According to Le Châtelier's Principle, the removal of water is critical for driving the reaction to completion.[3]

  • Causality (Side Reactions): The starting material is both a hydroxybenzoic acid and an aminobenzoic acid. Under strong acid and heat, the hydroxyl group of one molecule can react with the carboxylic acid of another, leading to polyester formation.[2] While less common, the amine can also be protonated, reducing its nucleophilicity and potentially slowing desired reactions.

Solutions:

  • Water Removal: Use a large excess of ethanol to act as both reactant and solvent, pushing the equilibrium forward. For larger-scale reactions, employ a Dean-Stark apparatus to azeotropically remove water as it forms.

  • Catalyst Choice: While concentrated sulfuric acid is common, solid acid catalysts like tungsten trioxide/zirconia (WO₃/ZrO₂) can be highly effective, simplify workup (catalyst is filtered off), and sometimes lead to higher yields.[4]

  • Temperature Control: Maintain the reaction at a gentle reflux. Excessively high temperatures can promote polymerization and other side reactions.

  • Workup Procedure: During aqueous workup, the product can be lost if the pH is not carefully controlled. The amino group makes the product soluble in acidic solutions, while the hydroxyl group can increase solubility in basic solutions. Neutralize the reaction mixture carefully with a base like sodium carbonate solution until CO₂ evolution ceases and the product precipitates.[3]

G start Low Yield in Esterification (Route A) check_water Is water being effectively removed? start->check_water check_temp Is reaction temperature optimized (gentle reflux)? check_water->check_temp Yes sol_water Solution: - Use large excess of EtOH - Use Dean-Stark trap check_water->sol_water No check_workup Is workup pH carefully controlled? check_temp->check_workup Yes sol_temp Solution: - Avoid overheating - Monitor reflux rate check_temp->sol_temp No sol_workup Solution: - Neutralize slowly with Na2CO3 - Extract at neutral pH check_workup->sol_workup No

Caption: Troubleshooting workflow for low esterification yield.

Q: My reduction of Ethyl 2-amino-3-nitrobenzoate (Route B) is incomplete or is also reducing the ester group. How can I improve this?

This is a classic chemoselectivity problem. The goal is to reduce the nitro group to an amine while leaving the ester untouched.

  • Causality (Reagent Choice): Powerful, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both nitro groups and esters. Standard catalytic hydrogenation (H₂/Pd-C) is often effective for nitro reductions, but under harsh conditions (high pressure/temperature) or with prolonged reaction times, it can also slowly reduce the ester to an alcohol.[5]

Solutions:

  • Use a Chemoselective Reagent System: The best approach is to use a reagent known for its high selectivity for aromatic nitro groups.

    • Fe/NH₄Cl or Fe/AcOH: Iron metal in the presence of a mild acid is a classic, cost-effective, and highly selective method for nitro group reduction. It has excellent functional group tolerance.[6]

    • SnCl₂·2H₂O: Stannous chloride is another reliable reagent that selectively reduces nitro groups in the presence of esters, nitriles, and other sensitive functionalities.[7]

    • NaBH₄-FeCl₂: A modern and highly efficient system is the use of sodium borohydride in combination with an iron(II) chloride catalyst. This method has been shown to give magnificent yields for the selective reduction of nitroarenes containing ester groups.[8]

  • Optimize Catalytic Hydrogenation: If using H₂/Pd-C, perform the reaction under milder conditions. Use a lower hydrogen pressure (e.g., 1-3 atm), maintain room temperature, and monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed.

Impurity and Purification Issues

Q: My final product is a dark red or brown oil/solid, not the expected off-white solid. What is causing this discoloration?

This is almost certainly due to the oxidation of your product.

  • Causality (Oxidation): Aromatic compounds containing both amino and hydroxyl groups, particularly when positioned ortho or para to each other, are highly susceptible to air oxidation. This process forms highly colored quinone-imine type structures, even in trace amounts.

Solutions:

  • Inert Atmosphere: During the final stages of the workup and purification, work under an inert atmosphere (N₂ or Ar) as much as possible. When concentrating the product on a rotary evaporator, backfill the flask with inert gas.

  • Degassed Solvents: For chromatography or recrystallization, use solvents that have been degassed by sparging with N₂ or Ar to remove dissolved oxygen.

  • Antioxidants (Use with Caution): In some cases, adding a small amount of an antioxidant like sodium dithionite (Na₂S₂O₄) to the aqueous phase during workup can help prevent oxidation. However, this adds another reagent that must be removed.

  • Prompt Purification: Do not let the crude product sit exposed to air for extended periods. Proceed with purification immediately after workup.

Q: I'm having difficulty purifying the final product by column chromatography. It seems to streak or I get poor recovery.

This is common due to the product's polarity and its ability to chelate to the silica gel.

  • Causality (Adsorption): The basic amino group and the acidic hydroxyl group can strongly adsorb to the acidic silica gel surface. This can lead to significant tailing (streaking) on the column and, in some cases, irreversible binding or on-column degradation.

Solutions:

  • Deactivate the Silica Gel: Before running the column, flush the silica gel with your eluent system containing a small amount of a basic modifier. Adding 0.5-1% triethylamine (Et₃N) to the eluent (e.g., ethyl acetate/hexanes) will neutralize the acidic sites on the silica, dramatically improving peak shape and recovery.

  • Alternative Stationary Phases: If silica gel remains problematic, consider using a more inert stationary phase like alumina (neutral or basic grade) or C18-functionalized silica (reverse-phase chromatography).

  • Recrystallization: If the crude product is reasonably pure (>90%), recrystallization is often a better final purification step than chromatography. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, is a good starting point.

Experimental Protocols

Protocol 1: Direct Esterification of 3-Hydroxyanthranilic Acid (Route A)

Materials:

  • 3-Hydroxyanthranilic acid (1.0 eq)

  • Absolute Ethanol (20-30 eq)

  • Concentrated Sulfuric Acid (0.2 eq)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-hydroxyanthranilic acid (1.0 eq) and absolute ethanol (20-30 eq).

  • Stir the suspension and cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (0.2 eq) dropwise. The mixture may warm slightly, and the solid should gradually dissolve.

  • Remove the ice bath and heat the mixture to a gentle reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Carefully add saturated sodium bicarbonate solution portion-wise until gas evolution ceases and the aqueous phase is neutral or slightly basic (pH 7-8).

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate + 0.5% Et₃N) or recrystallization.

Protocol 2: Reduction of Ethyl 2-amino-3-nitrobenzoate (Route B)

Materials:

  • Ethyl 2-amino-3-nitrobenzoate (1.0 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol or Ethyl Acetate (as solvent)

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve Ethyl 2-amino-3-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate (approx. 0.1-0.2 M concentration).

  • Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution. The reaction is often exothermic. If necessary, use an ice bath to maintain the temperature below 50°C.

  • Stir the mixture vigorously at room temperature or with gentle heating (40-50°C) for 1-3 hours. Monitor the disappearance of the starting material by TLC. The starting material is typically a bright yellow solid, which will fade as the reaction proceeds.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice.

  • Slowly and carefully basify the mixture by adding saturated sodium bicarbonate solution until the pH is ~8. A thick white precipitate of tin salts will form.

  • Filter the entire mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with DCM or ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting solid as described in Protocol 1.

References

  • CN104326915A. (2015). Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid. Google Patents.
  • CN103922948A. (2014). Preparation method of 2-amino-3-nitrobenzoic acid. Google Patents.
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • CN103922948A. (2014). Preparation method of 2-amino-3-nitrobenzoic acid. Eureka | Patsnap. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Gassman, P. G., & Gruetzmacher, G. (1977). ortho-ALKYLATION OF ANILINES: ETHYL 4-AMINO-3-METHYLBENZOATE. Organic Syntheses, 56, 15. DOI: 10.15227/orgsyn.056.0015. Retrieved from [Link]

  • Organic Reactions. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Hydroxyanthranilic acid (HMDB0001476). Retrieved from [Link]

  • Cui, L., et al. (2012). The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system. Green Chemistry, 14(10), 2775-2778. DOI: 10.1039/C2GC35967A. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Appukkuttan, P., et al. (2007). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4273. DOI: 10.1107/S160053680705096X. Retrieved from [Link]

  • Hirländer, C., et al. (2020). Biotechnological Production, Isolation and Characterisation of (2R,3S)‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. ChemistryOpen, 9(5), 573-579. DOI: 10.1002/open.202000070. Retrieved from [Link]

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Technical Support Center: Minimizing Byproduct Formation in Ethyl 2-amino-3-hydroxybenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for minimizing byproduct formation in chemical reactions involving Ethyl 2-amino-3-hydroxybenzoate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

I. Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound is turning dark brown/black. What is causing this discoloration?

A1: The discoloration is most likely due to the oxidation of the aminophenol moiety in your starting material. This compound is susceptible to oxidation, which can lead to the formation of highly colored, polymeric byproducts. This process is often accelerated by the presence of oxygen, certain metal catalysts, and basic conditions.

Q2: I am observing a significant amount of a high molecular weight, insoluble material in my crude product. What is this and how can I prevent it?

A2: This is likely a result of polymerization. The oxidized form of this compound can undergo self-condensation or polymerization to form complex, often insoluble, polymeric structures.[1][2][3] To prevent this, it is crucial to control the reaction environment by excluding air (e.g., by working under an inert atmosphere of nitrogen or argon) and carefully selecting your reaction conditions to avoid strong oxidants.

Q3: I am trying to perform a reaction at the amino group, but I am getting a mixture of N-acylated and O-acylated products. How can I improve the selectivity?

A3: This is a common challenge due to the presence of two nucleophilic sites: the amino group and the hydroxyl group. To achieve selective N-functionalization, you should consider using a protecting group for the hydroxyl moiety. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers.[4][5][6]

Q4: What are the best general practices for handling and storing this compound to maintain its purity?

A4: To maintain the integrity of this compound, it should be stored in a cool, dark place under an inert atmosphere. Exposure to light and air can promote gradual oxidation over time. It is advisable to use freshly obtained or purified material for reactions that are sensitive to impurities.

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of common problems, their probable causes, and actionable solutions.

Issue 1: Formation of Colored Impurities and Polymeric Byproducts
  • Probable Cause: Oxidative polymerization of the aminophenol. The mechanism often involves the formation of a quinone-imine intermediate, which is highly reactive and prone to polymerization.[1][2][3][7][8] The presence of atmospheric oxygen, transition metal catalysts (like copper or iron), and basic pH can significantly accelerate this process.

  • Solutions:

    • Inert Atmosphere: Conduct your reactions under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen. This is one of the most critical factors in preventing oxidative degradation.

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.

    • Control of pH: Maintain a neutral or slightly acidic pH if your reaction conditions permit. Basic conditions can deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation.

    • Chelating Agents: In cases where metal contamination is a concern, the addition of a small amount of a chelating agent like EDTA can sequester metal ions that might catalyze oxidation.

    • Lower Reaction Temperature: If the reaction kinetics allow, running the reaction at a lower temperature can reduce the rate of oxidative side reactions.

Issue 2: Lack of Selectivity in Functionalization (N- vs. O-Substitution)
  • Probable Cause: The amino and hydroxyl groups have comparable nucleophilicity under certain reaction conditions, leading to a mixture of products.

  • Solutions:

    • Protecting Group Strategy: The most robust solution is to employ an orthogonal protecting group strategy.[4][5][6]

      • To favor N-functionalization: Protect the hydroxyl group. A common choice is a silyl ether (e.g., TBDMS-Cl, imidazole in DMF) or a benzyl ether (e.g., BnBr, K₂CO₃ in acetone). These can be removed under specific conditions that do not affect the newly formed bond at the nitrogen.

      • To favor O-functionalization: Protect the amino group. Carbamates like Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate) are widely used.[9] These protecting groups decrease the nucleophilicity of the nitrogen, allowing for selective reaction at the hydroxyl group.

    • Reaction Condition Optimization: In some cases, selectivity can be achieved by carefully tuning the reaction conditions without protecting groups. For example, in acylation reactions, using a non-polar solvent and a hindered base might favor N-acylation due to the greater steric accessibility of the amino group. However, this approach is often less reliable and requires careful optimization for each specific reaction.

Issue 3: Formation of Dimeric Byproducts (e.g., Phenoxazinones)
  • Probable Cause: Oxidative coupling of two molecules of this compound can lead to the formation of phenoxazinone-type dimers.[10][11][12] This is a specific type of oxidative byproduct that can be a significant impurity.

  • Solutions:

    • Strict Exclusion of Oxidants: As with general polymerization, the rigorous exclusion of oxygen and other oxidizing agents is paramount.

    • Choice of Catalyst: Be mindful of the choice of catalyst. For instance, some metal catalysts known to promote oxidation should be avoided if possible. If a metal catalyst is necessary for the desired transformation, running the reaction under dilute conditions may disfavor the bimolecular dimerization reaction.

    • One-Pot Procedures: In multi-step syntheses, consider if a one-pot procedure is feasible where the sensitive aminophenol is generated in situ and immediately reacts with the next reagent, minimizing its lifetime and thus the opportunity for side reactions.[13]

III. Experimental Protocols

Protocol 1: General Procedure for Reactions Under Inert Atmosphere
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Reagent and Solvent Preparation: Use freshly distilled or commercially available anhydrous solvents. Degas the solvents by sparging with nitrogen or argon for at least 30 minutes.

  • Reaction Setup: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen/argon inlet). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Add this compound and the solvent to the flask. If other solid reagents are used, they can be added at this stage. Liquid reagents should be added via a syringe or a dropping funnel.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature before exposing it to air.

Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether
  • Reaction Setup: Under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Reagent Addition: Add imidazole (2.5 equivalents) to the solution and stir until it dissolves. Then, add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

IV. Data Presentation

Problem Potential Byproduct(s) Key Prevention Strategies
Reaction DiscolorationOxidized PolymersInert atmosphere, degassed solvents, control of pH
Insoluble PrecipitatePolymeric materialsExclusion of oxidants, lower reaction temperature
Lack of SelectivityO-substituted isomersProtection of the hydroxyl group
Dimer FormationPhenoxazinonesStrict exclusion of oxidants, dilute conditions

V. Visualizations

Byproduct Formation Pathways

Byproduct_Formation This compound This compound Oxidation Oxidation This compound->Oxidation Quinone-imine Intermediate Quinone-imine Intermediate Oxidation->Quinone-imine Intermediate Polymerization Polymerization Quinone-imine Intermediate->Polymerization Dimerization Dimerization Quinone-imine Intermediate->Dimerization Polymeric Byproducts Polymeric Byproducts Polymerization->Polymeric Byproducts Phenoxazinone Dimers Phenoxazinone Dimers Dimerization->Phenoxazinone Dimers

Caption: Potential pathways for byproduct formation from this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Problem Observed Problem Observed Discoloration / Polymer Discoloration / Polymer Problem Observed->Discoloration / Polymer Lack of Selectivity Lack of Selectivity Problem Observed->Lack of Selectivity Inert Atmosphere? Inert Atmosphere? Discoloration / Polymer->Inert Atmosphere? Protecting Group Used? Protecting Group Used? Lack of Selectivity->Protecting Group Used? Implement Inert Conditions Implement Inert Conditions Inert Atmosphere?->Implement Inert Conditions No Check pH and Temperature Check pH and Temperature Inert Atmosphere?->Check pH and Temperature Yes Use Protecting Groups Use Protecting Groups Protecting Group Used?->Use Protecting Groups No Optimize Reaction Conditions Optimize Reaction Conditions Protecting Group Used?->Optimize Reaction Conditions Yes

Caption: A decision-making workflow for troubleshooting common issues.

VI. References

  • Synthesis of 12H-benzo[b]phenoxazine from 2,3dihydroxynaphthalene 2-aminophenol. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Preparation method of 2-amino-3-chlorobenzoic methyl ester. (2013). Google Patents. Retrieved January 18, 2026, from

  • Electrosynthesized Poly(o-aminophenol) Films as Biomimetic Coatings for Dopamine Detection on Pt Substrates. (2021). MDPI. Retrieved January 18, 2026, from [Link]

  • Characterization of 1,2-benzo-8-(2-aminoethyl)-3-phenoxazone. (2008). PubMed. Retrieved January 18, 2026, from [Link]

  • Preparation method of 2-amino-3-nitrobenzoic acid. (2014). Google Patents. Retrieved January 18, 2026, from

  • Phenoxazinone synthesis using three different substrates... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Development of Conducting Poly(o-Aminophenol) Film and its Capacitance Behavior. (2016). International Journal of Electrochemical Science. Retrieved January 18, 2026, from [Link]

  • The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. (2022). PubMed. Retrieved January 18, 2026, from [Link]

  • Poly (O-Aminophenol) Produced by Plasma Polymerization Has IR Spectrum Consistent with a Mixture of Quinoid & Keto Structures. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]

  • One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. (2024). Green Chemistry (RSC Publishing). Retrieved January 18, 2026, from [Link]

  • Fabrication of Poly(s-triazine-co-o-aminophenol) Conducting Polymer via Electropolymerization and Its Application in Aqueous Charge Storage. (2023). NIH. Retrieved January 18, 2026, from [Link]

  • Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid. (2015). Google Patents. Retrieved January 18, 2026, from

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 18, 2026, from [Link]

  • (PDF) Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry – Specific Name Reactions. (n.d.). Retrieved January 18, 2026, from [Link]

  • One-Pot Mechanochemical Hydrogenation and Acetylation of 4-Nitrophenol to 4-Aminophenol and Paracetamol. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[7][10]-Rearrangement—Oxa-Michael Addition Cascade Reactions. (2021). NIH. Retrieved January 18, 2026, from [Link]

  • Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. (2010). PMC - NIH. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Purification of Crude Ethyl 2-amino-3-hydroxybenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of crude Ethyl 2-amino-3-hydroxybenzoate via recrystallization. Moving beyond a simple protocol, this document delves into the foundational principles, solvent selection strategies, detailed methodologies, and robust troubleshooting to empower users to achieve high purity and yield.

Section 1: Foundational Principles & Pre-Experiment Considerations

This section addresses the essential knowledge required before beginning the recrystallization process. Understanding the "why" behind each step is critical for successful purification and troubleshooting.

Q1: What is the fundamental principle of recrystallization for purifying this compound?

A1: The purification of this compound by recrystallization is based on the principle of differential solubility. An ideal solvent will dissolve the crude compound completely at an elevated temperature (at or near the solvent's boiling point) but will have very limited ability to dissolve it at low temperatures (e.g., 0-4 °C).[1][2] Impurities present in the crude mixture should ideally exhibit one of two solubility profiles:

  • Highly Soluble: The impurities remain dissolved in the cold solvent (the "mother liquor") after the desired compound has crystallized.

  • Highly Insoluble: The impurities do not dissolve in the hot solvent and can be removed via hot filtration before the crystallization process begins.[1]

The controlled cooling of the saturated hot solution allows the this compound to form a crystalline lattice, a highly ordered structure that tends to exclude the differently shaped impurity molecules.

Q2: What are the critical chemical properties of this compound that influence recrystallization?

A2: The molecular structure of this compound (CAS 606-13-3) dictates its behavior during purification. Key features include:

  • Polarity: The presence of an amino (-NH2), a hydroxyl (-OH), and an ethyl ester (-COOC2H5) group makes the molecule polar. This suggests that polar solvents will be more effective at dissolving it, following the "like dissolves like" principle.[1][3]

  • Hydrogen Bonding: The -NH2 and -OH groups can act as hydrogen bond donors and acceptors, increasing its solubility in protic solvents like water and alcohols.

  • Potential for Degradation: Aromatic amines are susceptible to oxidation, which can result in colored impurities.[4] It is advisable to minimize exposure to air during prolonged heating. Storage of the pure compound should be in a dark place, under an inert atmosphere, and at reduced temperatures (2-8°C) to maintain stability.[5][6]

Q3: How do I select the optimal solvent system for this specific compound?

A3: Solvent selection is the most critical step and often requires empirical testing. A good starting point is to screen several solvents with varying polarities. For a polar compound like this, a mixed-solvent system is often superior to a single solvent, as it allows for fine-tuning of the solution's polarity to achieve ideal solubility characteristics.[2][7]

Solvent Screening Workflow The following diagram outlines a systematic approach to selecting a suitable solvent or solvent pair.

SolventScreening start Start: Select 3-5 Potential Solvents (e.g., Ethanol, Ethyl Acetate, Toluene, Water, Hexane) test_rt Test Solubility at Room Temp (Add ~1 mL solvent to ~20 mg crude solid) start->test_rt check_rt Is it soluble? test_rt->check_rt reject_rt Reject Solvent (Too soluble at room temp) check_rt->reject_rt Yes test_hot Heat to Boiling check_rt->test_hot No check_hot Is it soluble? test_hot->check_hot reject_hot Reject Solvent (Insoluble when hot) check_hot->reject_hot No cool Cool to Room Temp, then in Ice Bath check_hot->cool Yes check_xtal Do Crystals Form? cool->check_xtal success Suitable Single Solvent Found check_xtal->success Yes (Abundant) consider_mixed Consider for Mixed-Solvent System check_xtal->consider_mixed No / Poor Yield

Caption: Workflow for single-solvent screening.

Recommended Solvent Systems: Based on the polarity of this compound, the following mixed-solvent systems are excellent candidates:

  • Ethanol/Water: Dissolve the crude solid in a minimum amount of hot ethanol (the "good" solvent) and add hot water (the "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). Add a few more drops of hot ethanol to redissolve the precipitate and then allow it to cool.

  • Ethyl Acetate/Hexane: A common choice for moderately polar compounds. Dissolve in minimal hot ethyl acetate and add hexane as the anti-solvent. This system is often easier to dry completely due to the volatility of both solvents.

Solvent System"Good" Solvent (Polar)"Anti-Solvent" (Less Polar)Rationale
Ethanol / Water EthanolWaterThe compound is highly soluble in hot ethanol. Adding water decreases the overall polarity of the solvent system, reducing the compound's solubility and inducing crystallization upon cooling.
Ethyl Acetate / Hexane Ethyl AcetateHexaneThe compound is soluble in hot ethyl acetate. The addition of non-polar hexane significantly reduces solubility, forcing the polar product to crystallize.

Section 2: Detailed Experimental Protocol (Ethanol/Water System)

This protocol provides a step-by-step methodology for the purification.

Recrystallization Process Workflow

RecrystallizationWorkflow start 1. Dissolution Place crude solid in Erlenmeyer flask. Add minimal hot ethanol to dissolve. add_anti 2. Add Anti-Solvent Add hot water dropwise until persistent cloudiness. start->add_anti re_dissolve 3. Clarify Solution Add a few drops of hot ethanol to make the solution clear again. add_anti->re_dissolve hot_filt 4. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution quickly. re_dissolve->hot_filt cool 5. Cooling & Crystallization Allow to cool slowly to room temp, then place in an ice bath. hot_filt->cool isolate 6. Isolation Collect crystals by vacuum filtration (Büchner funnel). cool->isolate wash 7. Washing Wash crystals with a small amount of ice-cold ethanol/water mixture. isolate->wash dry 8. Drying Dry crystals in a vacuum oven or desiccator. wash->dry

Caption: Step-by-step recrystallization workflow.

Methodology:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a separate beaker, heat your primary solvent (ethanol) on a hot plate. Add the hot ethanol to the flask in small portions, swirling after each addition, until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water (the anti-solvent) dropwise with continuous swirling. Continue adding until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures the compound will not prematurely precipitate during the subsequent steps.

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Quickly pour the hot, clear solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done rapidly to prevent crystallization in the funnel.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask. Slow cooling is essential for the formation of large, pure crystals.[8] Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and filter paper.

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of the ice-cold solvent mixture (the same ethanol/water ratio). This removes any residual mother liquor containing dissolved impurities.

  • Drying: Transfer the filter cake to a watch glass and dry the crystals thoroughly. Drying can be done in a vacuum oven at a mild temperature or in a desiccator under vacuum. The final product should be a free-flowing crystalline solid.

Section 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide provides solutions to common problems.

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Oiling Out: The compound separates as an oil, not crystals.1. The boiling point of the solvent is higher than the melting point of the impure compound.[8]2. The solution is cooling too rapidly.3. Excessive impurities are present, significantly depressing the melting point.1. Re-heat the solution to dissolve the oil.2. Add more of the "good" solvent (e.g., ethanol) to increase the total volume.[9]3. Allow the solution to cool much more slowly. Insulating the flask may help.4. If the problem persists, remove the solvent and attempt recrystallization with a lower-boiling point solvent system (e.g., Ethyl Acetate/Hexane).
No Crystals Form after cooling in ice.1. Too much solvent was used. The solution is not saturated at the cold temperature.[8][9]2. The solution is supersaturated and requires a nucleation site.1. Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent and attempt to cool again.[8]2. Induce Crystallization: Try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal growth.[9]3. Seed Crystals: If available, add a single, tiny crystal of the pure product to the cold solution.
Very Low Yield of recovered crystals.1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[8]2. Premature crystallization occurred during hot filtration.3. The solution was not cooled sufficiently or for long enough.1. Before discarding the mother liquor, try concentrating it by boiling off some solvent and re-cooling to recover a second crop of crystals (which may be less pure).2. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.3. Ensure the flask is left in the ice bath for at least 30 minutes.
Crystals are Still Colored after purification.1. Highly colored, polar impurities are co-crystallizing with the product.2. Oxidation of the amine group occurred during heating.1. Use Activated Charcoal: After dissolving the crude solid in the hot solvent (Step 1), add a very small amount (spatula tip) of activated charcoal. Swirl and keep hot for a few minutes. The charcoal will adsorb colored impurities. Perform a hot filtration (Step 4) to remove the charcoal before cooling. Caution: Using too much charcoal can adsorb your product and reduce yield.
Crystallization Occurs Too Rapidly (crashes out).The solution is too concentrated or cools too quickly, trapping impurities within the crystals.[8]Re-heat the solution to re-dissolve the solid. Add a small amount (1-5% of total volume) of additional hot "good" solvent (ethanol) and allow it to cool more slowly.[8]

Section 4: Frequently Asked Questions (FAQs)

Q1: How can I confirm the purity of my final product?

A1: The most common method is to measure the melting point. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. For this compound, the literature melting point is in the range of 70-72 °C. Further confirmation can be obtained using analytical techniques like Thin Layer Chromatography (TLC), HPLC, or NMR spectroscopy.

Q2: Why is a mixed-solvent system often better than a single solvent?

A2: It is often difficult to find a single solvent that has the ideal solubility properties (very soluble hot, nearly insoluble cold). A mixed-solvent system provides greater control. By adjusting the ratio of the "good" solvent to the "anti-solvent," you can precisely tune the polarity of the medium to achieve the desired solubility curve for your specific compound, which often leads to higher purity and better recovery.[10]

Q3: What are the primary safety precautions for handling this compound?

A3: According to safety data, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[6] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Q4: Can I put my hot solution directly into the ice bath to speed things up?

A4: This is strongly discouraged. Rapid cooling causes the compound to precipitate or "crash out" of solution quickly, forming very small crystals that can trap impurities and are often difficult to filter.[8] Slow, gradual cooling is paramount for forming a pure, ordered crystal lattice.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • Quora. (2017). What is the best solvent for recrystallization? Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Rosbottom, I., et al. (2019). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. Crystal Growth & Design. Request PDF from [Link]

  • Rosbottom, I., et al. (2019, August 2). Influence of Solvent Composition on the Crystal Morphology and Structure of p‑Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. Crystal Growth & Design, 19(9), 5099-5111. Retrieved from [Link]

  • Brainly. (2020, October 16). You may have to recrystallize any or all of the components of your extraction mixture: benzoic acid, ethyl-4-aminobenzoate, and fluorenone. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Reddit. (2024, April 29). Recrystallization pointers. r/chemistry. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Zhuang, Y., et al. (2024, February 14). Crystallization of Para-aminobenzoic acid Forms from Specific Solvents. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. PubMed Central. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethylparaben (CAS 120-47-8). Retrieved from [Link]

  • Zhuang, Y., et al. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-hydroxybenzoate. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-3-methylbenzoate. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Purifying Ethyl 2-amino-3-hydroxybenzoate with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 2-amino-3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during column chromatography of this specific molecule. As Senior Application Scientists, we understand that successful purification relies on a deep understanding of the compound's chemistry and its interaction with the stationary and mobile phases.

This compound presents a unique purification challenge due to its combination of functional groups: an aromatic amine, a hydroxyl group, and an ethyl ester. This combination makes the molecule polar and susceptible to issues on standard silica gel, such as tailing, irreversible adsorption, and even degradation. This guide will provide you with the expertise and field-proven insights to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound streaking or tailing on the silica gel column?

A1: Tailing is a common issue when purifying amines on silica gel. The primary cause is the acidic nature of the silica surface, which contains silanol groups (Si-OH). These acidic sites can strongly interact with the basic amino group of your compound through acid-base interactions. This strong interaction leads to a non-uniform elution, resulting in elongated or "tailed" peaks, which significantly reduces resolution and purity.

Q2: I'm experiencing low recovery of my compound from the column. Where is it going?

A2: Low recovery is often a consequence of irreversible adsorption onto the stationary phase.[1][2] The strong interaction between the basic amine of your compound and the acidic silanols on the silica gel can be so significant that a portion of your compound remains permanently bound to the column. In some cases, the acidic environment of the silica gel can also cause degradation of sensitive compounds.[1][3][4]

Q3: Can I use a standard silica gel for this purification?

A3: While it is possible, it is not ideal without modification of the mobile phase. The inherent acidity of standard silica gel often leads to the issues mentioned above. If you must use standard silica, it is highly recommended to deactivate it or use a mobile phase modifier to mitigate the undesirable interactions.

Q4: What are the alternatives to standard silica gel for purifying this compound?

A4: Several alternatives can provide a more successful purification:

  • Amine-functionalized silica: This is an excellent option as the stationary phase is treated to have a basic character, which repels the basic amine of your compound, leading to better peak shape and recovery.[5]

  • Deactivated silica gel: You can reduce the acidity of standard silica gel by pre-treating it with a basic solution.[6]

  • Alumina (basic or neutral): Alumina is another polar stationary phase that is available in acidic, neutral, and basic forms. Basic or neutral alumina can be a good alternative to silica gel for purifying amines.

  • Reversed-phase chromatography (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This can be a very effective method for purifying polar compounds like this compound.[5]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Broad peaks and poor separation - Strong interaction with acidic silica gel.- Inappropriate mobile phase polarity.- Add a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase to "neutralize" the acidic silanols.[5]- Switch to a less acidic stationary phase like neutral alumina or amine-functionalized silica.[5]- Optimize the mobile phase system. Try a gradient elution to improve separation.
Compound stuck at the origin of the column - The mobile phase is not polar enough to elute the compound.- Irreversible adsorption to the silica gel.[2]- Gradually increase the polarity of the mobile phase. A common solvent system for polar compounds is dichloromethane/methanol or ethyl acetate/hexane.[7]- If using standard silica, consider adding a small amount of a more polar solvent like methanol to your mobile phase.
Product degradation during chromatography - The acidic nature of the silica gel is catalyzing the degradation of your compound.[1]- Deactivate the silica gel before use by flushing the column with a solvent system containing triethylamine.[6]- Use a less harsh stationary phase like neutral alumina or consider reversed-phase chromatography.
Co-elution with impurities - The chosen mobile phase does not provide sufficient selectivity.- Perform a thorough TLC analysis with different solvent systems to find an optimal mobile phase that provides good separation between your product and impurities.[8]- Consider using a gradient elution to better resolve compounds with similar polarities.

Experimental Protocols

Here are detailed, step-by-step methodologies for the purification of this compound.

Protocol 1: Column Chromatography on Standard Silica Gel with a Modified Mobile Phase

This protocol is suitable when only standard silica gel is available. The key is to add a basic modifier to the mobile phase to improve the chromatography.

1. Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Crude this compound

  • Solvents: Hexane, Ethyl Acetate, Triethylamine (TEA)

  • Glass column, flasks, and other standard laboratory glassware

2. Mobile Phase Selection:

  • Start by performing Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point is a mixture of Hexane and Ethyl Acetate.

  • Add a small amount of triethylamine (e.g., 0.5-1%) to the TLC developing solvent to observe the effect on the spot shape. You should see a significant reduction in tailing.

  • Aim for an Rf value of 0.2-0.3 for your target compound in the chosen solvent system.

3. Column Packing:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 90:10 Hexane:Ethyl Acetate with 0.5% TEA).

  • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

  • Ensure the silica bed is level and free of cracks.

4. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica bed.

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.[9]

5. Elution:

  • Begin eluting with the initial mobile phase.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate to elute your compound.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

6. Product Isolation:

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator. The triethylamine should also be removed during this process due to its volatility.

Protocol 2: Column Chromatography using Amine-Functionalized Silica

This is the recommended method for a more straightforward and efficient purification.

1. Materials:

  • Amine-functionalized silica gel

  • Crude this compound

  • Solvents: Hexane, Ethyl Acetate

  • Standard column chromatography equipment

2. Mobile Phase Selection:

  • Perform TLC on an amine-functionalized TLC plate to determine the optimal mobile phase. You will likely not need a basic modifier. A simple Hexane/Ethyl Acetate system should suffice.

  • Aim for an Rf value of 0.2-0.3.

3. Column Packing and Elution:

  • Follow the same procedure as in Protocol 1 for column packing, sample loading, and elution, but without the addition of triethylamine to the mobile phase.

4. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of the Workflow

The following diagram illustrates the decision-making process for troubleshooting the column chromatography of this compound.

Troubleshooting_Workflow start Start Purification tlc Perform TLC Analysis start->tlc good_rf Good Rf and Spot Shape? tlc->good_rf tailing Tailing or Streaking? good_rf->tailing No pack_column Pack Column good_rf->pack_column Yes low_recovery Low Recovery? tailing->low_recovery No add_base Add Basic Modifier (e.g., TEA) to Mobile Phase tailing->add_base Yes change_stationary_phase Switch to Amine-Functionalized or Deactivated Silica/Alumina low_recovery->change_stationary_phase Yes increase_polarity Increase Mobile Phase Polarity low_recovery->increase_polarity No, compound at origin add_base->tlc change_stationary_phase->tlc increase_polarity->tlc check_degradation Check for Degradation (2D TLC) check_degradation->change_stationary_phase load_sample Load Sample pack_column->load_sample elute_collect Elute and Collect Fractions load_sample->elute_collect analyze_fractions Analyze Fractions by TLC elute_collect->analyze_fractions analyze_fractions->check_degradation Unexpected Spots combine_evaporate Combine Pure Fractions and Evaporate Solvent analyze_fractions->combine_evaporate end Pure Product combine_evaporate->end

Caption: Troubleshooting workflow for this compound purification.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, September 29). Two-mode analysis by high-performance liquid chromatography of p-amino benzoic acid ethyl ester-labeled monosaccharides - Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

  • ResearchGate. (2025, November 26). Recent problems with silica gel chromatography. Retrieved from [Link]

  • PubMed Central. (2025, September 17). Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. Retrieved from [Link]

  • SIELC Technologies. Separation of Ethyl 2-((2-hydroxy-3,5-bis(1-methylethyl)benzoyl)amino)benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Chromatography Online. (2001, May 1). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. Retrieved from [Link]

  • National Center for Biotechnology Information. Ethyl 2-amino-3-methylbenzoate | C10H13NO2 | CID 19064948 - PubChem. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethyl 3-hydroxybenzoate. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Google Patents. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • Reddit. (2024, April 3). issues with column chromatography purification of coordination complex. Retrieved from [Link]

  • Google Patents. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • Pharmaffiliates. Ethyl 4-Amino-3-hydroxybenzoate, CAS No : 87081-52-5. Retrieved from [Link]

  • MDPI. (2024, June 29). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]

  • ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Cheméo. Chemical Properties of Ethylparaben (CAS 120-47-8). Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

Sources

Technical Support Center: Regioselective Functionalization of Ethyl 2-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Ethyl 2-amino-3-hydroxybenzoate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of selectively modifying this versatile building block. The inherent challenge in its functionalization lies in the competing reactivity of its nucleophilic amino (-NH₂) and hydroxyl (-OH) groups, further complicated by the presence of an ester. This document provides troubleshooting strategies and detailed protocols in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Challenges in Selective Alkylation (N- vs. O-Alkylation)

The primary challenge in alkylating this compound is controlling whether the reaction occurs at the nitrogen of the amino group or the oxygen of the hydroxyl group. Their similar nucleophilicity often leads to mixtures of N-alkylated, O-alkylated, and N,O-dialkylated products.

Question 1.1: I am attempting an O-alkylation (e.g., Williamson ether synthesis) but obtaining a mixture of products with significant N-alkylation. How can I exclusively favor O-alkylation?

Root Cause Analysis: The aniline (-NH₂) group is generally more nucleophilic than the phenolic (-OH) group under neutral conditions. However, upon deprotonation with a base, the resulting phenoxide is a potent nucleophile. The key to selective O-alkylation is to either enhance the nucleophilicity of the oxygen or temporarily deactivate the nitrogen. The most robust and reliable method is to protect the amino group.[1][2]

Troubleshooting Protocol: Selective O-Alkylation via N-Protection

This strategy involves a three-step sequence: (1) Protect the amino group, (2) Perform the O-alkylation, and (3) Deprotect the amino group. Formation of an imine with benzaldehyde is an effective and economical choice for transient protection.[1]

Step-by-Step Methodology:

  • N-Protection (Schiff Base Formation):

    • Dissolve this compound (1.0 equiv.) and benzaldehyde (1.1 equiv.) in methanol or ethanol.

    • Stir the mixture at room temperature. The reaction can often be catalyzed by a few drops of acetic acid.

    • Monitor the reaction by TLC or LC-MS until the starting amine is consumed. The formation of the N-benzylidene imine is typically rapid.

    • Remove the solvent under reduced pressure to obtain the crude imine, which can often be used directly in the next step.

  • O-Alkylation:

    • Dissolve the crude N-protected intermediate in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

    • Add a base to deprotonate the hydroxyl group. Potassium carbonate (K₂CO₃, 1.5-2.0 equiv.) is a common choice.

    • Add the alkylating agent (e.g., benzyl bromide, ethyl iodide; 1.1-1.2 equiv.) and stir the reaction at an appropriate temperature (e.g., room temperature to 60 °C).

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, perform an aqueous workup: quench with water, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • N-Deprotection (Hydrolysis of Imine):

    • Dissolve the crude O-alkylated product in a solvent mixture such as THF/water.

    • Add a mild acid (e.g., 1M HCl, acetic acid) and stir at room temperature.

    • The hydrolysis of the imine back to the free amine is usually efficient. Monitor by TLC/LC-MS.

    • Neutralize the reaction mixture, extract the product, and purify by column chromatography.

Workflow for Selective O-Alkylation

G A This compound B Step 1: N-Protection (e.g., Benzaldehyde, MeOH) A->B C N-Benzylidene Intermediate B->C D Step 2: O-Alkylation (e.g., R-X, K2CO3, DMF) C->D E O-Alkyl, N-Protected Intermediate D->E F Step 3: N-Deprotection (e.g., mild H+, H2O) E->F G Selective O-Alkylated Product F->G

Caption: Protecting the amine allows for clean O-alkylation.

Question 1.2: Conversely, how can I achieve selective N-alkylation while minimizing reaction at the hydroxyl group?

Root Cause Analysis: Direct N-alkylation is challenging because common alkylating agents will also react with the phenoxide formed under basic conditions. The most effective strategy is to use a reaction that is inherently selective for the amine, such as reductive amination, or to protect the hydroxyl group.

Troubleshooting Protocol: Selective N-Alkylation via Reductive Amination

Reductive amination is highly chemoselective for primary and secondary amines in the presence of other functional groups like hydroxyls.[3]

Step-by-Step Methodology:

  • Imine/Enamine Formation and Reduction:

    • Dissolve this compound (1.0 equiv.) and an aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent (e.g., methanol, dichloroethane).

    • Add a mild acid catalyst (e.g., acetic acid) if necessary to promote imine formation.

    • Add a reducing agent that is selective for the iminium ion over the carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose.

    • Stir the reaction at room temperature until the starting amine is consumed (monitor by TLC/LC-MS).

    • Quench the reaction carefully with an aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry, and purify by column chromatography.

Alternative Strategy: Orthogonal Protection

If reductive amination is not suitable for your desired alkyl group, an alternative is to protect the hydroxyl group.

  • O-Protection: Protect the hydroxyl group using a silyl ether, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) chloride, using imidazole as a base in DMF.[4]

  • N-Alkylation: Perform the N-alkylation using your desired alkyl halide and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).

  • O-Deprotection: Cleave the silyl ether using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.

Section 2: Challenges in Selective Acylation (N- vs. O-Acylation)

Question 2.1: I am trying to perform an N-acylation using an acyl chloride, but I am observing the formation of the O-acylated ester and di-acylated byproducts. How can I improve selectivity for the amide?

Root Cause Analysis: The amino group is kinetically favored for acylation over the hydroxyl group. However, under basic conditions (required to scavenge the HCl byproduct), the deprotonated phenoxide becomes a competitive nucleophile. Furthermore, the initially formed product can be deprotonated and acylated a second time.

Troubleshooting Strategies:

  • Control of Stoichiometry and Temperature:

    • Use only a slight excess (1.05-1.1 equiv.) of the acylating agent.

    • Perform the reaction at a low temperature (e.g., 0 °C to -20 °C) to slow the rate of the competing O-acylation.

    • Add the acylating agent slowly to the solution of the amine to avoid localized high concentrations.

  • Choice of Base and Solvent:

    • Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) instead of pyridine or triethylamine. This minimizes base-catalyzed O-acylation.

    • Aprotic solvents like dichloromethane (DCM) or THF are generally preferred.

  • The Schotten-Baumann Condition Myth: While classic Schotten-Baumann conditions (e.g., NaOH in a biphasic system) are used for acylations, they are often unsuitable here as the strong base will readily deprotonate the phenol, leading to poor selectivity.

Data Summary: Optimizing N-Acylation Selectivity

ParameterCondition for High N-SelectivityRationale
Temperature 0 °C or belowReduces the rate of competing O-acylation.
Acylating Agent 1.05 - 1.1 equivalentsMinimizes di-acylation and O-acylation.
Base Non-nucleophilic (e.g., DIPEA)Scavenges acid without promoting O-acylation.
Solvent Aprotic (e.g., DCM, THF)Prevents participation in the reaction.
Addition Rate Slow, dropwise additionMaintains low concentration of acylating agent.
Section 3: Challenges in C-H Functionalization of the Aromatic Ring

Question 3.1: I need to introduce a substituent (e.g., via nitration or halogenation) onto the aromatic ring. Which positions are most reactive and how can I control the regioselectivity?

Root Cause Analysis: The -NH₂ and -OH groups are powerful ortho-, para-directing activators. This makes the aromatic ring highly susceptible to electrophilic aromatic substitution. The positions ortho/para to these groups are C4 and C6. The high reactivity can lead to two primary problems:

  • Lack of Regioselectivity: It can be difficult to selectively functionalize at C4 vs. C6.

  • Over-reaction and Oxidation: The electron-rich ring is prone to multiple substitutions and can be oxidized and destroyed by strong electrophilic reagents (e.g., concentrated nitric/sulfuric acid).[5]

Troubleshooting Protocol: Moderating Reactivity and Directing Substitution

The most effective strategy is to temporarily "tame" the activating -NH₂ group by converting it into an amide (e.g., an acetamide). This has two benefits:

  • It reduces the activating strength of the group, preventing over-reaction and oxidation.

  • The bulky acetyl group sterically hinders the C2 position, strongly favoring substitution at the position para to the directing amide group (C6).

Step-by-Step Methodology (for Selective C6-Bromination):

  • N-Acetylation:

    • React this compound with acetic anhydride (1.1 equiv.) in a solvent like acetic acid or DCM at room temperature.

    • Isolate the N-acetylated product, Ethyl 2-acetamido-3-hydroxybenzoate.

  • Electrophilic Aromatic Substitution:

    • Dissolve the N-acetylated substrate in a suitable solvent (e.g., acetic acid).

    • Add the electrophile. For bromination, a solution of Br₂ in acetic acid is a common choice. Add it dropwise at room temperature.

    • Monitor the reaction by TLC/LC-MS.

    • Work up the reaction to isolate the C6-brominated product.

  • Deprotection:

    • Hydrolyze the amide back to the free amine using standard acidic (e.g., refluxing in aqueous HCl) or basic (e.g., aqueous NaOH) conditions. Note that these conditions may also hydrolyze the ethyl ester if not carefully controlled.

Directing Effects on the Aromatic Ring

G cluster_0 High Reactivity, Poor Selectivity cluster_1 Controlled Reactivity, High Selectivity A Ring Positions: C4 & C6 are both highly activated by -NH2 and -OH. Result: Mixture of products, oxidation risk. B After N-Acetylation: The -NHAc group is a moderate ortho, para-director. Steric hindrance blocks C2. Result: Selective substitution at C6.

Caption: N-acetylation is key to controlling ring functionalization.

References
  • Kumar, A., et al. (2003). Bioorganic & Medicinal Chemistry. [Note: While a specific paper by this author from 2003 on this exact topic wasn't retrieved, aminobenzoic acids are widely cited as intermediates. The provided search result[6] references this general utility.]

  • Jiang, H., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Proceedings of the National Academy of Sciences. [Link][5][7]

  • Li, X., et al. (2010). A practical and efficient procedure for the selective alkylation of aminophenols. ARKIVOC. [Link][1]

  • K. C. Nicolaou, T. Montagnon. (2008). Molecules That Changed the World. Wiley-VCH.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link][2][4][8]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link][3]

Sources

Protecting group strategies for the amino and hydroxyl groups of Ethyl 2-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of protecting group strategies for ethyl 2-amino-3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the selective protection and deprotection of the amino and hydroxyl groups of this versatile building block. Here, we address common experimental issues in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic endeavors.

I. FAQs: Navigating Selective Protection

Question 1: I need to selectively protect the amino group of this compound while leaving the hydroxyl group free for a subsequent reaction. What is the most reliable method?

Answer:

This is a common requirement, and the key is to exploit the greater nucleophilicity of the amino group compared to the phenolic hydroxyl group. The most robust and widely used method is the protection of the amine as a tert-butoxycarbonyl (Boc) carbamate.[1][2][3]

The reaction is typically performed using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[4] The mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O.[2][5] The resulting intermediate then collapses, eliminating a tert-butoxycarbonyl group and forming the stable Boc-protected amine.[5]

Troubleshooting Guide: Boc Protection of the Amino Group
Issue Potential Cause Recommended Solution
Low yield of N-Boc product 1. Insufficient base. 2. Reaction temperature too low. 3. (Boc)₂O has degraded.1. Use a slight excess of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). 2. While the reaction often proceeds at room temperature, gentle heating (40-50 °C) can improve the rate and yield. 3. Use fresh (Boc)₂O. Check for the presence of a white solid, which indicates decomposition.
Formation of di-Boc protected amine Use of an overly strong base or prolonged reaction times.Use a milder base like sodium bicarbonate in a biphasic system (e.g., CH₂Cl₂/H₂O) or reduce the reaction time. Monitor the reaction closely by TLC.
O-Boc protection of the hydroxyl group While less likely due to the lower nucleophilicity of the phenol, it can occur under forcing conditions.Perform the reaction at room temperature or below (0 °C to RT). Use a stoichiometric amount of (Boc)₂O. If O-protection persists, consider a milder protection method or a different solvent system.
Experimental Protocol: Selective N-Boc Protection
  • Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base, typically triethylamine (1.1-1.5 eq).

  • To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography on silica gel.

Question 2: I need to protect the hydroxyl group selectively. Which protecting group should I choose, and what are the critical parameters?

Answer:

For selective protection of the phenolic hydroxyl group, silyl ethers are the preferred choice due to their ease of introduction, stability to a range of reaction conditions, and mild removal methods.[6][7][8] The most common silyl protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS or TBS) group.[9][10]

The protection is typically achieved by reacting the substrate with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole in a polar aprotic solvent such as dimethylformamide (DMF).[8] The imidazole acts as a catalyst and a scavenger for the HCl generated during the reaction.

Troubleshooting Guide: TBDMS Protection of the Hydroxyl Group
Issue Potential Cause Recommended Solution
Incomplete reaction 1. Insufficient base or catalyst. 2. Steric hindrance. 3. Impure TBDMSCl.1. Ensure at least a stoichiometric amount of imidazole is used. For sluggish reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added. 2. While the hydroxyl group in this substrate is not exceptionally hindered, prolonged reaction times or gentle heating may be necessary. 3. Use freshly distilled or purchased TBDMSCl.
N-silylation of the amino group This is a common side reaction. The relative rates of N- vs. O-silylation depend on the reaction conditions.To favor O-silylation, use a polar aprotic solvent like DMF and a base like imidazole. To favor N-silylation (if desired), a less polar solvent and a stronger, non-nucleophilic base might be employed. For selective O-silylation, it is often best to first protect the amino group (e.g., as a Boc carbamate).
Hydrolysis of the silyl ether during workup Silyl ethers are sensitive to acidic conditions.[6]Use a neutral or slightly basic aqueous workup. Avoid prolonged contact with water.
Experimental Protocol: Selective O-TBDMS Protection (with pre-protected amine)
  • Start with N-Boc protected this compound (1.0 eq).

  • Dissolve the substrate in dry DMF.

  • Add imidazole (1.5-2.0 eq).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2-1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography on silica gel.

II. Orthogonal Protection Strategies

Question 3: I need to perform sequential reactions on both the amino and hydroxyl groups. What is a reliable orthogonal protection strategy?

Answer:

An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of another.[1][11] For this compound, a classic and effective orthogonal approach is the combination of a Boc group for the amine and a TBDMS group for the hydroxyl.

  • Boc group: Acid-labile.[12][13]

  • TBDMS group: Fluoride-labile or can be removed under specific acidic conditions that do not cleave the Boc group.[7][14]

This combination allows for a flexible synthetic route where either functional group can be deprotected independently.

Workflow for Orthogonal Protection and Deprotection

Orthogonal_Strategy cluster_protection Protection cluster_deprotection Selective Deprotection cluster_final Final Deprotection Start This compound N_Boc N-Boc protected Start->N_Boc (Boc)₂O, TEA O_TBDMS N-Boc, O-TBDMS protected N_Boc->O_TBDMS TBDMSCl, Imidazole N_deprotected O-TBDMS protected amine O_TBDMS->N_deprotected TFA or HCl O_deprotected N-Boc protected phenol O_TBDMS->O_deprotected TBAF or HF-Pyridine Final_N Deprotect O-TBDMS N_deprotected->Final_N TBAF Final_O Deprotect N-Boc O_deprotected->Final_O TFA

Caption: Orthogonal protection and deprotection workflow.

III. Deprotection Troubleshooting

Question 4: I'm trying to remove the Boc group with TFA, but I'm getting a low yield of the deprotected amine. What could be the problem?

Answer:

While Boc deprotection with trifluoroacetic acid (TFA) is generally efficient, several factors can lead to low yields.

Troubleshooting Guide: Boc Deprotection
Issue Potential Cause Recommended Solution
Low yield 1. Incomplete reaction. 2. Side reactions from the tert-butyl cation. 3. Product loss during workup.1. Ensure a sufficient excess of TFA is used (typically 20-50% v/v in DCM). Allow the reaction to proceed for an adequate time (usually 1-2 hours at room temperature). 2. The intermediate tert-butyl cation can alkylate electron-rich aromatic rings. Add a scavenger like anisole or thioanisole to the reaction mixture to trap the cation. 3. After deprotection, the product is an ammonium salt. Ensure the aqueous workup is sufficiently basic (e.g., with NaHCO₃ or a dilute NaOH solution) to neutralize the salt and allow for efficient extraction of the free amine into the organic phase.
Cleavage of other acid-sensitive groups If your molecule contains other acid-labile groups (e.g., acetals, some silyl ethers), they may also be cleaved by TFA.If orthogonality is required, consider a milder deprotection method for the Boc group, such as using HCl in methanol or dioxane.[12] Alternatively, a different protecting group for the amine might be necessary.
Question 5: I'm having trouble removing the TBDMS group without affecting my Boc-protected amine. What are the best conditions?

Answer:

The key to selectively removing a TBDMS group in the presence of a Boc group is to use fluoride-based reagents, as the Boc group is stable to these conditions.

Troubleshooting Guide: TBDMS Deprotection
Issue Potential Cause Recommended Solution
Slow or incomplete deprotection 1. Insufficient fluoride source. 2. Steric hindrance. 3. Non-anhydrous conditions for some reagents.1. Use a slight excess of the fluoride reagent. For TBAF, a 1M solution in THF is standard. 2. Phenolic TBDMS ethers are generally less hindered than those on aliphatic alcohols. However, if the reaction is slow, gentle heating (40 °C) can be applied. 3. While many fluoride deprotections tolerate some water, ensure your solvent is reasonably dry for optimal results.
Boc group cleavage This is unlikely with fluoride reagents but could occur if the reaction mixture becomes acidic. Some commercial TBAF solutions can be slightly acidic.Buffer the reaction with a mild base like pyridine or use a buffered fluoride source such as HF-pyridine complex.
Epimerization or other side reactions If the substrate is sensitive to basic conditions, TBAF (which is slightly basic) might cause issues.Use a milder, buffered fluoride source like triethylamine trihydrofluoride (Et₃N·3HF).
Experimental Protocol: Selective O-TBDMS Deprotection
  • Dissolve the N-Boc, O-TBDMS protected substrate (1.0 eq) in dry THF.

  • Cool the solution to 0 °C.

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.2 eq) dropwise.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours at room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography on silica gel.

IV. Alternative Protecting Groups

Question 6: Are there alternatives to the Boc group for amine protection that might offer different selectivity?

Answer:

Yes, the benzyloxycarbonyl (Cbz or Z) group is another widely used protecting group for amines.[15][16] It is stable to acidic conditions used to remove Boc groups but is readily cleaved by catalytic hydrogenation.[2][17] This provides an alternative orthogonal strategy.

  • Boc: Acid-labile

  • Cbz: Hydrogenolysis-labile

This pairing is particularly useful if your molecule contains functional groups that are sensitive to acids but stable to hydrogenation.

Decision Matrix for Amino Protecting Group

Amine_Protection_Decision Start Need to protect the amino group Acid_Sensitive Is the rest of the molecule stable to strong acid? Start->Acid_Sensitive Hydrogenation_Sensitive Is the rest of the molecule stable to hydrogenation? Acid_Sensitive->Hydrogenation_Sensitive No Use_Boc Use Boc group (Deprotect with TFA) Acid_Sensitive->Use_Boc Yes Use_Cbz Use Cbz group (Deprotect with H₂, Pd/C) Hydrogenation_Sensitive->Use_Cbz Yes Consider_Other Consider alternative protecting groups (e.g., Fmoc) Hydrogenation_Sensitive->Consider_Other No

Caption: Decision-making for amine protection.

References

  • Chemoselective Boc protection of phenols and amino alcohols. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
  • Selective alkylation of the amino group of aminophenols. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Protecting group. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Silylation of the phenols, allyl, and propargyl alcohols in DES. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Selective deprotection of strategy for TBS ether under mild condition. (n.d.). Applied Chemical Engineering. Retrieved January 17, 2026, from [Link]

  • Taming of a Superbase for Selective Phenol Desilylation and Natural Product Isolation. (2021). The Journal of Organic Chemistry. [Link]

  • Protection of Phenol by Silyl ether. (n.d.). SynArchive. Retrieved January 17, 2026, from [Link]

  • Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. (1996). Journal of the American Chemical Society. [Link]

  • Amino Acid-Protecting Groups. (n.d.). Retrieved January 17, 2026, from [Link]

  • Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library. Retrieved January 17, 2026, from [Link]

  • Alcohol or phenol synthesis by silyl ether cleavage. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 17, 2026, from [Link]

  • Silyl ether. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Selective protection and deprotection of alcohols and amines. (n.d.). Retrieved January 17, 2026, from [Link]

  • Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Photocleavable Protecting Groups. (n.d.). Retrieved January 17, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Retrieved January 17, 2026, from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Protecting Groups. (n.d.). Retrieved January 17, 2026, from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • BOC Protection and Deprotection. (2025). J&K Scientific LLC. Retrieved January 17, 2026, from [Link]

  • Protection for amino group and amino acid. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]

  • How can we protect a hydroxyl group leaving an amino group free? (2014). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Boc Deprotection Mechanism. (2022, December 14). YouTube. Retrieved from [Link]

Sources

Troubleshooting low yields in benzoxazole synthesis from aminophenols

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzoxazole Synthesis

Guide: Troubleshooting Low Yields in Benzoxazole Synthesis from o-Aminophenols

Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles that govern your benzoxazole synthesis. Low yields can be frustrating, often stemming from a few critical, overlooked variables. This guide is structured as a series of frequently asked questions to directly address the issues you may be encountering in the lab.

Part 1: Starting Material Integrity - The Foundation of Your Synthesis

The quality of your starting o-aminophenol is the single most critical factor influencing the success of this reaction. This compound is notoriously susceptible to air oxidation, which is a primary source of low yields and reaction failures.

FAQ 1: My o-aminophenol is dark-colored (pink, brown, or black). Can I still use it?

Answer: It is highly inadvisable. The dark coloration is a clear indicator of oxidation. o-Aminophenols oxidize in the presence of air to form highly colored quinone-imine species.[1]

  • Causality: These oxidized impurities not only reduce the amount of active starting material but can also actively interfere with the reaction. They can act as radical scavengers or catalysts for undesired side reactions, leading to the formation of intractable tars and significantly depressing the yield of your desired benzoxazole.

  • Recommendation: Always start with pure, colorless, or slightly off-white o-aminophenol. If your material is colored, it must be purified before use.

FAQ 2: How can I purify my colored o-aminophenol?

Answer: Recrystallization in the presence of a reducing agent is the most effective method. This process removes the colored oxidative impurities.

  • Expert Insight: The key is to reverse the oxidation. A reducing agent like sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃) will reduce the colored quinone-imine impurities back to the colorless aminophenol, which can then be crystallized in high purity.[1]

Protocol 1: Purification of o-Aminophenol

  • Dissolution: In a flask, dissolve the crude o-aminophenol in hot water (e.g., ~10-15 mL per gram of aminophenol) under an inert atmosphere (Nitrogen or Argon).

  • Decolorization: Add activated carbon (a small spatula tip) to adsorb bulk colored impurities.

  • Reduction: Add sodium dithionite (Na₂S₂O₄) portion-wise until the dark color fades significantly, resulting in a pale yellow or near-colorless solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Storage: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly under vacuum. Store the purified, colorless crystals under an inert atmosphere and protected from light.

Part 2: Reaction Conditions & Reagent Choice

Once you have pure starting materials, the next set of variables to control are the reaction parameters. The classical synthesis of benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid (or its derivative) or an aldehyde, typically under acidic or dehydrating conditions.[2][3][4]

FAQ 3: My reaction is not going to completion, or I'm seeing significant amounts of unreacted starting material. What's wrong?

Answer: This issue often points to insufficient dehydration, suboptimal temperature, or an inappropriate catalyst. The core of the reaction is a cyclodehydration—water is a byproduct, and its presence can prevent the reaction from reaching completion due to Le Chatelier's principle.

  • Causality (The "Why"): The reaction proceeds in two main stages: (1) Formation of an intermediate (an amide from a carboxylic acid or a Schiff base from an aldehyde). (2) Acid-catalyzed intramolecular cyclization followed by dehydration to form the aromatic oxazole ring. If water is not effectively removed or the energy barrier for cyclization is not overcome, the reaction will stall.

Troubleshooting Steps:

  • Choice of Acid/Catalyst: For reactions with carboxylic acids (Phillips Condensation), strong acids that also act as dehydrating agents are preferred.[4] Polyphosphoric acid (PPA) is a classic and highly effective choice, as it serves as both the acid catalyst and a powerful dehydrating medium.[2][5] For reactions with aldehydes, various catalysts can be employed, from reusable solid acids to metal catalysts.[6][7]

  • Temperature Control: These reactions often require elevated temperatures (150-200°C) to drive the dehydration step.[2] If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk decomposition of starting materials or products.

  • Water Removal: If not using a strong dehydrating agent like PPA, consider using a Dean-Stark apparatus with a solvent like toluene or xylene to azeotropically remove the water as it forms.

FAQ 4: What is the best solvent for my reaction? I'm observing poor solubility or side reactions.

Answer: The ideal solvent depends on your specific reactants and conditions. There is no single "best" solvent, but the choice can dramatically impact yield.[8]

  • Expert Insight: The solvent must first and foremost solubilize your reactants.[8] Secondly, its boiling point must be compatible with the required reaction temperature. Finally, it should be inert to the reaction conditions. Polar aprotic solvents like DMF and DMSO are often effective as they can stabilize charged intermediates during cyclization.[8] However, greener options like ethanol or even solvent-free conditions (often with microwave assistance) have proven highly effective and should be considered.[8][9]

Table 1: Solvent Selection Guide for Benzoxazole Synthesis

SolventTypeBoiling Point (°C)Typical Use Case & Rationale
Polyphosphoric Acid (PPA) Acid/Solvent/DehydrantN/ACondensation with carboxylic acids. Acts as catalyst and water scavenger.[2][5]
Toluene/Xylene Non-polar111 / ~140Used with a Dean-Stark trap to azeotropically remove water. Good for thermal stability.
DMF / DMSO Polar Aprotic153 / 189Excellent solubilizing power for a wide range of substrates. Stabilizes intermediates.[8]
Ethanol Polar Protic78A greener solvent option, often used in syntheses catalyzed by recyclable catalysts.[9]
Solvent-Free N/AN/AEnvironmentally friendly; often paired with microwave irradiation for rapid, high-yield synthesis.[10]

Part 3: Visual Troubleshooting Workflow

To provide a logical path for diagnosing issues, the following workflow diagram can guide your experimental troubleshooting process.

TroubleshootingWorkflow start Low Benzoxazole Yield check_sm Check o-Aminophenol Purity & Color start->check_sm is_colored Is it Pink/Brown/Black? check_sm->is_colored purify Purify via Recrystallization (Protocol 1) is_colored->purify  Yes check_conditions Review Reaction Conditions is_colored->check_conditions No (It's Pure)   purify->check_conditions is_dehydrating Is Dehydration Sufficient? (e.g., PPA, Dean-Stark) check_conditions->is_dehydrating optimize_dehydration Increase Dehydrating Agent or Use Azeotropic Removal is_dehydrating->optimize_dehydration No   check_temp Is Temperature Optimal? is_dehydrating->check_temp  Yes analyze_crude Analyze Crude Reaction (TLC, LC-MS) optimize_dehydration->analyze_crude optimize_temp Screen Temperatures (e.g., 120-180°C) check_temp->optimize_temp No   check_temp->analyze_crude  Yes optimize_temp->analyze_crude side_products Are Side Products Dominant? analyze_crude->side_products optimize_stoichiometry Adjust Reactant Stoichiometry & Catalyst Loading side_products->optimize_stoichiometry  Yes success Yield Improved side_products->success No (Clean Reaction)   optimize_stoichiometry->success

Caption: A decision-tree workflow for troubleshooting low yields in benzoxazole synthesis.

Part 4: Advanced Topics & FAQs

FAQ 5: I'm getting a significant amount of a side product. What could it be?

Answer: Without spectral data, it's hard to be certain, but a common side product is the uncyclized intermediate.

  • From Carboxylic Acids: If you react o-aminophenol with a carboxylic acid, you can form the N-(2-hydroxyphenyl)amide. This happens if the final cyclodehydration step is unsuccessful. You can often identify this intermediate by the presence of both amide and phenol signals in NMR and IR spectra.

  • From Aldehydes: Similarly, reaction with an aldehyde can lead to the isolation of the Schiff base (imine) intermediate, particularly if the oxidative cyclization step (if applicable) or acid-catalyzed cyclization fails.

  • Polymerization: Especially under harsh acidic conditions or if impurities are present, o-aminophenols can polymerize, leading to intractable tars. This again underscores the need for high-purity starting materials.

FAQ 6: Can I use microwave synthesis for this reaction?

Answer: Absolutely. Microwave-assisted synthesis is an excellent method for preparing benzoxazoles and can dramatically reduce reaction times and often improve yields.[10]

  • Mechanism of Improvement: Microwave energy provides rapid and uniform heating of the reaction mixture, which can accelerate the rate of the dehydration and cyclization steps. This often allows for the use of less harsh conditions or even solvent-free protocols, minimizing side product formation.[10] Many modern protocols for benzoxazole synthesis specifically leverage microwave heating for these reasons.

References

  • N.A. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Preprints.
  • Mohammed, A. A. et al. (2016). Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 1253-1261.
  • Bennehalli, B. et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • Krasulova, K. et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Available at: [Link]

  • ResearchGate. (n.d.). 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. Available at: [Link]

  • Soni, S. et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]

  • Li, H. et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]

  • PubChem. (n.d.). Process for the purification of p-aminophenol. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. Available at: [Link]

  • NIH. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Available at: [Link]

  • Hakimi, F. et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry A. Available at: [Link]

  • Google Patents. (n.d.). PURIFICATION OF p-AMINOPHENOL.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Available at: [Link]

  • MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available at: [Link]

  • MDPI. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Method to remove impurities from acetaminophen synthesis experiment. Available at: [Link]

  • Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link]

  • AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Available at: [Link]

Sources

Technical Support Center: Scale-up Synthesis of Ethyl 2-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of Ethyl 2-amino-3-hydroxybenzoate. This document is designed for researchers, chemists, and process development professionals to provide practical, in-depth solutions to common challenges encountered when transitioning this synthesis from the laboratory to pilot or production scale.

This compound is a valuable building block in the pharmaceutical and fine chemical industries. Its synthesis, most commonly achieved via the catalytic hydrogenation of Ethyl 2-nitro-3-hydroxybenzoate, presents unique scale-up challenges. This guide offers a structured, question-and-answer approach to troubleshoot these issues, grounded in established chemical principles and process safety.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that can arise during the scale-up of the catalytic hydrogenation of Ethyl 2-nitro-3-hydroxybenzoate.

Q1: My hydrogenation reaction is stalling or incomplete. How can I identify the cause and improve the conversion rate on a larger scale?

An incomplete reaction is one of the most frequent and costly issues in scale-up, leading to difficult purifications and reduced yields. The root cause often lies with the catalyst, hydrogen availability, or substrate purity.[1]

Possible Causes & Solutions:

  • Catalyst Activity and Loading:

    • Cause: The catalyst (typically Palladium on Carbon, Pd/C) may have reduced activity due to improper storage, handling, or being from an older batch.[2] On a larger scale, heterogeneous mixing can also lead to localized areas where the catalyst is not effectively participating in the reaction.

    • Solution: Always use a fresh, high-quality catalyst from a reputable supplier. For scale-up, ensure your reactor's agitation is sufficient to maintain a uniform catalyst slurry. A common starting point for catalyst loading is 1-5 mol% of Pd, but this may need to be optimized. If you suspect deactivation, consider increasing the catalyst loading, but be mindful of the cost implications and potential for increased side reactions.

  • Catalyst Poisoning:

    • Cause: Impurities in the starting material, solvent, or even the hydrogen gas can act as catalyst poisons.[1] Sulfur and halide compounds are notorious poisons for palladium catalysts.

    • Solution: Ensure the Ethyl 2-nitro-3-hydroxybenzoate starting material is of high purity. If necessary, recrystallize it before use. Use high-purity, filtered hydrogen and analytical grade solvents.

  • Hydrogen Mass Transfer Limitation:

    • Cause: As the reactor volume increases, the surface area-to-volume ratio decreases, which can make the dissolution of hydrogen gas into the liquid phase the rate-limiting step. Poor agitation exacerbates this issue.

    • Solution: Improve agitation to maximize the gas-liquid interface. Increase the hydrogen pressure to enhance its solubility in the reaction medium.[2] For very large scales, specialized gassing agitators or reactor designs may be necessary.

  • Solvent and Solubility:

    • Cause: The starting nitro compound must be fully dissolved in the solvent for the reaction to proceed efficiently.[2] Poor solubility can lead to a slow or stalled reaction.

    • Solution: Protic solvents like ethanol or methanol are excellent choices as they readily dissolve the reactants and are compatible with hydrogenation.[3] If solubility remains an issue, a co-solvent system or gentle heating (e.g., to 40-50°C) can be employed, but this must be carefully controlled to avoid side reactions.[2]

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Q2: The final product is discolored (pink, brown, or black) and appears unstable. How can I prevent this degradation during work-up and isolation?

The product, this compound, contains both an aniline and a phenol moiety, making it highly susceptible to oxidation.[4] This is often the cause of discoloration and purity issues.

Possible Causes & Solutions:

  • Air Oxidation:

    • Cause: Exposure to atmospheric oxygen during work-up, filtration, or drying can rapidly oxidize the product, leading to colored impurities.

    • Solution: Perform all work-up and isolation steps under an inert atmosphere (Nitrogen or Argon).[5] After the reaction, filter the catalyst under a nitrogen blanket. When concentrating the filtrate, use a rotary evaporator equipped with a nitrogen inlet. Dry the final product in a vacuum oven purged with nitrogen.

  • Inappropriate pH during Work-up:

    • Cause: Aminophenols can be sensitive to pH extremes. Strongly acidic or basic conditions during extraction can promote degradation.

    • Solution: Maintain a pH range of 6.5-8.0 during aqueous work-up.[5] A slightly basic pH (around 7.2) is often optimal for precipitating the free base while minimizing degradation.[5]

  • Residual Metals:

    • Cause: Trace amounts of palladium or other metals from the catalyst can remain in the product and catalyze oxidation over time.

    • Solution: Ensure thorough filtration after the reaction. A pad of Celite® or a similar filter aid is highly effective for removing fine catalyst particles.[2] If metal contamination persists, consider a wash with a mild chelating agent like EDTA during the work-up.

  • Storage:

    • Cause: Long-term storage under ambient conditions will lead to degradation.

    • Solution: Store the final, dry product in an amber, airtight container under a nitrogen or argon atmosphere, preferably at reduced temperatures (e.g., 2-8°C).[4] The use of salts (e.g., hydrochloride) is a common strategy to improve the stability of aminophenols, though this would require an additional process step.[4]

Q3: What are the critical safety considerations for scaling up this hydrogenation reaction?

Catalytic hydrogenation is a high-hazard process that demands rigorous safety protocols, especially at scale. The primary risks involve flammable hydrogen gas and pyrophoric catalysts.[6]

Key Safety Imperatives:

  • Hydrogen Handling:

    • Hazard: Hydrogen has a very wide flammability range (4-75% in air) and extremely low ignition energy.[7] Leaks can create an explosive atmosphere that can be ignited by a simple static discharge.[8]

    • Mitigation:

      • Ventilation: Conduct all operations in a well-ventilated area, preferably in a walk-in fume hood or a designated hydrogenation bay equipped with hydrogen detectors.[7]

      • Inerting: Before introducing hydrogen, thoroughly purge the reactor and all lines with an inert gas like nitrogen to remove all oxygen.[6][9] Repeat this purge cycle after the reaction is complete before opening the reactor.

      • Pressure Control: Use pressure-rated equipment and install overpressure relief systems (rupture discs, relief valves).[7]

  • Catalyst Handling:

    • Hazard: Palladium on carbon, especially when dry, is pyrophoric and can ignite spontaneously upon contact with air.[6] Wet catalyst mixed with flammable solvents also poses a significant fire risk.

    • Mitigation:

      • Never handle dry catalyst in the open air. Add the catalyst to the reactor as a slurry in the reaction solvent or a small amount of deoxygenated water.

      • Filtration: After the reaction, do not allow the filtered catalyst cake to dry out on the filter paper where it is exposed to air. Keep it solvent-wet until it can be safely quenched (e.g., with copious amounts of water) and disposed of according to your institution's safety guidelines.

      • Inert Atmosphere: Perform catalyst addition and filtration under a nitrogen blanket.[6]

  • Thermal Runaway:

    • Hazard: The reduction of a nitro group is a highly exothermic reaction.[10] On a large scale, the heat generated can overwhelm the reactor's cooling capacity, leading to a dangerous increase in temperature and pressure (a thermal runaway).

    • Mitigation:

      • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and the maximum rate of temperature rise.

      • Controlled Addition: Instead of adding all reagents at once, control the reaction rate by the controlled addition of the substrate or by regulating the hydrogen flow rate.

      • Cooling Capacity: Ensure the reactor has adequate cooling capacity to handle the total heat evolution of the reaction.

Scalable Experimental Protocol

This protocol outlines a robust method for the synthesis of this compound suitable for scale-up.

Reaction: Catalytic Hydrogenation of Ethyl 2-nitro-3-hydroxybenzoate

ParameterRecommended Value/ConditionRationale
Substrate Ethyl 2-nitro-3-hydroxybenzoate1.0 equivalent
Catalyst 10% Palladium on Carbon (50% wet)1-3 mol% Pd basis. Wet catalyst is safer to handle.[6]
Solvent Ethanol (or Methanol)Excellent solubility for substrate and product.[3]
Hydrogen Pressure 50-100 psi (approx. 3.5-7 bar)Balances reaction rate with safety and equipment ratings.[2]
Temperature 25-40°CMild conditions to minimize side product formation.[2]
Agitation Vigorous (e.g., >300 RPM)Crucial for ensuring efficient gas-liquid mass transfer.

Step-by-Step Procedure:

  • Reactor Preparation: Charge a suitably sized hydrogenation reactor with Ethyl 2-nitro-3-hydroxybenzoate and ethanol.

  • Inerting: Seal the reactor. Purge the vessel by pressurizing with nitrogen to 50 psi and then venting to a safe location. Repeat this cycle at least 3-5 times to ensure an oxygen-free atmosphere.[9]

  • Catalyst Charging: Under a positive pressure of nitrogen, carefully add the 10% Pd/C (50% wet) catalyst to the reactor.

  • Hydrogenation: Begin vigorous agitation. Pressurize the reactor with hydrogen to the target pressure (e.g., 60 psi). The reaction is exothermic; monitor the internal temperature and apply cooling as necessary to maintain it below 40°C.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. A stable pressure reading indicates the reaction is complete. Alternatively, samples can be carefully taken (after depressurizing and purging) for analysis by TLC or HPLC.

  • Work-up: Once complete, stop the agitation and hydrogen flow. Purge the reactor 3-5 times with nitrogen.

  • Catalyst Filtration: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the reactor and the filter cake with additional ethanol to ensure complete product recovery. Caution: Do not allow the catalyst cake to dry in the air.[6]

  • Isolation: Concentrate the combined filtrate under reduced pressure. The product can be isolated by crystallization, often by adding an anti-solvent like heptane or by cooling a concentrated ethanolic solution.

  • Drying: Dry the crystalline product in a vacuum oven at a moderate temperature (e.g., 40-50°C) under a gentle nitrogen bleed.

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// Nodes A [label="Start", class="start_end"]; B [label="Charge Reactor:\nSubstrate + Solvent", class="process_step"]; C [label="Inert Reactor\n(Purge with N2)", class="safety_step"]; D [label="Charge Catalyst\n(Under N2)", class="process_step"]; E [label="Pressurize with H2\n& Begin Reaction", class="process_step"]; F [label="Monitor Temp & H2 Uptake", class="process_step"]; G [label="Purge Reactor\n(with N2)", class="safety_step"]; H [label="Filter Catalyst\n(Under N2)", class="process_step"]; I [label="Concentrate & Crystallize", class="process_step"]; J [label="Dry Product\n(Vacuum Oven)", class="process_step"]; K [label="End: Pure Product", class="start_end"];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K; } Caption: General Workflow for Scalable Catalytic Hydrogenation.

Frequently Asked Questions (FAQs)

Q: Are there safer, non-hydrogenation alternatives for this reduction at scale?

A: Yes, while catalytic hydrogenation is often the most atom-economical method, other options exist.[10] Transfer hydrogenation using a source like ammonium formate or formic acid with a Pd/C catalyst can be an alternative, avoiding the need for high-pressure hydrogen gas.[11] Metal/acid reductions, such as using iron powder in acetic or hydrochloric acid, are older, robust methods but generate significant metal waste streams, complicating purification and environmental disposal.[12][13] For any alternative, a thorough safety and environmental impact assessment is crucial.

Q: How can I effectively monitor the reaction on a large scale without frequent sampling?

A: On a large scale, monitoring the hydrogen uptake is the most common and effective method. By tracking the pressure drop from a hydrogen reservoir of known volume, you can calculate the moles of hydrogen consumed and thus the reaction's progress. Process Analytical Technology (PAT), such as in-situ IR or Raman spectroscopy, can also be implemented for real-time monitoring without sampling, but this requires significant capital investment.

Q: My starting material, Ethyl 2-nitro-3-hydroxybenzoate, is expensive. How can I maximize my yield?

A: Maximizing yield is a function of driving the reaction to completion and minimizing product loss or degradation during work-up.

  • Ensure Complete Conversion: Use the troubleshooting guide above to address any stalled reactions. A small amount of unreacted starting material can be very difficult to remove from the final product.

  • Minimize Transfer Losses: On a large scale, ensure all vessels are thoroughly rinsed with the solvent to transfer all of the product solution to the next step.

  • Optimize Crystallization: Carefully control the cooling rate and solvent/anti-solvent ratios during crystallization to maximize the recovery of pure product and leave impurities behind in the mother liquor.

  • Prevent Oxidation: Follow the inert atmosphere handling procedures strictly, as oxidation is a primary pathway for yield loss.[4]

References

  • KinTek Corporation. Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. [Online] Available at: [Link]

  • H.E.L Group. Hydrogenation: How we can make it safer. [Online] Available at: [Link]

  • Google Patents. WO2020131574A1 - Method of reducing aromatic nitro compounds.
  • Wikipedia. Reduction of nitro compounds. [Online] Available at: [Link]

  • ResearchGate. What are the best reagents to reduce aromatic nitro to amine? [Online] Available at: [Link]

  • FEDIOL. Guide to good practice on safe operation of Hydrogenation units. [Online] Available at: [Link]

  • Google Patents. US4870209A - Process for purifying crude 4-aminophenol.
  • H.E.L Group. Hydrogen Safety in Chemistry. [Online] Available at: [Link]

  • Google Patents. US3658905A - Process for the purification of p-aminophenol.
  • ResearchGate. Which one is the best procedure for the reduction of aromatic nitro compounds? [Online] Available at: [Link]

  • ResearchGate. Aminophenols | Request PDF. [Online] Available at: [Link]

  • ResearchGate. A Green Reduction of Aromatic Nitro Compounds to Aromatic Amines Over a Novel Ni/SiO2 Catalyst Passivated with a Gas Mixture | Request PDF. [Online] Available at: [Link]

  • ACS Chemical Health & Safety. Hazards associated with laboratory scale hydrogenations. [Online] Available at: [Link]

  • UEF eRepo. PURIFICATION AND CRYSTALLIZATION OF O- AMINO PHENOL OXIDASE (AMINOX). [Online] Available at: [Link]

  • PubChem. Process for the purification of p-aminophenol - Patent US-4440954-A. [Online] Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Nitro Reduction Reagent Guide. [Online] Available at: [Link]

  • YouTube. Reduction of Nitro Groups. [Online] Available at: [Link]

  • NIH National Center for Biotechnology Information. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Online] Available at: [Link]

  • ResearchGate. The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. [Online] Available at: [Link]

  • Journal of Chemical Technology and Metallurgy. Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. [Online] Available at: [Link]

  • ResearchGate. (PDF) Hydrogenation of Ethyl p-Nitrobenzoate on Pd/Sibunit Catalysts. [Online] Available at: [Link]

  • ResearchGate. Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. [Online] Available at: [Link]

  • Google Patents. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
  • Google Patents. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • PubMed. Ethyl 4-(2-hydroxy-ethyl-amino)-3-nitro-benzoate. [Online] Available at: [Link]

Sources

Managing side reactions during the esterification of aminobenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for managing the complexities of aminobenzoic acid esterification. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges inherent in this class of bifunctional molecules. Here, we move beyond simple protocols to provide in-depth, field-tested insights into anticipating and mitigating common side reactions, ensuring the integrity and yield of your target esters.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries and challenges encountered during the esterification of aminobenzoic acids.

Q1: I'm planning a simple Fischer esterification of 4-aminobenzoic acid with ethanol and sulfuric acid. What are the primary side reactions I should be aware of?

A1: While Fischer esterification is a classic and cost-effective method, the presence of the nucleophilic amino group on the aromatic ring introduces two primary side reactions that can significantly impact your yield and purity:

  • N-Acylation (Amide Formation): Under certain conditions, particularly if the carboxylic acid is activated (e.g., by conversion to an acyl chloride or through the use of coupling agents), the amino group of one molecule can attack the carbonyl group of another, leading to the formation of an amide byproduct. In a standard Fischer esterification, this is less common due to the protonation of the amino group by the strong acid catalyst, which deactivates it as a nucleophile.[1] However, incomplete protonation or localized pH changes can still allow for some amide formation.

  • Polymerization: Aminobenzoic acids are bifunctional monomers capable of undergoing self-condensation to form polyamides.[2] Under the acidic and often heated conditions of Fischer esterification, intermolecular amide bond formation can lead to the formation of oligomeric or polymeric impurities, which can be difficult to remove.

Q2: My Fischer esterification of 4-aminobenzoic acid resulted in a very low yield, and the reaction mixture turned dark. What could be the cause?

A2: A low yield accompanied by a dark-colored reaction mixture in a Fischer esterification of an aminobenzoic acid often points to a few key issues:

  • Insufficient Acid Catalyst: The amino group of the aminobenzoic acid is basic and will be protonated by the strong acid catalyst (e.g., H₂SO₄). This means that a stoichiometric amount of acid is required to both protonate the amino group and catalyze the esterification.[1] If only a catalytic amount of acid is used, the majority of it will be consumed by the amino group, leaving little to no acid to catalyze the esterification.

  • Oxidation: The amino group on the aromatic ring can be susceptible to oxidation, especially at elevated temperatures in the presence of a strong acid and atmospheric oxygen. This can lead to the formation of colored impurities and a darkening of the reaction mixture.

  • Polymerization: As mentioned previously, the formation of insoluble or dark-colored polymeric byproducts can lead to a decrease in the isolated yield of the desired monomeric ester.

Q3: Are there alternative esterification methods that are milder than the Fischer esterification and can help avoid these side reactions?

A3: Yes, several milder esterification methods can be employed to circumvent the harsh acidic conditions of the Fischer esterification, thereby reducing the likelihood of side reactions. The most common and effective alternative is the Steglich esterification .

The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[3] This reaction is performed under neutral or mildly basic conditions at room temperature, which minimizes the risk of N-acylation and polymerization. It is particularly advantageous for substrates that are sensitive to acid.[3]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during your experiments.

Issue 1: Multiple Spots on TLC, Indicating a Mixture of Products

Symptoms:

  • Thin-layer chromatography (TLC) analysis of the crude reaction mixture shows the presence of the starting material, the desired ester, and one or more additional spots.

Possible Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Co-spot the crude mixture with the starting aminobenzoic acid on the TLC plate.Increase the reaction time, use a larger excess of the alcohol, or consider a more efficient esterification method like the Steglich esterification.
N-Acylation Byproduct The byproduct spot is often more polar than the desired ester. It may be visible with certain stains that react with amides.Use a protecting group for the amine (see Section 3) before esterification. Alternatively, switch to a milder esterification method like the Steglich esterification.
Polymerization Insoluble material may be present in the reaction flask. The additional spots on the TLC may be a smear or a series of closely spaced spots at the baseline.Employ milder reaction conditions (lower temperature, shorter reaction time) or use a protecting group strategy. The Steglich esterification is also a good alternative to minimize polymerization.
Oxidation The reaction mixture may be colored (yellow, brown, or black).Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
Issue 2: Difficulty in Purifying the Final Ester Product

Symptoms:

  • The crude product is an oil that is difficult to crystallize.

  • Column chromatography results in poor separation of the desired product from impurities.

Possible Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution
Residual Starting Material The starting aminobenzoic acid is zwitterionic and can interfere with crystallization.During the work-up, after neutralizing the reaction mixture, perform a wash with a dilute acid (e.g., 1M HCl) to remove any unreacted aminobenzoic acid as its water-soluble salt. Be sure to re-neutralize the organic layer before drying and concentration.
Amide or Polymeric Impurities These impurities can co-elute with the desired ester during column chromatography.If protecting groups were used, ensure deprotection is complete. For purification, consider optimizing the solvent system for column chromatography or attempting recrystallization from a different solvent system.
Dicyclohexylurea (DCU) Contamination (from Steglich Esterification) A white precipitate is observed in the crude product.DCU is sparingly soluble in many organic solvents. Most of it can be removed by filtration of the reaction mixture. Any remaining DCU can often be removed by recrystallization or careful column chromatography.

Section 3: Protecting Group Strategies to Prevent Side Reactions

The most robust method to prevent N-acylation and polymerization is to temporarily protect the amino group. The two most common protecting groups for amines are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).

Workflow for Protected Esterification

G start Aminobenzoic Acid protect Protect Amino Group (Boc or Fmoc) start->protect Step 1 esterify Esterify Carboxylic Acid (e.g., Steglich Esterification) protect->esterify Step 2 deprotect Deprotect Amino Group esterify->deprotect Step 3 product Final Aminobenzoic Acid Ester deprotect->product Step 4

Caption: General workflow for the esterification of aminobenzoic acids using a protecting group strategy.

Protocol 3.1: Boc Protection of 4-Aminobenzoic Acid

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.[4][5]

Reagents and Materials:

  • 4-Aminobenzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 5% Citric acid solution

Procedure:

  • Dissolve 4-aminobenzoic acid (1 equivalent) and sodium bicarbonate (1.5 equivalents) in a 1:1 mixture of dioxane and water.

  • To this solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and stir at room temperature.

  • The reaction is typically complete within a few hours. Monitor the progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to a pH of approximately 3 with a 5% citric acid solution.

  • Extract the product into ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-aminobenzoic acid.[6][7]

Protocol 3.2: Fmoc Protection of 4-Aminobenzoic Acid

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another common amine protecting group, particularly in peptide synthesis. It is stable to acidic conditions but is readily cleaved by bases, such as piperidine.[8][9]

Reagents and Materials:

  • 4-Aminobenzoic acid

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Anhydrous N-methylpyrrolidone (NMP)

  • Water

Procedure:

  • Under an inert atmosphere, dissolve 4-aminobenzoic acid (1 equivalent) in anhydrous NMP.

  • Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1 equivalent) in anhydrous NMP dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.[10]

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration and wash thoroughly with water.

  • Dry the product under vacuum to obtain N-Fmoc-4-aminobenzoic acid.[10]

Protocol 3.3: Deprotection of the Amino Group

The choice of deprotection conditions is critical to ensure the integrity of the newly formed ester bond.

Boc Deprotection (Acid-Labile):

  • Challenge: The ester bond can also be susceptible to cleavage under the acidic conditions required for Boc removal.

  • Solution: Use milder acidic conditions. A solution of 20% trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature is often effective.[11] Alternatively, bubbling dry HCl gas through a solution of the protected ester in an anhydrous solvent like dioxane or ethyl acetate can also be used.[12] Careful monitoring of the reaction by TLC is crucial to minimize ester cleavage.

Fmoc Deprotection (Base-Labile):

  • Advantage: The basic conditions used for Fmoc removal are generally compatible with most common ester functionalities.

  • Procedure: A solution of 20% piperidine in dimethylformamide (DMF) is the standard reagent for Fmoc deprotection.[8][13] The reaction is typically rapid, often completing within 30 minutes at room temperature.

Section 4: Alternative Esterification Protocols

Protocol 4.1: Steglich Esterification of N-Boc-4-Aminobenzoic Acid

This protocol provides a mild and efficient method for the esterification of the protected aminobenzoic acid.

Reagents and Materials:

  • N-Boc-4-aminobenzoic acid

  • Alcohol (e.g., ethanol, 1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP, 0.1 equivalents)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-4-aminobenzoic acid (1 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Remove the DCU by filtration.

  • Wash the filtrate with dilute acid, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography or recrystallization.

Section 5: Mechanistic Insights

Mechanism of N-Acylation Side Reaction

G cluster_0 N-Acylation (Amide Formation) A Aminobenzoic Acid (Molecule 1) B Activated Carboxylic Acid (e.g., Acyl Chloride of Molecule 2) A->B Nucleophilic attack by -NH2 of Molecule 1 C Amide Byproduct B->C

Caption: Simplified mechanism of the N-acylation side reaction.

Mechanism of Polymerization

G cluster_1 Polymerization M1 Aminobenzoic Acid Monomer M2 Another Monomer M1->M2 Amide bond formation D Dimer M2->D P Polymer Chain D->P Chain propagation

Caption: Schematic representation of the polymerization of aminobenzoic acid.

References

  • (a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic acid... - ResearchGate. (n.d.). Retrieved from [Link]

  • Scheme 1 (a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic... - ResearchGate. (n.d.). Retrieved from [Link]

  • N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • Terminology of Antibody Drug for Fmoc Deprotection - GenScript. (n.d.). Retrieved from [Link]

  • How should I deprotect Boc-amino group without breaking ester bond? - ResearchGate. (2021, May 5). Retrieved from [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.). Retrieved from [Link]

  • The Chemistry and Synthesis of 4-Aminobenzoic Acid. (n.d.). Retrieved from [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). Retrieved from [Link]

  • Methods for Removing the Fmoc Group. (n.d.). Retrieved from [Link]

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid - ResearchGate. (n.d.). Retrieved from [Link]

  • 3: Esterification (Experiment) - Chemistry LibreTexts. (2021, August 16). Retrieved from [Link]

  • Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents. (n.d.).
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27). Retrieved from [Link]

  • US3225011A - Process for preparing poly-para-aminobenzoic acid - Google Patents. (n.d.).
  • Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Why is Fisher method preferred for the esterification of amino acids? : r/askscience - Reddit. (2014, August 15). Retrieved from [Link]

  • Fmoc - Lokey Lab Protocols. (2017, March 16). Retrieved from [Link]

  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.). Retrieved from [Link]

  • Reaction mechanism for Synthesis of Benzocaine from PABA_ esterification of p-aminobenzoic acid - YouTube. (2022, January 14). Retrieved from [Link]

  • Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters - ResearchGate. (n.d.). Retrieved from [Link]

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids | ACS Omega. (2023, October 24). Retrieved from [Link]

  • Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid - YouTube. (2020, March 29). Retrieved from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. (n.d.). Retrieved from [Link]

  • Boc-4-aminobenzoic acid - Chem-Impex. (n.d.). Retrieved from [Link]

  • US20100311968A1 - Deprotection of boc-protected compounds - Google Patents. (n.d.).
  • What is the mechanism of Aminobenzoic acid? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Difference Between Fischer Esterification and Steglich Esterification | Compare the Difference Between Similar Terms. (2020, December 4). Retrieved from [Link]

  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives - Scholars Research Library. (n.d.). Retrieved from [Link]-benzoic-acid-derivatives.pdf)

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Technical Support Center: Stabilizing Ethyl 2-amino-3-hydroxybenzoate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl 2-amino-3-hydroxybenzoate. This resource is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to empower you with the knowledge to anticipate and overcome stability challenges, ensuring the integrity and success of your experiments.

Understanding the Instability of this compound

This compound possesses two functional groups that are susceptible to degradation: an aromatic amine and a phenolic hydroxyl group. The electron-donating nature of these groups on the benzene ring makes the compound prone to oxidation, which can be initiated or accelerated by factors such as pH, exposure to light, and the presence of dissolved oxygen or metal ions. Understanding these sensitivities is the first step toward mitigating degradation.

Frequently Asked Questions (FAQs)

Here are some common questions we receive from researchers working with this compound:

Q1: My solution of this compound is turning brown. What is happening?

A color change, typically to brown or yellow, is a common indicator of oxidation. The phenolic and amino groups on the aromatic ring are susceptible to oxidation, which can lead to the formation of colored quinone-like structures and subsequent polymerization.[1] This process can be accelerated by exposure to air (oxygen), light, and alkaline pH.

Q2: I'm observing a loss of my compound over time in my analytical experiments. Why is this occurring?

The apparent loss of this compound is likely due to its degradation in solution. The ester functional group can also be susceptible to hydrolysis, especially at a pH above 8. The rate of degradation is influenced by several factors, including the solvent, pH, temperature, and exposure to light and oxygen.

Q3: What is the optimal pH range for storing solutions of this compound?

Q4: Can I autoclave my solution containing this compound?

Based on data for similar compounds like ethyl paraben, autoclaving may be possible for solutions with a pH between 3 and 6 without significant decomposition. However, it is crucial to perform a small-scale test to confirm the stability of this compound under your specific autoclaving conditions.

Troubleshooting Guide: A Proactive Approach to Stability

This guide provides a systematic approach to identifying and resolving stability issues with your this compound solutions.

Issue 1: Rapid Color Change or Precipitation Upon Dissolution

This is a critical indicator of rapid degradation. The following workflow will help you diagnose and mitigate this issue.

A Problem: Rapid Color Change/ Precipitation B Step 1: Solvent & pH Check A->B C Is the solvent deoxygenated? B->C D Is the pH of the solution acidic (pH 3-6)? B->D E Action: Deoxygenate solvent (e.g., sparge with Nitrogen or Argon) C->E No G Step 2: Assess for Contaminants C->G Yes F Action: Adjust pH with a suitable buffer D->F No D->G Yes E->G F->G H Are there trace metal ions present? G->H I Action: Use high-purity solvents and glassware. Consider adding a chelating agent (e.g., EDTA). H->I Possibly J Step 3: Evaluate Environmental Factors H->J No I->J K Is the solution protected from light? J->K M Is the solution prepared at room temperature? J->M L Action: Use amber vials or cover containers with aluminum foil. K->L No O Resolution: Stable Solution K->O Yes L->O N Action: Prepare and store solutions at low temperatures (e.g., on ice or at 4°C). M->N No M->O Yes N->O cluster_main Hypothesized Degradation of this compound A This compound B Oxidation A->B [O], light, metal ions F Hydrolysis (Alkaline pH) A->F C Quinone-imine Intermediate B->C D Polymerization C->D E Colored Degradation Products D->E G 2-amino-3-hydroxybenzoic acid + Ethanol F->G

Caption: Hypothesized degradation pathways for this compound.

By understanding the inherent instabilities of this compound and proactively implementing the strategies outlined in this guide, you can significantly improve the reliability and reproducibility of your experimental results. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Blaschke, G., & Maibaum, J. (1986). [Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway]. PubMed. Retrieved from [Link]

  • Cunha, A. G., et al. (2018). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. Applied and Environmental Microbiology, 84(15), e00845-18. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYL PARABEN. Retrieved from [Link]

  • Pandey, J., Chauhan, A., & Jain, R. K. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Journal of Basic Microbiology, 52(4), 417-425. Retrieved from [Link]

  • Hasegawa, Y., et al. (2000). A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7. FEMS Microbiology Letters, 190(2), 225-230. Retrieved from [Link]

  • Pandey, J., Chauhan, A., & Jain, R. K. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-Amino-2-methylbenzoate. Retrieved from [Link]

  • López-García, G., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Foods, 12(16), 3073. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-3-methylbenzoate. Retrieved from [Link]

  • Takagishi, H., et al. (2016). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of the Japan Research Association for Textile End-Uses, 57(1), 35-41. Retrieved from [Link]

  • Rapp, J., et al. (2018). Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. Molecular Biotechnology, 18(1), e70228. Retrieved from [Link]

  • Ubcova, D., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods, 12(9), 1801. Retrieved from [Link]

  • Asif, M. (n.d.). Aromatic Amines. Sundarban Mahavidyalaya. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 3-hydroxybenzoate. NIST WebBook. Retrieved from [Link]

  • Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16041-16061. Retrieved from [Link]

  • Tlais, A. Z. A., et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Food Chemistry, 437, 137839. Retrieved from [Link]

  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Casquete, R., et al. (2017). Stability of Phenolic Compounds in Grape Stem Extracts. Antioxidants, 6(3), 57. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYLPARABEN. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 2-amino-3-hydroxybenzoate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 2-amino-3-hydroxybenzoate is a valuable building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring adjacent amino and hydroxyl groups on a benzoate scaffold, makes it a crucial intermediate for constructing complex heterocyclic systems. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and professionals in drug discovery and development. This guide provides an in-depth comparative analysis of the two primary synthetic routes to this compound, offering detailed experimental protocols, a critical evaluation of their respective advantages and disadvantages, and supporting data to inform your selection of the most appropriate method for your research needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached from two main strategic directions, each with its own set of considerations regarding starting materials, reaction conditions, and overall efficiency.

  • Route 1: The Nitro-Reduction Pathway. This classic approach involves the initial synthesis of an electron-deficient nitro-aromatic precursor, Ethyl 2-nitro-3-hydroxybenzoate, followed by a subsequent reduction of the nitro group to the desired amine. This strategy is often favored for its predictability and the commercial availability of suitable starting materials.

  • Route 2: Direct Fischer-Speier Esterification. This route entails the direct acid-catalyzed esterification of 2-amino-3-hydroxybenzoic acid with ethanol. While seemingly more direct, this pathway presents unique challenges due to the presence of multiple reactive functional groups on the starting material.

This guide will now delve into a detailed examination of each route, providing the necessary experimental details and a comparative analysis to aid in your decision-making process.

Route 1: The Nitro-Reduction Pathway

This two-step sequence is a robust and well-established method for the preparation of aromatic amines. The underlying principle is the introduction of a nitro group, which acts as a powerful electron-withdrawing group, facilitating certain reactions and serving as a masked amino group that can be revealed in a later step.

Step 1: Synthesis of Ethyl 2-nitro-3-hydroxybenzoate

The synthesis of the key intermediate, Ethyl 2-nitro-3-hydroxybenzoate, can be achieved through the esterification of 2-nitro-3-hydroxybenzoic acid.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-nitro-3-hydroxybenzoic acid (1.0 eq) in anhydrous ethanol (10-20 eq), cautiously add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) with stirring in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the reaction mixture to a gentle reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-nitro-3-hydroxybenzoate, which can be purified further by recrystallization or column chromatography.

Step 2: Reduction of Ethyl 2-nitro-3-hydroxybenzoate

The reduction of the nitro group to an amine is a critical step. Several methods can be employed, with catalytic hydrogenation being a common and efficient choice.

Experimental Protocol:

  • Reaction Setup: In a flask, dissolve Ethyl 2-nitro-3-hydroxybenzoate (1.0 eq) in ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Reaction: To this suspension, add ammonium formate (3-5 eq) in portions. The reaction is typically exothermic and should be monitored. The reaction can be stirred at room temperature or gently heated to 40-50 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford this compound.

Diagram of the Nitro-Reduction Pathway

Nitro_Reduction_Pathway cluster_step1 Step 1: Esterification cluster_step2 Step 2: Reduction 2-nitro-3-hydroxybenzoic acid 2-nitro-3-hydroxybenzoic acid Ethyl 2-nitro-3-hydroxybenzoate Ethyl 2-nitro-3-hydroxybenzoate 2-nitro-3-hydroxybenzoic acid->Ethyl 2-nitro-3-hydroxybenzoate Ethanol, H₂SO₄ (cat.) Reflux This compound This compound Ethyl 2-nitro-3-hydroxybenzoate->this compound Pd/C, Ammonium Formate Ethanol

Caption: Synthetic scheme for the Nitro-Reduction Pathway.

Route 2: Direct Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] Applying this directly to 2-amino-3-hydroxybenzoic acid offers a more atom-economical approach. However, the presence of the amino and hydroxyl groups introduces complexities that must be carefully managed. The amino group can be protonated by the acid catalyst, potentially deactivating the ring towards certain side reactions but also affecting the reactivity of the carboxylic acid. The phenolic hydroxyl group also presents a challenge, as it can undergo side reactions such as self-esterification or polymerization under acidic conditions.[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-amino-3-hydroxybenzoic acid (1.0 eq) and a large excess of anhydrous ethanol (which also serves as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.2 eq), to the stirred mixture.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap to drive the equilibrium towards the product. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a base, such as sodium bicarbonate solution, until the pH is neutral.

  • Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Diagram of the Fischer-Speier Esterification Pathway

Fischer_Esterification_Pathway 2-amino-3-hydroxybenzoic acid 2-amino-3-hydroxybenzoic acid This compound This compound 2-amino-3-hydroxybenzoic acid->this compound Ethanol (excess), H⁺ (cat.) Reflux, Dean-Stark

Caption: Synthetic scheme for the Direct Fischer-Speier Esterification.

Comparative Analysis: Performance and Practicality

To facilitate an informed decision, the two synthetic routes are compared based on key performance indicators and practical considerations. The following table summarizes the anticipated outcomes based on established chemical principles and data from related syntheses.

FeatureRoute 1: Nitro-Reduction PathwayRoute 2: Direct Fischer-Speier Esterification
Overall Yield Moderate to HighVariable, potentially lower due to side reactions
Purity of Crude Product Generally good, with predictable byproductsCan be a complex mixture requiring extensive purification
Number of Steps TwoOne
Atom Economy LowerHigher
Reaction Conditions Step 1: Reflux; Step 2: Mild (RT to 50°C)Reflux with azeotropic removal of water
Substrate Scope Generally broad and predictableSensitive to substrate; potential for side reactions
Safety Considerations Use of strong acid and flammable solvent in Step 1. Handling of Pd/C catalyst in Step 2.Use of strong acid and flammable solvent.
Cost-Effectiveness Potentially higher due to two steps and catalyst cost.Potentially lower if high yield and purity can be achieved.

In-Depth Discussion and Recommendations

Route 1: The Nitro-Reduction Pathway offers a higher degree of control and predictability. The stepwise nature of this synthesis allows for the purification of the intermediate, Ethyl 2-nitro-3-hydroxybenzoate, which can lead to a cleaner final product. The reduction of the nitro group is typically a high-yielding and clean reaction, especially with catalytic hydrogenation. This route is recommended for researchers who prioritize obtaining a high-purity product and for whom a two-step synthesis is not a significant drawback. The main considerations for this route are the handling of the nitrated intermediate and the cost of the palladium catalyst.

Route 2: The Direct Fischer-Speier Esterification is an attractive option due to its single-step nature and higher atom economy. However, the potential for side reactions involving the amino and hydroxyl groups is a significant concern. The protonation of the amino group by the strong acid catalyst can influence the reactivity of the carboxylic acid. More critically, the phenolic hydroxyl group can lead to the formation of polymeric byproducts, which can complicate purification and reduce the overall yield.[3] To mitigate these issues, the use of a large excess of ethanol and efficient removal of water are crucial. This route may be suitable for initial exploratory studies or when starting materials are readily available and a rapid synthesis is desired. However, researchers should be prepared for potentially challenging purification and lower yields compared to the nitro-reduction pathway.

Expert Recommendation: For the reliable and scalable synthesis of high-purity this compound, Route 1 (The Nitro-Reduction Pathway) is the recommended approach. While it involves an additional step, the increased control over the reaction and the generally cleaner product profile outweigh the advantages of the single-step esterification. For projects where rapid access to the material is prioritized over purity and yield, Route 2 can be considered, with the caveat that significant process optimization may be required.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The choice between the nitro-reduction pathway and direct Fischer-Speier esterification will depend on the specific requirements of the research project, including the desired purity of the final compound, the scale of the synthesis, and the available resources. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can make an informed decision to select the most suitable synthetic strategy for their drug discovery and development endeavors.

References

  • This guide has been compiled by synthesizing information from various chemical literature and databases.
  • For general procedures on Fischer-Speier esterification, refer to standard organic chemistry textbooks and protocols.[1][2]

  • For information on the reduction of aromatic nitro compounds, various sources describe methods using catalytic hydrogenation or metal-acid systems.[4]

  • Challenges associated with the esterification of hydroxybenzoic acids are discussed in the chemical literature.[3]

  • Synthesis of related aminobenzoic acid derivatives can be found in various patents and publications.[5][6]

  • BenchChem.
  • Wikipedia.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16)
  • ChemicalBook.
  • ChemicalBook.
  • CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • Biosynth. 2-Amino-3-hydroxybenzoic acid ethyl ester | 606-13-3 | FA67660.
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  • 4College.co.uk. Esters.
  • NIH. Ethyl 3-amino-4-[(2-hydroxyethyl)
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  • Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents.
  • Google Patents. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Ethyl Hydroxyaminobenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a final product's efficacy, safety, and regulatory compliance. Molecules with the same molecular formula but different arrangements of atoms—isomers—can exhibit profoundly different biological activities and toxicological profiles. This guide focuses on a class of such compounds: the isomers of ethyl hydroxyaminobenzoate. Specifically, we will provide an in-depth, comparative analysis of the spectroscopic techniques used to differentiate Ethyl 2-amino-3-hydroxybenzoate from its positional isomers.

As a senior application scientist, my objective is to move beyond a simple recitation of data. This guide is structured to explain the causality behind the spectroscopic differences we observe. We will explore how the subtle shifts in the positions of the amino (-NH2) and hydroxyl (-OH) groups on the benzoate ring create unique electronic and steric environments, which in turn generate distinct and identifiable spectroscopic "fingerprints." The methodologies described herein are designed to be self-validating, providing a robust framework for researchers, scientists, and drug development professionals to confidently distinguish between these critical isomers.

The Challenge of Isomerism: A Spectroscopic Overview

The core challenge lies in the fact that all positional isomers of this compound share the same molecular formula, C₉H₁₁NO₃, and therefore the same exact mass of 181.0739 Da.[1] Consequently, low-resolution mass spectrometry alone is insufficient for differentiation. A multi-faceted spectroscopic approach is essential. We will dissect how four key analytical techniques—NMR, IR, UV-Vis, and Mass Spectrometry—can be synergistically employed for unambiguous identification.

Isomer NameStructureKey Differentiating Feature
This compound Aromatic ring with -NH2, -OH, and -COOEt at positions 2, 3, and 1 respectively.Strong intramolecular hydrogen bonding between adjacent -NH2 and -OH groups.
Ethyl 3-amino-4-hydroxybenzoate Aromatic ring with -NH2, -OH, and -COOEt at positions 3, 4, and 1 respectively.Intramolecular hydrogen bonding between adjacent -NH2 and -OH groups.
Ethyl 4-amino-3-hydroxybenzoate Aromatic ring with -NH2, -OH, and -COOEt at positions 4, 3, and 1 respectively.Potential for intermolecular hydrogen bonding; no adjacent -NH2 and -OH groups.
Ethyl 5-amino-2-hydroxybenzoate Aromatic ring with -NH2, -OH, and -COOEt at positions 5, 2, and 1 respectively.Intramolecular hydrogen bonding between the -OH at C2 and the ester carbonyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides a detailed map of the carbon-hydrogen framework.[2] The precise chemical environment of each proton (¹H) and carbon (¹³C) nucleus is exquisitely sensitive to the electronic effects of neighboring substituents, allowing for clear distinction.

Expertise & Causality: Why NMR Works

The differentiation of ethyl hydroxyaminobenzoate isomers by NMR hinges on two principles: chemical shift and spin-spin coupling .

  • Chemical Shift (δ): The electron-donating effects of the -NH2 and -OH groups, and the electron-withdrawing effect of the ethyl ester (-COOEt) group, create distinct regions of electron density on the aromatic ring. A proton or carbon nucleus in an electron-rich environment is "shielded" and resonates at a lower chemical shift (upfield), while one in an electron-poor environment is "deshielded" and resonates at a higher chemical shift (downfield). The relative positions of these groups in each isomer lead to a unique pattern of chemical shifts for the aromatic protons and carbons.

  • Spin-Spin Coupling (J): The interaction between non-equivalent protons on adjacent carbons causes splitting of NMR signals into multiplets. The magnitude of this splitting, the coupling constant (J), depends on the number of bonds and the dihedral angle between the protons. Aromatic protons exhibit characteristic coupling constants for ortho (³J ≈ 7-9 Hz), meta (⁴J ≈ 2-3 Hz), and para (⁵J ≈ 0-1 Hz) relationships. Analyzing these coupling patterns allows for the unambiguous assignment of substituent positions.

Comparative ¹H NMR Data
IsomerAromatic Protons (δ, ppm) & Coupling Patterns-NH₂ Proton (δ, ppm)-OH Proton (δ, ppm)
This compound Three adjacent protons. Expect complex multiplet patterns (e.g., doublet of doublets). Shifts will be relatively upfield due to two adjacent donating groups.Broad singlet, potentially downfield due to H-bonding.Broad singlet, significantly downfield due to strong intramolecular H-bonding.
Ethyl 3-amino-4-hydroxybenzoate Three adjacent protons. Expect patterns like a doublet (d), a doublet of doublets (dd), and another doublet (d).Broad singlet.Broad singlet.
Ethyl 4-amino-3-hydroxybenzoate Three adjacent protons. Expect a different set of splitting patterns and chemical shifts compared to the 3,4-isomer due to the reversed positions of -NH2 and -OH.Broad singlet.Broad singlet.
Ethyl 5-amino-2-hydroxybenzoate Three non-adjacent protons. Expect simpler patterns, possibly two doublets and a doublet of doublets, with distinct coupling constants.Broad singlet.Very downfield singlet (~10-12 ppm) due to strong H-bonding with the ester carbonyl.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isomer sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it allows for the observation of exchangeable -OH and -NH₂ protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters: Use a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of ~4 seconds.[3] Collect 16-32 scans for a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

Visualization: NMR Analysis Workflow

Caption: Workflow for Isomer Differentiation by NMR Spectroscopy.

Infrared (IR) Spectroscopy: The Power of Hydrogen Bonding

While NMR maps the entire molecular skeleton, IR spectroscopy provides specific information about functional groups by measuring their vibrational frequencies. For the isomers of ethyl hydroxyaminobenzoate, the key diagnostic feature is the presence or absence of intramolecular hydrogen bonding.

Expertise & Causality: Interpreting Vibrational Shifts

A hydrogen bond weakens the covalent O-H or N-H bond, causing its stretching vibration to occur at a lower frequency (wavenumber, cm⁻¹). It also tends to make the absorption band broader.

  • Isomers with Adjacent -OH and -NH₂ groups (e.g., this compound): These will exhibit strong intramolecular hydrogen bonding. This results in a broad O-H stretching band at a significantly lower wavenumber (e.g., 3200-3400 cm⁻¹) compared to a "free" hydroxyl group (~3600 cm⁻¹).

  • Isomers with non-adjacent groups (e.g., Ethyl 4-amino-3-hydroxybenzoate): Intramolecular hydrogen bonding is not possible. These will show sharper O-H and N-H stretches at higher wavenumbers, although intermolecular H-bonding can occur in concentrated samples, causing some broadening.

  • Ortho-hydroxy ester (e.g., Ethyl 5-amino-2-hydroxybenzoate): A very strong intramolecular hydrogen bond forms between the C2-OH group and the carbonyl oxygen of the ester. This not only shifts the O-H stretch to a lower frequency but also lowers the C=O stretching frequency (from ~1730 cm⁻¹ to ~1680 cm⁻¹).

Comparative IR Data
IsomerO-H Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)
This compound Broad, ~3350-3450Two bands, ~3300-3400~1680-1700
Ethyl 4-amino-3-hydroxybenzoate Broad, ~3300-3500Two bands, ~3350-3450~1710-1730
Ethyl 5-amino-2-hydroxybenzoate Very Broad, ~3100-3300Two bands, ~3350-3450~1670-1690 (shifted)
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare their positions and shapes to reference data.

Visualization: Effect of H-Bonding on IR Spectra

H_Bonding_Effect cluster_no_hbond No Intramolecular H-Bonding cluster_hbond Intramolecular H-Bonding Free_OH Free O-H Group (~3600 cm⁻¹ sharp) Bonded_OH H-Bonded O-H Group (<3400 cm⁻¹ broad) Free_OH->Bonded_OH H-Bonding Shift Free_CO Ester C=O Group (~1730 cm⁻¹ strong) Bonded_CO H-Bonded C=O Group (<1690 cm⁻¹ strong) Free_CO->Bonded_CO H-Bonding Shift

Caption: Impact of Intramolecular H-Bonding on IR Frequencies.

UV-Visible Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals.[4] The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation in the molecule and the nature of the substituents on the aromatic ring.

Expertise & Causality: Auxochromes and Conjugation

The benzene ring is a chromophore (light-absorbing group). The -OH, -NH₂, and -COOEt groups act as auxochromes (groups that modify the absorption of the chromophore).

  • Electron-donating groups (-OH, -NH₂) cause a bathochromic shift (shift to longer λ_max).

  • Electron-withdrawing groups (-COOEt) can also extend conjugation and cause a bathochromic shift.

The relative positions of these groups determine the overall electronic structure and the energy of the π → π* transitions. Each isomer will have a unique pattern of electron donation and withdrawal, resulting in a distinct λ_max. For example, isomers where the donating and withdrawing groups are para to each other often show the most significant red shift (longer λ_max) due to a strong intramolecular charge transfer character in the excited state. While subtle, these differences can be used for differentiation, especially in quantitative analysis.[5][6]

Comparative UV-Vis Data (in Ethanol)
IsomerExpected λ_max (nm)Rationale
This compound ~290-310 nmCombined effect of two adjacent donating groups.
Ethyl 3-amino-4-hydroxybenzoate ~295-315 nmSimilar to the 2,3-isomer but with potentially slightly different electronic interactions.
Ethyl 4-amino-3-hydroxybenzoate ~300-320 nmThe para relationship between the amino group and the ester could lead to a longer wavelength absorption.
Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol or methanol.

  • Stock Solution: Accurately prepare a stock solution of the isomer by dissolving a known mass in a specific volume of the chosen solvent.

  • Serial Dilution: Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Spectrum Acquisition: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (as a blank) and the other with the sample solution.

  • Analysis: Record the spectrum over a range (e.g., 200-400 nm) and identify the λ_max.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides the molecular weight and, through fragmentation, clues about the molecule's structure.[1] High-Resolution Mass Spectrometry (HRMS) can confirm the elemental formula C₉H₁₁NO₃ with high accuracy, but it is the fragmentation pattern from tandem MS (MS/MS) that helps distinguish isomers.

Expertise & Causality: The Ortho Effect

The fragmentation of aromatic compounds is often directed by the position of the substituents. A key phenomenon is the "ortho effect," where adjacent functional groups interact during fragmentation to produce unique ions not seen in the meta or para isomers.

For This compound , a likely fragmentation pathway involves the initial loss of ethylene (C₂H₄, 28 Da) or an ethoxy radical (•OC₂H₅, 45 Da) from the ester group. Subsequent fragmentation could involve the loss of water (H₂O, 18 Da) or carbon monoxide (CO, 28 Da). The proximity of the -NH₂ and -OH groups can facilitate specific rearrangements and eliminations, leading to a unique MS/MS spectrum compared to isomers where these groups are separated.

Comparative Mass Spectrometry Data (MS/MS of [M+H]⁺ at m/z 182)
IsomerKey Fragment Ions (m/z)Potential Fragmentation Pathway
All Isomers 182.08[M+H]⁺ (Protonated Molecule)
All Isomers 154.08Loss of ethylene (-C₂H₄)
All Isomers 136.07Loss of ethanol (-C₂H₅OH)
Ortho Isomers Unique lower mass ionsMay show specific ions resulting from cyclization or rearrangement involving adjacent groups.
Experimental Protocol: LC-MS/MS
  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water) at a low concentration (e.g., 1-10 µg/mL).

  • Chromatography: Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 reverse-phase column, to separate the analyte from any impurities.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺ at m/z 182.08.

  • MS Scan: Perform a full scan MS to confirm the presence of the precursor ion.

  • MS/MS Scan: Select the precursor ion (m/z 182.08) and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon). Scan for the resulting product ions.

  • Data Analysis: Compare the resulting fragmentation pattern (product ion spectrum) for each isomer.

Visualization: A Plausible Fragmentation Pathway

Fragmentation M [M+H]⁺ m/z 182.08 Frag1 [M+H - C₂H₄]⁺ m/z 154.08 M->Frag1 - C₂H₄ Frag2 [M+H - C₂H₅OH]⁺ m/z 136.07 M->Frag2 - C₂H₅OH Frag3 [M+H - C₂H₅OH - CO]⁺ m/z 108.08 Frag2->Frag3 - CO

Caption: Common Fragmentation Pathways for Ethyl Hydroxyaminobenzoate Isomers.

Conclusion: A Synergistic Approach

No single technique provides a complete picture. The definitive differentiation of this compound and its isomers is achieved through the synergistic application of multiple spectroscopic methods.

  • HRMS confirms the elemental formula.

  • ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework and connectivity through chemical shifts and coupling constants.

  • IR Spectroscopy acts as a powerful and rapid tool to probe intramolecular hydrogen bonding, offering clear differentiation based on the relative positions of the -OH, -NH₂, and -COOEt groups.

  • UV-Vis Spectroscopy offers complementary data on the electronic structure of the isomers.

  • Tandem Mass Spectrometry reveals unique fragmentation patterns based on substituent positions.

By understanding the underlying principles of each technique and integrating the data, researchers can confidently and accurately elucidate the specific isomeric structure, ensuring the quality, safety, and integrity of their chemical entities.

References

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Comparison of reactivity between Ethyl 2-amino-3-hydroxybenzoate and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Ethyl 2-amino-3-hydroxybenzoate and Its Isomers for Pharmaceutical and Chemical Synthesis

In the intricate world of pharmaceutical and fine chemical synthesis, the selection of a starting material is a critical decision that dictates the feasibility, efficiency, and outcome of a synthetic route. Anthranilate and salicylate derivatives, such as the aminohydroxybenzoates, are privileged scaffolds due to their versatile reactivity, allowing for the construction of complex heterocyclic systems central to many bioactive molecules. However, not all isomers are created equal. The subtle shift in the position of a functional group on the aromatic ring can dramatically alter the molecule's electronic and steric properties, leading to profound differences in reactivity.

This guide provides a comprehensive comparison of the reactivity between this compound and its key structural isomers. We will delve into the underlying principles governing their chemical behavior, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

The Isomers in Focus: A Structural and Electronic Overview

The reactivity of an aromatic compound is fundamentally governed by the interplay of its substituent groups' electronic effects (both resonance and inductive) and steric hindrance. The three functional groups—amino (-NH2), hydroxyl (-OH), and ethyl carboxylate (-COOEt)—exert distinct influences.

  • Amino (-NH2) and Hydroxyl (-OH) Groups: Both are powerful activating, ortho, para-directing groups due to the lone pair of electrons on the nitrogen and oxygen atoms, which can be donated into the aromatic ring through the resonance effect (+R). The hydroxyl group is generally a stronger activator than the amino group in neutral or basic conditions.

  • Ethyl Carboxylate (-COOEt) Group: This is a deactivating, meta-directing group due to its electron-withdrawing nature (-I, -R).

The relative positioning of these groups in our selected isomers (Figure 1) creates unique electronic environments, predisposing them to different reaction pathways.

  • This compound (1): The amino and hydroxyl groups are ortho to each other and ortho and meta to the deactivating ester group, respectively. This arrangement leads to a highly activated ring, with potential for intramolecular interactions.

  • Ethyl 4-amino-2-hydroxybenzoate (2): The powerful activating amino and hydroxyl groups are para to each other, strongly reinforcing activation at the C3 and C5 positions.

  • Ethyl 5-amino-2-hydroxybenzoate (3): The amino and hydroxyl groups are meta to one another. Their activating effects are directed to different positions, leading to potentially more complex product mixtures in electrophilic substitutions.

dot

Isomer_Structures cluster_1 This compound (1) cluster_2 Ethyl 4-amino-2-hydroxybenzoate (2) cluster_3 Ethyl 5-amino-2-hydroxybenzoate (3) node_1 node_1 node_2 node_2 node_3 node_3

Figure 1: Structures of the compared Ethyl aminohydroxybenzoate isomers.

Comparative Reactivity in Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry. The directing effects of the substituents create a clear hierarchy of reactivity among the isomers. The strong activating effects of the -OH and -NH2 groups dominate over the deactivating -COOEt group, making these molecules highly susceptible to EAS reactions like halogenation, nitration, and acylation.

Iodination: A Case Study

Iodination serves as an excellent probe for the nucleophilicity of the aromatic ring. A common method involves the use of iodine monochloride (ICl) or iodine in the presence of an oxidizing agent.

The primary factor determining the site of substitution is the concerted directing effect of the activating groups. The positions most activated by both the amino and hydroxyl groups will react preferentially.

Experimental Observation: When subjected to iodination with reagents like N-iodosuccinimide (NIS), the isomers exhibit distinct regioselectivity.

  • This compound (1): The C4 and C6 positions are ortho or para to the activating groups. The C4 position, being para to the -NH2 and ortho to the -OH, is highly activated. The C6 position is para to the -OH and ortho to the -NH2. Iodination typically yields a mixture, but the C4-iodo product is often significant.

  • Ethyl 4-amino-2-hydroxybenzoate (2): This isomer is exceptionally reactive. The C3 and C5 positions are both ortho to two powerful activating groups (-OH and -NH2). This strong, reinforced activation makes iodination rapid and often leads to substitution at the C5 position, which is less sterically hindered by the adjacent ethyl ester group.

  • Ethyl 5-amino-2-hydroxybenzoate (3): The activating effects are not as strongly reinforcing. The C6 position is para to the -OH group, and the C4 position is ortho to the -NH2 group. The reaction is generally slower compared to isomer 2 , and regioselectivity can be less precise, often favoring substitution at C6.

Table 1: Predicted Regioselectivity in Electrophilic Iodination

IsomerMost Activated PositionsPredicted Major ProductRelative Reactivity
This compound (1) C4, C64-iodo and 6-iodo mixtureHigh
Ethyl 4-amino-2-hydroxybenzoate (2) C3, C55-iodoVery High
Ethyl 5-amino-2-hydroxybenzoate (3) C4, C66-iodoModerate
Protocol: Comparative Iodination of Aminohydroxybenzoate Isomers

This protocol provides a framework for comparing the reactivity and regioselectivity of the isomers.

dot

Benzoxazole_Formation cluster_reactants cluster_products ortho_isomer ortho-Aminophenol Derivative intermediate Schiff Base Intermediate ortho_isomer->intermediate + R-CHO, H+ aldehyde Aldehyde (R-CHO) aldehyde->intermediate benzoxazole Benzoxazole water H2O intermediate->benzoxazole - H2O (Cyclization)

A Comparative Guide to the Biological Activity of Ethyl 2-amino-3-hydroxybenzoate Derivatives Versus Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often begins with the exploration of versatile chemical scaffolds. Ethyl 2-amino-3-hydroxybenzoate stands out as a promising starting point for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth, objective comparison of the biological activities of this compound derivatives and their structural analogs. By synthesizing data from various studies, we aim to elucidate the nuanced structure-activity relationships that govern their anticancer, antimicrobial, and anti-inflammatory properties, offering a valuable resource for researchers in the field.

The Core Scaffold: this compound

This compound is an aromatic compound featuring an ethyl ester, an amine group, and a hydroxyl group on a benzene ring. The relative positions of these functional groups (ortho-amino and meta-hydroxyl to the ethyl ester) create a unique electronic and steric environment, making it a privileged scaffold for derivatization. For the purpose of this guide, "derivatives" will refer to compounds where substitutions are made on the amino or hydroxyl groups, or on the benzene ring, while retaining the core 2-amino-3-hydroxybenzoate structure. "Analogs" will encompass compounds with modifications to the core functional groups, such as replacement of the hydroxyl group or alteration of the ester.

Caption: Core structure of this compound.

Biological Activity Profile: A Comparative Analysis

The existing literature suggests that derivatives and analogs of this compound exhibit a wide range of biological activities. Here, we compare their performance in key therapeutic areas.

Anticancer Activity

The search for novel anticancer agents is a driving force in medicinal chemistry. Both derivatives and analogs of the core scaffold have shown promise in this area.

This compound Derivatives: While specific studies on the anticancer activity of simple derivatives of this compound are limited, the broader class of aminobenzoic acid derivatives serves as crucial intermediates in the synthesis of potent anticancer compounds. For instance, they are precursors to benzimidazoles and other heterocyclic systems known for their anticancer properties.[1] The presence of the amino and hydroxyl groups offers sites for further chemical modifications to generate more complex molecules with enhanced activity.

Analogs: Analogs of this compound have demonstrated significant anticancer potential. A notable example is 2-amino-3-chlorobenzoic acid , an analog where the hydroxyl group is replaced by a chlorine atom. This compound, isolated from Streptomyces coelicolor, exhibited potent cytotoxic effects against MDA-MB-231 breast cancer cells.[2] Another class of related compounds, 2-aminobenzothiazole derivatives, has been extensively studied for their anticancer activities.[3][4] These compounds often target key signaling pathways involved in cancer cell proliferation. Novel 2-aminobenzothiazole derivatives have been synthesized and evaluated as promising anticancer agents.[3] Furthermore, certain benzoic acid derivatives have been shown to attenuate cancer, with some quinazolinone derivatives synthesized from aminobenzoic acid exhibiting anticancer activity against MCF-7 cell lines.[5]

Comparative Insights: The available data suggests that modifications to the 3-position of the 2-aminobenzoic acid scaffold can significantly impact anticancer activity. The replacement of the hydroxyl group with a halogen, as seen in 2-amino-3-chlorobenzoic acid, appears to be a favorable modification for enhancing cytotoxicity. This highlights the importance of exploring a diverse range of analogs to identify potent anticancer agents.

Table 1: Comparative Anticancer Activity of Selected Analogs

Compound/Analog ClassCancer Cell LineReported Activity (IC50)Reference
2-amino-3-chlorobenzoic acidMDA-MB-231Not specified, but potent[2]
Quinazolinone derivativesMCF-7100 µM/ml[5]
2-Aminobenzothiazole derivativesVariousVaries with substitution[3][4]
Gallic acid–stearylamine conjugateA431100 µg/ml[5]
Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. The aminobenzoic acid scaffold has been a fruitful area of investigation.

This compound Derivatives: The antimicrobial potential of derivatives often stems from their use as building blocks for more complex heterocyclic systems. For example, 3-[(2-Hydroxyphenyl)amino]butanoic acids, which share a similar structural motif, have been converted into a series of derivatives, with some exhibiting good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum.[6]

Analogs: Analogs have shown direct and potent antimicrobial activity. 2-amino-3-chlorobenzoic acid demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This underscores the significance of the substituent at the 3-position in determining antimicrobial efficacy. Furthermore, a study on ethylparaben hydrazide-hydrazone derivatives, which are structurally related to benzoic acid esters, revealed a wide range of antimicrobial activities with MIC values from 2-256 μg/mL. One particular derivative showed excellent activity against Staphylococcus aureus with a MIC of 2 μg/mL.[7]

Comparative Insights: The replacement of the hydroxyl group with a chlorine atom appears to be a beneficial strategy for enhancing antibacterial activity, particularly against resistant strains like MRSA. The broad range of activity seen in hydrazide-hydrazone analogs suggests that modifications at the ester and amino functionalities can also lead to potent antimicrobial agents.

Table 2: Comparative Antimicrobial Activity of Selected Analogs

Compound/Analog ClassMicroorganismReported Activity (MIC)Reference
2-amino-3-chlorobenzoic acidMRSAPotent activity
Ethylparaben hydrazide-hydrazone derivative (3g)Staphylococcus aureus2 μg/mL
3-[(2-Hydroxyphenyl)amino]butanoic acid derivativesStaphylococcus aureus, Mycobacterium luteumGood activity[6]
Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, making the development of novel anti-inflammatory agents a key research area.

This compound Derivatives: While direct evidence for the anti-inflammatory activity of simple derivatives is scarce, the core structure is related to other benzoic acid derivatives with known anti-inflammatory properties. The aromatic moiety and the presence of hydrogen bond donors and acceptors are features often associated with anti-inflammatory activity.[8]

Analogs: Several classes of analogs have been investigated for their anti-inflammatory effects. For instance, 3-amide benzoic acid derivatives have been identified as novel and potent P2Y14 receptor antagonists, a target involved in inflammatory processes.[9] One such antagonist, 16c , exhibited an IC50 of 1.77 nM.[9] Another study on 3-sulfonamido benzoic acid derivatives also identified potent P2Y14R antagonists with anti-inflammatory activity in a mouse model of acute lung injury.[10] A synthesized (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid derivative showed anti-inflammatory activity in a carrageenan-induced paw edema test in rats.[11]

Comparative Insights: The development of potent anti-inflammatory agents from this scaffold appears to favor the synthesis of more complex analogs, particularly those that can interact with specific biological targets like the P2Y14 receptor. The anti-inflammatory potential seems to be enhanced by the introduction of amide and sulfonamide functionalities, suggesting that these modifications are key for achieving high potency.

Table 3: Comparative Anti-inflammatory Activity of Selected Analogs

Compound/Analog ClassTarget/ModelReported ActivityReference
3-Amide benzoic acid derivative (16c)P2Y14 ReceptorIC50 = 1.77 nM[9]
3-Sulfonamido benzoic acid derivative (25l)P2Y14 ReceptorIC50 = 5.6 ± 0.3 nM[10]
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acidCarrageenan-induced paw edemaEdema inhibition 48.9–63.1%[11]

Structure-Activity Relationships (SAR): A Synthesis of Findings

Based on the comparative analysis of the available literature, we can infer several key structure-activity relationships for the this compound scaffold and its analogs.

  • The Role of the 3-Position Substituent: The nature of the substituent at the 3-position of the 2-aminobenzoic acid core is critical for biological activity. The replacement of the hydroxyl group with a chlorine atom in 2-amino-3-chlorobenzoic acid leads to potent anticancer and antibacterial activities.[2] This suggests that an electron-withdrawing group at this position may be beneficial. Further exploration of various substituents at this position is warranted to optimize activity.

  • Importance of the Aromatic Core: The planar aromatic ring is a crucial feature for the bioactivity of benzoic acid derivatives, facilitating binding to target proteins.[8] This core structure provides a rigid framework for the presentation of functional groups in a defined spatial orientation.

  • Derivatization of the Amino and Carboxyl Groups: Modifications of the amino and carboxyl groups can lead to compounds with a wide range of biological activities. The synthesis of amides, hydrazones, and heterocyclic systems from these functional groups has yielded potent anticancer, antimicrobial, and anti-inflammatory agents.[5][7][9] This highlights the versatility of the this compound scaffold as a starting point for combinatorial chemistry and drug discovery efforts.

SAR_Summary cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activities Resulting Biological Activities Scaffold This compound Mod1 Substitution at 3-position (e.g., -OH -> -Cl) Scaffold->Mod1 Mod2 Derivatization of Amino Group (e.g., amide, heterocycle formation) Scaffold->Mod2 Mod3 Modification of Ethyl Ester (e.g., hydrazide, other esters) Scaffold->Mod3 Activity1 Anticancer Mod1->Activity1 Activity2 Antimicrobial Mod1->Activity2 Mod2->Activity1 Activity3 Anti-inflammatory Mod2->Activity3 Mod3->Activity2

Caption: Structure-Activity Relationship (SAR) summary.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays relevant to the biological activities discussed.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, A431, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives and analogs) in the culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Bacterial Culture: Inoculate the test microorganism (e.g., Staphylococcus aureus, E. coli) in a suitable broth and incubate until it reaches the logarithmic growth phase.

  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow A Prepare serial dilutions of test compounds in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually assess for bacterial growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the broth microdilution assay.

In Vitro Anti-inflammatory Activity: Superoxide Anion Generation in Human Neutrophils

This assay measures the ability of a compound to inhibit the production of superoxide anions, a key inflammatory mediator, by activated neutrophils.[12]

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from the venous blood of healthy donors using a standard Ficoll-Hypaque gradient centrifugation method.[12]

  • Cell Pre-incubation: Pre-incubate the isolated neutrophils (6 × 10^5 cells/mL) with the test compounds or vehicle (DMSO) at 37°C for 5 minutes.[12]

  • Stimulation: Treat the cells with cytochalasin B for 3 minutes, followed by stimulation with fMLP (formyl-methionyl-leucyl-phenylalanine).[12]

  • Superoxide Anion Measurement: Quantify superoxide anion production by measuring the superoxide dismutase-inhibitable reduction of ferricytochrome c at 550 nm using a spectrophotometer.[12]

  • Data Analysis: Calculate the percentage of inhibition of superoxide anion generation and determine the IC50 value.

Conclusion and Future Directions

The comparative analysis of this compound derivatives and their analogs reveals a rich and diverse landscape of biological activities. While the parent scaffold serves as an excellent starting point, strategic modifications, particularly at the 3-position and through derivatization of the amino and carboxyl groups, can lead to compounds with potent anticancer, antimicrobial, and anti-inflammatory properties.

Future research should focus on systematic studies that directly compare series of derivatives and analogs under standardized conditions to build a more comprehensive understanding of their structure-activity relationships. The exploration of a wider range of substituents and the synthesis of novel heterocyclic systems based on this scaffold hold significant promise for the discovery of new therapeutic agents. Mechanistic studies to elucidate the specific molecular targets of the most active compounds will be crucial for their further development as clinical candidates.

References

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  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). PMC. Retrieved January 18, 2026, from [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. (2020). PubMed. Retrieved January 18, 2026, from [Link]

  • Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. (2010). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2020). MDPI. Retrieved January 18, 2026, from [Link]

  • Antimicrobial and Radical Scavenging Activities of N-Hydroxycinnamoyl - L-Cysteine and - L-Proline Ethyl Esters. (2016). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. (2019). PubMed. Retrieved January 18, 2026, from [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. (2014). PMC. Retrieved January 18, 2026, from [Link]

  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. (2023). MDPI. Retrieved January 18, 2026, from [Link]

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Sources

A Head-to-Head Comparison of Catalysts for Aminobenzoate Esterification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Aminobenzoate esters are a cornerstone of the pharmaceutical industry, most famously represented by local anesthetics like benzocaine (ethyl 4-aminobenzoate) and its derivatives.[1][2] Their synthesis, predominantly achieved through the Fischer esterification of aminobenzoic acids, is a critical process for drug development professionals.[3][4] The choice of catalyst for this transformation is not trivial; it profoundly impacts reaction efficiency, yield, product purity, process sustainability, and overall cost.

This guide provides an in-depth, objective comparison of the primary catalytic systems used for aminobenzoate esterification. Moving beyond a simple listing of options, we will explore the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers to make informed decisions for their specific applications.

The Fischer Esterification of Aminobenzoates: Fundamentals and Challenges

The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3][5] The acid catalyst's fundamental role is to protonate the carbonyl oxygen of the carboxylic acid. This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol, thereby accelerating the reaction.[4][6]

However, the esterification of aminobenzoic acids, such as p-aminobenzoic acid (PABA), presents a unique challenge. The presence of the basic amino group (-NH₂) complicates the catalytic cycle. This group readily reacts with the acid catalyst, forming an ammonium salt.[3][7] This acid-base neutralization effectively sequesters the catalyst, rendering it inactive. Consequently, unlike typical Fischer esterifications that require only a catalytic amount of acid, the reaction with aminobenzoates often necessitates a stoichiometric amount of acid to ensure enough is available to protonate the carbonyl group after the amino group has been neutralized.[3]

Caption: Figure 1: General Mechanism of Acid-Catalyzed Fischer Esterification.

Comparative Analysis of Catalytic Systems

The selection of a catalyst hinges on a balance of activity, selectivity, cost, safety, and environmental impact. We will compare the three major classes: homogeneous, heterogeneous, and novel "green" catalysts.

Homogeneous Acid Catalysts

These are the traditional workhorses for Fischer esterification. They are acids that dissolve in the reaction medium, creating a single phase.

  • Common Examples: Concentrated Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), p-Toluenesulfonic acid (p-TsOH).[1][3][8]

  • Performance: Homogeneous catalysts are highly effective, often providing excellent yields in relatively short reaction times. For instance, the synthesis of benzocaine from PABA and ethanol using an acid catalyst can achieve yields as high as 93.3%.[1] A typical procedure involves refluxing for 60-75 minutes.[3]

  • Expert Insight (Causality): The high activity stems from the excellent accessibility of the catalytic protons to the substrate molecules in the solution. However, this advantage is also their primary drawback. Being dissolved in the reaction mixture makes catalyst separation difficult, necessitating a cumbersome and often wasteful neutralization and extraction workup.[3][9] The neutralization step, typically with a base like sodium carbonate, is required to deprotonate the aminobenzoate ester salt, causing it to precipitate out of the aqueous solution.[3][10]

Heterogeneous Acid Catalysts

These are solid-phase catalysts that are insoluble in the reaction medium. This insolubility is their defining and most advantageous feature.

  • Common Examples: Ion-exchange resins (e.g., Amberlyst-15), zeolites, metal oxides, and more advanced materials like metal-organic frameworks (MOFs).[9][11]

  • Performance: While sometimes requiring more forcing conditions (higher temperatures or longer reaction times) compared to their homogeneous counterparts, heterogeneous catalysts can achieve good conversions and offer unparalleled ease of handling.[12] A key performance metric is reusability. For example, Zr-MOF-808-P has been shown to be reusable for at least five consecutive cycles in amide esterification, and layered alkaline earth benzoates have demonstrated stable activity for three cycles.[11][13]

  • Expert Insight (Causality): The primary advantage is the simplified product purification.[9] The catalyst can be removed by simple filtration, eliminating the need for aqueous neutralization and extraction steps. This not only saves time and resources but also significantly reduces corrosive and acidic waste streams, aligning with the principles of green chemistry.[9] The choice of a specific heterogeneous catalyst depends on factors like its thermal stability, the nature and density of its acid sites, and its porous structure, which allows reactant access.[9][14]

Novel & Green Catalysts

Emerging research focuses on developing more sustainable catalytic systems that can offer both high efficiency and minimal environmental impact.

  • Example: Natural Deep Eutectic Solvents (NADES), such as a urea-choline chloride mixture.[15]

  • Performance: These systems can act as both the reaction medium and the catalyst, promoting the esterification reaction under milder conditions.[15] They are reported to enhance both the reaction rate and selectivity.[15]

  • Expert Insight (Causality): NADES are composed of naturally occurring, biodegradable compounds, making them an environmentally benign alternative to traditional organic solvents and corrosive acids.[15] Their unique properties, including low vapor pressure and high thermal stability, make them attractive for developing sustainable pharmaceutical manufacturing processes.[15]

Quantitative Performance Summary

The following table provides a head-to-head comparison of key performance indicators for the different catalyst types.

Catalyst TypeRepresentative CatalystTypical YieldTypical ConditionsCatalyst ReusabilityKey AdvantagesKey Disadvantages
Homogeneous Sulfuric Acid (H₂SO₄)>90%[1]Reflux, 1-2 hours[3]NoHigh activity, low cost, readily available.[4][9]Corrosive, difficult to separate, generates significant waste, no reusability.[9]
Heterogeneous Layered Metal Benzoates65-70%[13]160 °C, 8 hours[13]High (3+ cycles)[13]Easy separation (filtration), reusable, reduced corrosion and waste.[9]Often requires harsher conditions, potential for lower activity, catalyst leaching.[12]
Heterogeneous Zr-MOF-808Quantitative Yields150 °C, 24-44 hoursHigh (5+ cycles)[11][16]High reusability, versatile for various substrates.[11]Higher catalyst cost, longer reaction times may be needed.
Novel/Green Urea-Choline Chloride (DES)HighElevated TemperaturesPotentialEnvironmentally friendly, biodegradable, acts as solvent and catalyst.[15]Newer technology, less established for broad applications.

Validated Experimental Protocols

To provide a practical context, we present a detailed protocol for the synthesis of benzocaine using a traditional homogeneous catalyst and outline the workflow for a heterogeneous system.

Protocol 1: Benzocaine Synthesis via Homogeneous Acid Catalysis

This protocol is a classic example of Fischer esterification for producing a common aminobenzoate ester.[2][3]

Homogeneous_Workflow Figure 2: Experimental Workflow for Homogeneous Catalysis A 1. Combine p-aminobenzoic acid (1.2g) and absolute ethanol (12.0 mL) in a round-bottom flask. B 2. Slowly add concentrated H₂SO₄ (1.0 mL) while stirring. A->B C 3. Attach a reflux condenser and heat the mixture at a gentle reflux for 60-75 minutes. B->C D 4. Cool the reaction mixture to room temperature. C->D Reaction Complete E 5. Pour the mixture into ice water (30 mL). D->E F 6. Neutralize by slowly adding 10% Na₂CO₃ solution until pH > 8 and precipitation is complete. E->F G 7. Collect the precipitate by vacuum filtration. F->G H 8. Wash the solid product with several portions of cold water. G->H I 9. Dry the purified benzocaine product. H->I

Caption: Figure 2: Experimental Workflow for Homogeneous Catalysis.

Step-by-Step Methodology:

  • Reactant Combination: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol. Stir until the solid dissolves.[3] Ethanol serves as both a reactant and the solvent. Using a large excess of ethanol helps to shift the reaction equilibrium towards the product side, maximizing the yield according to Le Chatelier's Principle.[3][10]

  • Catalyst Addition: Slowly and carefully, add 1.0 mL of concentrated sulfuric acid to the mixture. A precipitate of the p-aminobenzoic acid salt is expected to form.[3] This stoichiometric amount of acid is necessary to neutralize the basic amino group first, with the remainder serving to catalyze the esterification.[3]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes. The solid should dissolve as the reaction proceeds.[3]

  • Quenching and Neutralization: After the reflux period, allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing approximately 30 mL of ice water.[3]

  • Precipitation: While stirring, slowly add a 10% aqueous solution of sodium carbonate. Carbon dioxide gas will evolve as the acid is neutralized. Continue adding the base until the gas evolution ceases and the pH of the solution is approximately 8.[3][10] This step is critical: it deprotonates the protonated amine on the benzocaine product, rendering it insoluble in water and causing it to precipitate.[3]

  • Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid product thoroughly with three portions of cold water to remove any remaining salts.[3]

  • Drying: Allow the product to dry completely. The melting point of pure benzocaine is 92 °C.[10]

Protocol 2: General Workflow for Heterogeneous Catalysis

The key distinction in using a heterogeneous catalyst lies in the setup and workup.

  • Reaction Setup: The solid catalyst is added to the mixture of the aminobenzoic acid and the alcohol in the reaction vessel.

  • Reaction: The mixture is heated, often with vigorous stirring to ensure good contact between the reactants and the solid catalyst surface. Reaction times and temperatures may be more demanding than with homogeneous catalysts.[12]

  • Catalyst Recovery: Upon completion, the reaction mixture is cooled. The solid catalyst is simply removed by filtration.

  • Product Isolation: The filtrate, which contains the product, unreacted starting materials, and solvent, is then processed. This typically involves removing the excess alcohol under reduced pressure, followed by purification of the residue (e.g., by recrystallization or chromatography). No aqueous workup or neutralization is required.

  • Catalyst Regeneration: The recovered catalyst can be washed with a suitable solvent, dried, and reused in subsequent reaction cycles.[13][14]

Logic for Catalyst Selection

The optimal catalyst is application-dependent. The following decision-making logic can guide your choice.

Catalyst_Selection Figure 3: Decision Logic for Catalyst Selection Start What is the primary goal of the synthesis? Goal_Speed Rapid, small-scale lab synthesis? Start->Goal_Speed Goal_Green Green process, scalability, and reusability? Start->Goal_Green Catalyst_Homo Choose Homogeneous Catalyst (e.g., H₂SO₄) Goal_Speed->Catalyst_Homo Catalyst_Hetero Choose Heterogeneous Catalyst (e.g., Solid Acid Resin) Goal_Green->Catalyst_Hetero Consider_Homo Considerations: - Simple setup - High yield - Intensive workup - Waste generation Catalyst_Homo->Consider_Homo Consider_Hetero Considerations: - Simple workup (filtration) - Catalyst is recyclable - Potentially longer reaction times - Higher initial catalyst cost Catalyst_Hetero->Consider_Hetero

Caption: Figure 3: Decision Logic for Catalyst Selection.

Conclusion

For the esterification of aminobenzoates, a clear trade-off exists between different catalytic systems.

  • Homogeneous acid catalysts like sulfuric acid offer a fast, high-yielding, and inexpensive route for laboratory-scale synthesis where the complexities of workup and waste disposal are manageable.[4]

  • Heterogeneous acid catalysts represent a superior choice for industrial applications and for research focused on sustainable or "green" chemistry.[9][17] Their ease of separation and reusability lead to more efficient, economical, and environmentally friendly processes in the long run, despite potentially requiring more optimization of reaction conditions.

  • Novel catalysts , such as deep eutectic solvents, are at the forefront of innovation and point towards a future of even more sustainable and efficient chemical manufacturing.[15]

By understanding the mechanisms, advantages, and practical limitations of each catalyst class, researchers can confidently select and implement the most appropriate method to achieve their synthetic goals in the development of vital aminobenzoate-based compounds.

References

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

  • Slideshare. (n.d.). Practical Experiment 3: Benzocain. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters.
  • Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.
  • University of Michigan. (2011). Experiment 3. Ester Formation: Preparation of Benzocaine. Retrieved from [Link]

  • Prezi. (n.d.). Synthesis of Benzocaine. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation of Aminobenzoic Acid Esters of Substituted Monoalkylamino Alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). List of homogeneous acid catalysts with optimum conditions for esterification. Retrieved from [Link]

  • American Chemical Society. (n.d.). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Retrieved from [Link]

  • Chegg. (2020). Exp #7: Benzocaine: Acid-Catalyzed Fischer. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • PubMed. (2021). Zr-MOF-808 as Catalyst for Amide Esterification. Retrieved from [Link]

  • MDPI. (n.d.). Heterogeneous Tin Catalysts Applied to the Esterification and Transesterification Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Zr‐MOF‐808 as Catalyst for Amide Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkaline earth layered benzoates as reusable heterogeneous catalysts for the methyl esterification of benzoic acid. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of HPLC Methods for Ethyl 2-amino-3-hydroxybenzoate Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. Ethyl 2-amino-3-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds, is no exception. Its purity profile can significantly impact the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this critical assessment.[1][2][3][4]

This guide provides a comprehensive comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound. As a Senior Application Scientist, my focus extends beyond a mere recitation of protocols. Instead, this document delves into the rationale behind experimental choices, offering a self-validating framework for robust and reliable analytical method validation, grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[5][6][7][8][9][10][11]

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[11] For purity assessment, a validated stability-indicating HPLC method is crucial. Such a method must be capable of accurately quantifying the API while separating it from all potential process-related impurities and degradation products.[1][2][3][4] The validation process for these methods is governed by the principles outlined in ICH Q2(R1) and the recently updated Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures.[6][8][9][12][13]

Experimental Design: A Tale of Two Methods

The core of this guide is a comparative validation of two hypothetical RP-HPLC methods, designated as Method A and Method B. The selection of chromatographic conditions is paramount for achieving the desired separation and sensitivity.

Method A represents a conventional approach, utilizing a standard C18 column with a simple isocratic mobile phase. This method is often a starting point in method development due to its simplicity and broad applicability.

Method B , in contrast, employs a more modern approach with a core-shell C18 column and a gradient elution. This choice is predicated on the hypothesis that the enhanced efficiency of core-shell particles and the flexibility of a gradient will provide superior resolution and faster analysis times, which are critical in a high-throughput quality control environment.

The validation of these methods will be assessed against the key parameters defined by ICH Q2(R1): specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6]

Visualizing the Validation Workflow

A systematic approach is essential for a comprehensive method validation. The following diagram illustrates the logical flow of the validation process.

Validation_Workflow cluster_Plan Planning & Development cluster_Execution Execution cluster_Evaluation Evaluation & Reporting ATP Define Analytical Target Profile (ATP) MethodDev Method Development (Column, Mobile Phase, etc.) ATP->MethodDev Protocol Write Validation Protocol MethodDev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy (Spiking Studies) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis Report Validation Report DataAnalysis->Report Validation_Parameters Specificity Specificity Linearity Linearity Specificity->Linearity ensures measurement is of the analyte Robustness Robustness Accuracy Accuracy Linearity->Accuracy relies on linear response Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision Precision Accuracy->Precision assesses closeness to true value

Sources

A Researcher's Guide to the Purity Analysis of Commercial Ethyl 2-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available Ethyl 2-amino-3-hydroxybenzoate, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a framework for interpreting the resulting data to ensure the integrity of your research and development endeavors.

The Critical Role of Purity in Pharmaceutical Synthesis

This compound is a versatile intermediate used in the synthesis of a range of biologically active molecules. The presence of impurities, even in trace amounts, can have significant downstream consequences, including:

  • Altered Reaction Pathways: Impurities can act as catalysts or inhibitors, leading to unexpected side products and reduced yields.

  • Compromised Biological Activity: Structural analogs or unreacted starting materials can compete with the desired compound, leading to inaccurate biological assay results.

  • Toxicity Concerns: Certain impurities may be toxic, posing a risk in preclinical and clinical studies.

Therefore, a comprehensive purity analysis is not merely a quality control step but a foundational component of robust scientific research.

Anticipated Impurities: A Synthesis-Based Approach

To effectively analyze the purity of this compound, it is crucial to understand its synthetic origins. A common route involves the esterification of 2-amino-3-hydroxybenzoic acid. Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Residual 2-amino-3-hydroxybenzoic acid.

  • Reagents and Solvents: Traces of ethanol, acid catalysts, and other solvents used in the synthesis and purification steps.

  • Side-Reaction Products: Isomeric byproducts such as Ethyl 4-amino-3-hydroxybenzoate or products of oxidation and degradation.[1]

  • Related Compounds: Structurally similar molecules that may be difficult to separate during purification.

The following diagram illustrates the potential sources of impurities in the synthesis of this compound.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation & Reporting Sample Commercial Ethyl 2-amino-3-hydroxybenzoate HPLC HPLC (Purity & Impurity Profiling) Sample->HPLC GCMS GC-MS (Volatile Impurities) Sample->GCMS NMR NMR (Structural Confirmation & Quantification) Sample->NMR FTIR FTIR (Functional Group Analysis) Sample->FTIR Interpretation Data Interpretation - Purity Calculation - Impurity Identification HPLC->Interpretation GCMS->Interpretation NMR->Interpretation FTIR->Interpretation Report Comprehensive Purity Report Interpretation->Report

Sources

A Comparative Guide to Protecting Groups for Ethyl 2-amino-3-hydroxybenzoate: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular architectures, the judicious selection and application of protecting groups is paramount. Ethyl 2-amino-3-hydroxybenzoate, a versatile building block rich in nucleophilic sites, presents a classic challenge: how to selectively functionalize one reactive group in the presence of another. This guide provides a comparative analysis of common protecting group strategies for the amino and hydroxyl moieties of this valuable scaffold, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

The inherent reactivity of both the aniline-type amino group and the phenolic hydroxyl group necessitates their temporary masking to prevent undesired side reactions during subsequent transformations. The choice of protecting groups is dictated by their stability under the planned reaction conditions and the ease and selectivity of their removal. An ideal protecting group strategy for a molecule like this compound often relies on an orthogonal system, wherein each protecting group can be cleaved under a unique set of conditions without affecting the other.[1]

This guide will focus on a comparative study of two prevalent and largely orthogonal protecting groups: the tert-butoxycarbonyl (Boc) group for the amine and the tert-butyldimethylsilyl (TBS) ether for the phenol. We will also briefly discuss the utility of acyl protecting groups.

Strategic Considerations: Navigating the Protection-Deprotection Maze

The decision of which protecting group to employ, and in what order, is a critical strategic choice. The relative nucleophilicity of the amino and hydroxyl groups plays a key role. The amino group of an aminophenol is generally more nucleophilic than the hydroxyl group, suggesting that N-protection can often be achieved selectively.[2]

G cluster_0 Protection Strategy A This compound B Selective N-Protection (e.g., Boc) A->B Higher nucleophilicity of amine C Selective O-Protection (e.g., TBS) A->C Requires N-protection or specific conditions D Di-Protection B->D O-Protection of N-protected intermediate C->D N-Protection of O-protected intermediate

Caption: Decision workflow for protecting this compound.

The Workhorse of Amine Protection: The tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and its stability to a wide range of reaction conditions, yet facile removal under acidic conditions.[3]

Experimental Protocol: N-Boc Protection

A catalyst-free method has been reported for the chemoselective N-protection of 2-aminophenol, which can be adapted for this compound.[1]

Procedure:

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, dioxane, or water), add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.2 eq.).

  • If necessary, a mild base such as sodium bicarbonate or triethylamine (1.2 eq.) can be added. For aminophenols, the reaction can often proceed without a catalyst.[1]

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-Boc protected product.

Expected Yield: Based on similar substrates like methyl 4-amino-2-hydroxybenzoate, a yield of approximately 95% can be anticipated.

Deprotection of the N-Boc Group

The Boc group is readily cleaved under acidic conditions.

Procedure:

  • Dissolve the N-Boc protected this compound in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or hydrochloric acid (e.g., 4M HCl in dioxane).

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can be neutralized with a mild base to obtain the free amine.

Shielding the Phenol: The tert-Butyldimethylsilyl (TBS) Ether

Silyl ethers are widely used for the protection of hydroxyl groups. The tert-butyldimethylsilyl (TBS) group is particularly popular due to its stability under a broad range of conditions and its selective removal with fluoride ions.[4]

Experimental Protocol: O-TBS Protection

The protection of the phenolic hydroxyl group typically requires a silylating agent and a base.

Procedure:

  • To a solution of this compound (1.0 eq.) in an aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add an amine base like imidazole (2.0 eq.) or triethylamine (1.5 eq.).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl) (1.2 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Note: To achieve selective O-silylation, it is often advantageous to first protect the more nucleophilic amino group.

Deprotection of the O-TBS Group

The TBS group is most commonly removed using a source of fluoride ions.

Procedure:

  • Dissolve the O-TBS protected compound in a solvent such as tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq.) at room temperature.

  • Stir the reaction for 1-4 hours and monitor by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the deprotected phenol.

The Power of Orthogonality: A Step-wise Deprotection Strategy

The true utility of the Boc/TBS protecting group pair lies in their orthogonality. This allows for the selective deprotection of one group while the other remains intact, enabling sequential functionalization of the molecule.

G A Di-protected Intermediate (N-Boc, O-TBS) B Selective N-Deprotection (Acidic Conditions, e.g., TFA) A->B C Selective O-Deprotection (Fluoride Source, e.g., TBAF) A->C D O-TBS Protected Intermediate B->D E N-Boc Protected Intermediate C->E

Caption: Orthogonal deprotection strategy for N-Boc and O-TBS protected this compound.

An Alternative Approach: Acyl Protecting Groups

Acyl groups, such as the acetyl (Ac) group, can also be used to protect both the amino and hydroxyl functionalities. They are typically introduced using an acyl chloride or anhydride in the presence of a base. Deprotection is usually achieved by hydrolysis under basic or acidic conditions. However, the orthogonality of acyl groups with other protecting groups can be less straightforward.

Comparative Summary of Protecting Groups

Protecting GroupTarget FunctionalityProtection ConditionsDeprotection ConditionsStabilityOrthogonality with Partner
Boc Amino(Boc)₂O, optional baseTFA, HClStable to base, hydrogenolysisExcellent with O-TBS
TBS HydroxylTBSCl, Imidazole/Et₃NTBAF, HFStable to acid (mild), baseExcellent with N-Boc
Acetyl (Ac) Amino/HydroxylAc₂O or AcCl, BaseH⁺/H₂O or OH⁻/H₂OLabile to acid and baseModerate

Application in Synthesis: The Gateway to Benzoxazinones

The selective protection of this compound is a critical first step in the synthesis of various heterocyclic compounds, such as benzoxazinones. For instance, N-protection allows for subsequent reactions at the hydroxyl group, leading to cyclization and the formation of the benzoxazinone ring system, a privileged scaffold in medicinal chemistry.[5][6]

G A This compound B N-Boc Protection A->B C N-Boc protected intermediate B->C D Reaction at OH group (e.g., acylation, alkylation) C->D E Cyclization Precursor D->E F Deprotection & Cyclization E->F G Benzoxazinone Derivative F->G

Caption: Synthetic workflow towards benzoxazinones from protected this compound.

Conclusion

The selection of an appropriate protecting group strategy is a cornerstone of successful organic synthesis. For this compound, the combination of an N-Boc and an O-TBS group offers a robust and versatile orthogonal system, allowing for the selective manipulation of the amino and hydroxyl functionalities. This guide has provided a framework for making informed decisions, complete with detailed experimental protocols derived from established methodologies for similar substrates. By understanding the principles of protection, deprotection, and orthogonality, researchers can confidently navigate the synthetic challenges posed by multifunctional molecules and unlock their full potential as valuable building blocks.

References

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • Chakraborti, A. K., & Chankeshwara, S. V. (2006).
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
  • Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031–1069.
  • Zhang, W., & Pugh, C. (2000). A Practical and Efficient Method for the Selective Monoprotection of Symmetrical Diols. The Journal of Organic Chemistry, 65(16), 5090–5095.
  • ResearchGate. Aminophenols. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Organic Chemistry Portal. Benzoxazinone synthesis. [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • PMC. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Organic Syntheses. Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]

  • PMC. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]

  • NIH. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for Characterizing Ethyl 2-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of core analytical techniques for the comprehensive characterization of Ethyl 2-amino-3-hydroxybenzoate, a key building block in organic and medicinal chemistry.[1] By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip you with the expertise to select and validate the most appropriate analytical methodologies for your specific needs.

This compound (C₉H₁₁NO₃, MW: 181.19 g/mol ) possesses a unique arrangement of functional groups—an amino group, a hydroxyl group, and an ethyl ester on a benzene ring—that necessitates a multi-faceted analytical approach for unambiguous identification, purity assessment, and impurity profiling.[1][2] This guide will explore the cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Section 1: Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating this compound from potential impurities, starting materials, and by-products. The choice between HPLC and GC-MS is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity determination and impurity profiling, particularly for non-volatile and thermally labile compounds like this compound.[3][4][5][6] Its versatility allows for the separation of a wide range of analytes with high resolution and sensitivity.

A reversed-phase HPLC (RP-HPLC) method is the logical choice for this analyte. The non-polar stationary phase (e.g., C18) will interact with the aromatic ring of the molecule, while a polar mobile phase allows for the elution and separation of compounds based on their polarity. A gradient elution is often preferred over isocratic elution to ensure good resolution of both polar and non-polar impurities within a reasonable runtime. UV detection is suitable due to the presence of the chromophoric benzene ring.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Diagram of HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Sample Solvent Mobile Phase Diluent Sample->Solvent Vortex Vortex & Sonicate Solvent->Vortex Autosampler Autosampler Injection Vortex->Autosampler Inject Column C18 Column Autosampler->Column Pump Gradient Pump Pump->Autosampler Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration & Quantification Chromatogram->Integration Report Purity & Impurity Report Integration->Report

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound can be analyzed by GC, derivatization is often necessary to improve its volatility and thermal stability, preventing on-column degradation and improving peak shape.[3][7]

The presence of polar -NH₂ and -OH groups can lead to peak tailing and poor chromatographic performance in GC. Derivatization, for instance, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts these active hydrogens into less polar trimethylsilyl ethers and amines, making the molecule more suitable for GC analysis. The mass spectrometer provides definitive identification through characteristic fragmentation patterns.

  • Derivatization:

    • To 1 mg of this compound, add 100 µL of pyridine and 100 µL of BSTFA.

    • Heat the mixture at 70 °C for 30 minutes.

  • Instrumentation: GC system coupled with a mass spectrometer (MS).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Diagram of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample This compound Deriv_Reagent BSTFA & Pyridine Sample->Deriv_Reagent Derivatization Heat at 70°C Deriv_Reagent->Derivatization Injector GC Injector Derivatization->Injector Inject GC_Column DB-5ms Column Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Data Acquisition Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Library_Search Library Search & Interpretation Mass_Spectrum->Library_Search

Caption: Workflow for GC-MS analysis of this compound.

Comparative Data for Chromatographic Techniques
ParameterHPLCGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, coupled with mass-based detection.
Analyte Suitability Non-volatile, thermally labile compounds.[3][4]Volatile, thermally stable compounds (or those that can be derivatized).[7]
Sample Preparation Simple dissolution in a suitable solvent.Can require derivatization to increase volatility and stability.[8]
Sensitivity High (ng to pg range).Very high (pg to fg range).[7]
Specificity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass fragmentation pattern.[3]
Quantification Excellent, highly reproducible.Good, but can be affected by derivatization efficiency.
Typical Application Purity assay, impurity profiling, stability studies.Identification of volatile impurities, residual solvents.

Section 2: Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of atoms within the molecule.

¹H NMR will reveal the number of different types of protons, their chemical environment, and their proximity to other protons. The splitting patterns (multiplicity) are crucial for determining the substitution pattern on the aromatic ring. ¹³C NMR provides information on the number of non-equivalent carbons and their types (e.g., C=O, aromatic C-O, aromatic C-N, alkyl).

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals in the ¹H NMR spectrum.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.5-10.0 (s, 1H, -OH)

    • δ 7.0-7.2 (m, 1H, Ar-H)

    • δ 6.8-7.0 (m, 1H, Ar-H)

    • δ 6.5-6.7 (m, 1H, Ar-H)

    • δ 4.8-5.2 (br s, 2H, -NH₂)

    • δ 4.2-4.4 (q, 2H, -OCH₂CH₃)

    • δ 1.2-1.4 (t, 3H, -OCH₂CH₃)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 165-170 (C=O)

    • δ 145-150 (Ar C-OH)

    • δ 135-140 (Ar C-NH₂)

    • δ 115-125 (Ar CH)

    • δ 110-115 (Ar C-COOEt)

    • δ 60-65 (-OCH₂)

    • δ 10-15 (-CH₃)

Diagram of NMR Analysis Logic

NMR_Logic cluster_nmr NMR Spectroscopy cluster_info Derived Information cluster_structure Structural Elucidation H1_NMR ¹H NMR Proton_Env Proton Environments (Chemical Shift) H1_NMR->Proton_Env Proton_Count Proton Count (Integration) H1_NMR->Proton_Count Proton_Neighbors Neighboring Protons (Splitting) H1_NMR->Proton_Neighbors C13_NMR ¹³C NMR Carbon_Types Carbon Types (Chemical Shift) C13_NMR->Carbon_Types Carbon_Count Number of Unique Carbons C13_NMR->Carbon_Count Final_Structure Confirmed Structure of This compound Proton_Env->Final_Structure Proton_Count->Final_Structure Proton_Neighbors->Final_Structure Carbon_Types->Final_Structure Carbon_Count->Final_Structure

Caption: Logical flow of structural elucidation using NMR spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] It is an excellent tool for confirming the presence of the key -OH, -NH₂, and ester C=O groups in this compound.

The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds within the molecule. The characteristic stretching and bending vibrations of the functional groups provide a molecular "fingerprint."

  • Instrumentation: FT-IR spectrometer.

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction.

  • 3500-3300 cm⁻¹: N-H stretching (two bands for the primary amine).

  • 3300-3200 cm⁻¹: O-H stretching (broad, due to hydrogen bonding).

  • 3100-3000 cm⁻¹: Aromatic C-H stretching.

  • 2980-2850 cm⁻¹: Aliphatic C-H stretching (from the ethyl group).

  • 1700-1680 cm⁻¹: C=O stretching of the ester.

  • 1620-1580 cm⁻¹: N-H bending and aromatic C=C stretching.

  • 1250-1200 cm⁻¹: C-O stretching of the ester.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the benzene ring in this compound.

The chromophore in the molecule (the substituted benzene ring) will absorb UV radiation at characteristic wavelengths (λmax), corresponding to π → π* and n → π* electronic transitions. The position of λmax can be influenced by the solvent polarity.[10][11][12]

  • Instrumentation: UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., methanol or ethanol) to an absorbance of approximately 1 AU.

  • Data Acquisition: Scan the sample from 200 to 400 nm against a solvent blank.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

  • λmax in Methanol:

    • ~230-240 nm

    • ~280-290 nm

Comparative Data for Spectroscopic Techniques
ParameterNMR SpectroscopyFT-IR SpectroscopyUV-Vis Spectroscopy
Information Provided Detailed atomic connectivity and chemical environment.Presence of functional groups.[9]Presence of chromophores and conjugated systems.
Sample Requirement 10-20 mg<1 mg<1 mg
Destructive? NoNoNo
Specificity Very high, definitive for structure elucidation.Moderate, good for functional group identification.Low, provides limited structural information.
Quantification Possible (qNMR), but not routine.Generally not used for quantification.Excellent for quantification of known analytes.
Typical Application Primary structure confirmation, identification of unknown impurities.Rapid identity confirmation, functional group analysis.Purity assays by absorbance, concentration determination.

Section 3: Cross-Validation and Method Validation

The cross-validation of these techniques is essential to build a complete and reliable profile of this compound. Each technique provides complementary information, and together they create a self-validating system. For instance, the functional groups identified by FT-IR should correspond to the structural fragments determined by NMR. The molecular weight indicated by MS should match the structure from NMR.

Furthermore, for routine quality control, the chosen primary method (typically HPLC) must be formally validated according to ICH Q2(R1) guidelines.[13]

Key Validation Parameters (ICH Q2(R1))
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by separating it from potential impurities and degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The comprehensive characterization of this compound requires a synergistic approach, leveraging the strengths of multiple analytical techniques. HPLC provides robust separation and quantification for purity assessment, while GC-MS offers high sensitivity for volatile impurities. NMR spectroscopy stands as the definitive tool for structural elucidation, with FT-IR and UV-Vis spectroscopy serving as rapid and effective methods for confirming functional groups and chromophores, respectively.

By cross-validating the results from these techniques and formally validating the primary quantitative method according to regulatory guidelines, researchers and drug development professionals can ensure the quality, safety, and efficacy of their materials and final products. This guide provides the foundational knowledge and practical protocols to establish a scientifically sound analytical control strategy for this compound.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information - Chemical Communications. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Engels, L., et al. (2021). Biotechnological Production, Isolation and Characterisation of (2R,3S)‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. ChemBioChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-hydroxybenzoate. PubChem. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Retrieved from [Link]

  • News. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]

  • ResearchGate. (n.d.). The UV–Vis absorption spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Photochemical & Photobiological Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed. Retrieved from [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

  • BioPharm International. (n.d.). Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 3-hydroxybenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethyl 3-hydroxybenzoate. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]

  • LCGC. (n.d.). Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Retrieved from [Link]

  • MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. Retrieved from [Link]

  • LCGC. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]

  • PubMed. (n.d.). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Retrieved from [Link]

  • Scholars Research Library. (n.d.). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Retrieved from [Link]

  • MDPI. (n.d.). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR, FT-Raman, UV spectra and DFT calculations on monomeric and dimeric structure of 2-amino-5-bromobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for the Scientific Community: Ensuring Safety, Compliance, and Environmental Stewardship in Drug Development and Research

This document provides a detailed, procedural guide for the safe handling and disposal of Ethyl 2-amino-3-hydroxybenzoate. As a substituted aromatic amine, this compound requires careful management predicated on a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste. This guide is structured to provide clarity and operational confidence to laboratory personnel, from bench-level researchers to facility safety officers.

The procedural recommendations herein are synthesized from an analysis of Safety Data Sheets (SDS) for structurally analogous compounds, including aminobenzoates and hydroxybenzoates, and are grounded in the foundational principles of chemical waste management established by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment: The "Why" Behind the Procedure

The primary hazards associated with analogous aminobenzoate compounds are summarized below. It is imperative to treat this compound as possessing these potential hazards.

Hazard Class GHS Category Signal Word Hazard Statement Supporting References
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.[3][4][5]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[3][4][6][7]
Serious Eye Damage/IrritationCategory 2 / 2AWarningH319: Causes serious eye irritation.[3][5][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation.[3][4][6][7]

Given this profile, all waste streams containing this compound must be managed as regulated, hazardous chemical waste. Under no circumstances should this chemical be disposed of via sanitary sewer (drain) or as common refuse.[4][6][8]

Personnel Protection and Safe Handling

Before generating or handling waste, ensuring adequate personal protective equipment (PPE) is in place is non-negotiable. The causality is clear: to prevent the chemical's primary exposure routes—dermal contact, inhalation, and ingestion—a physical barrier is essential.

Required PPE and Handling Protocols:

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling the compound.[5]

  • Eye Protection: Use safety glasses with side-shields or goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6]

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron or a full protective suit may be necessary.[5]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or aerosols.[3][6][7]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[4][6][7] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

Step-by-Step On-Site Waste Management Protocol

The following protocol outlines a systematic, compliant process for managing this compound waste from the point of generation to its readiness for final disposal. This workflow is designed to align with the EPA's Resource Conservation and Recovery Act (RCRA) guidelines.[9][10]

Step 1: Waste Identification and Segregation

  • Action: Designate a specific waste stream for this compound and any materials grossly contaminated with it (e.g., pipette tips, weighing paper, gloves, absorbent pads).

  • Causality: Segregation prevents dangerous reactions that can occur when incompatible chemicals are mixed.[11] Storing acids and bases separately, and keeping oxidizers away from organic compounds are fundamental safety principles.[11] This also streamlines the final disposal process, as waste contractors require accurate characterization.

Step 2: Container Selection and Labeling

  • Action: Collect waste in a dedicated, chemically compatible container, such as a high-density polyethylene (HDPE) carboy. The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[12]

  • Labeling: The container must be labeled immediately upon the first addition of waste. The label must, at a minimum, include:

    • The words "Hazardous Waste" .[13][14]

    • The full chemical name: "this compound Waste" .

    • A clear indication of the hazards (e.g., GHS pictograms for irritant and harmful).[14]

  • Causality: Proper containment and labeling are mandated by the EPA to ensure safety and communicate risk to all personnel who may interact with the container.[13] The lid must remain closed unless waste is actively being added to prevent the release of vapors and to avoid spills.[11]

Step 3: Accumulation and Storage

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) . The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[11][13]

  • Causality: The SAA framework allows for the safe, short-term accumulation of hazardous waste without requiring a full-scale storage facility permit.[11] It ensures the waste remains in a controlled environment, minimizes transit within the facility, and is overseen by those most familiar with its properties.

The following diagram illustrates the on-site management workflow.

G Diagram 1: On-Site Management Workflow for Chemical Waste cluster_generation Point of Generation cluster_handling Handling & Containment cluster_storage Storage & Disposal A Experiment Complete: Waste Generated B Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Initiate Disposal C Step 2: Segregate Waste into a Dedicated, Compatible Container B->C D Step 3: Securely Cap Container (Keep closed when not in use) C->D E Step 4: Affix 'Hazardous Waste' Label (Contents, Hazards, Date) D->E F Step 5: Move Container to Designated Satellite Accumulation Area (SAA) E->F Ready for Storage G Step 6: Schedule Pickup (Contact EHS or Approved Waste Vendor) F->G Container Nearing Capacity or Time Limit

Caption: Workflow for On-Site Management and Disposal.

Accidental Spill Protocol

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Ensure Ventilation: Work within a fume hood if possible or ensure the area is well-ventilated.[3][6]

  • Don PPE: At a minimum, wear the PPE outlined in Section 2.

  • Containment: Prevent the spill from entering drains or waterways.[3][5]

  • Clean-up (Solid Spill): Carefully sweep or scoop the solid material into a suitable, labeled container for disposal. Avoid creating dust.[5][6]

  • Clean-up (Liquid Contamination): Absorb with an inert, non-combustible material (e.g., vermiculite, dry sand, or a universal binder).[3] Collect the contaminated absorbent material and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Final Disposal Pathway: Off-Site Management

The ultimate disposal of this compound is a regulated process that must be performed by professionals.

  • Mechanism: Laboratory personnel are responsible for the on-site management (collection, labeling, storage). The final disposal—which may involve high-temperature incineration or other EPA-approved methods—must be handled by your institution's EHS department or a licensed hazardous waste disposal contractor.[9][13]

  • Procedure: Once your waste container in the SAA is full or has been stored for the maximum allowable time (per institutional and state guidelines, often up to one year for partially filled containers), contact your EHS office to schedule a waste pickup.[11] They will manage the logistics of transporting the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage this compound waste not only in compliance with the law but also in alignment with the highest standards of laboratory safety and environmental responsibility.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, July 23). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Worker Exposures to Volatile Amines. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methyl 4-aminobenzoate, 98%. Retrieved from [Link]

  • Sensores y Acústica. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • ACS Figshare. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • University of Oklahoma. EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]

  • The University of Texas at Austin. Chemical Waste | Environmental Health & Safety (EHS). Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-amino-3-hydroxybenzoate. Our focus is to provide procedural, step-by-step guidance that directly answers your operational questions, ensuring your safety and the integrity of your work.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound, and structurally similar compounds, are classified with specific hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] These classifications are the foundation upon which we build our personal protective equipment (PPE) strategy.

The primary hazards associated with this class of compounds include:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2][4][6]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][5][7]

These hazards necessitate a multi-faceted approach to PPE, ensuring all potential routes of exposure—dermal, ocular, and inhalation—are adequately addressed.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risks of exposure. The core principle is to create a barrier between you and the hazardous substance.

Hazard Route of Exposure Primary PPE Control
Skin IrritationDermal ContactChemical-resistant gloves, Lab coat/Coveralls
Eye IrritationOcular ContactSafety glasses with side shields or Goggles
Respiratory IrritationInhalationLocal exhaust ventilation (fume hood), Respirator (if needed)
Acute Oral ToxicityIngestionStrict prohibition of eating/drinking in the lab, Proper hand hygiene

Task-Specific PPE Protocols

Let's break down the required PPE for common laboratory procedures involving this compound.

Weighing and Aliquoting (Solid Form)

Handling the powdered form of the chemical presents a significant risk of generating airborne dust, leading to inhalation and surface contamination.

  • Engineering Controls: Always handle the solid material within a chemical fume hood or a powder containment hood to minimize dust generation.[8][9]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[7][10][11] A face shield may be required for larger quantities where there is a higher risk of splashing.[3]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice. Always inspect gloves for tears or punctures before use.[10] After handling, wash and dry your hands thoroughly.[10]

    • Lab Coat: A clean, buttoned lab coat is mandatory to protect your skin and personal clothing from contamination.

  • Respiratory Protection: Generally not required if handled within a properly functioning fume hood. However, if a fume hood is not available or if significant dust is generated, a NIOSH-approved respirator is necessary.[7][9]

Dissolution and Solution Handling

Working with solutions reduces the risk of inhalation but increases the risk of splashes.

  • Engineering Controls: Work within a chemical fume hood to contain any potential vapors or splashes.

  • Eye and Face Protection: Chemical safety goggles are essential.[4][5]

  • Skin Protection:

    • Gloves: Continue to wear chemical-resistant gloves. If a splash occurs, remove the contaminated glove immediately, wash your hands, and don a new glove.

    • Lab Coat: A lab coat remains a primary barrier. Consider a fluid-resistant lab coat for added protection.

  • Respiratory Protection: Not typically required when working with non-volatile solutions in a fume hood.

Procedural Workflow for PPE Usage

Proper procedure is just as critical as the equipment itself. The following workflow ensures that the protection offered by your PPE is not compromised.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contamination Removal) A Assess Task-Specific Hazards B Select Appropriate PPE A->B C Inspect PPE for Damage B->C D 1. Lab Coat C->D E 2. Respirator (if required) D->E F 3. Eye Protection (Goggles/Face Shield) E->F G 4. Gloves F->G H 1. Gloves G->H Perform Work I 2. Lab Coat H->I J 3. Eye Protection I->J K 4. Respirator J->K L L K->L Wash Hands Thoroughly Emergency_Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-Up Exposure Accidental Exposure Occurs Skin Skin Contact: Wash with soap & water Exposure->Skin Eyes Eye Contact: Flush with water for 15 min Exposure->Eyes Inhalation Inhalation: Move to fresh air Exposure->Inhalation Ingestion Ingestion: Rinse mouth, do NOT induce vomiting Exposure->Ingestion Medical Seek Immediate Medical Attention Skin->Medical Eyes->Medical Inhalation->Medical Ingestion->Medical Report Report Incident to Safety Officer Medical->Report

Caption: Emergency Response Protocol for Exposure.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 4-Hydroxybenzoate, 99%. [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). Ethyl 3-hydroxybenzoate. [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.